molecular formula C10H18O B1143882 Plinol CAS No. 11039-70-6

Plinol

カタログ番号: B1143882
CAS番号: 11039-70-6
分子量: 154.251
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plinol, also known as this compound, is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

11039-70-6

分子式

C10H18O

分子量

154.251

同義語

PLINOL

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Plinol" is a term that refers to a group of four isomeric terpene alcohols. These compounds, designated as this compound A, B, C, and D, are derived from linalool (B1675412) through an ene reaction.[1] They are monoterpenoids with the chemical formula C10H18O.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of plinols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

The core structure of the plinols is a cyclopentanol (B49286) ring substituted with two methyl groups and a prop-1-en-2-yl (isopropenyl) group. The four isomers differ in the stereochemistry of these substituents. The IUPAC name for the general structure is 1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol.[3]

The specific stereoisomers are:

  • This compound A: (1R,2S,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol[2]

  • This compound B: (1R,2S,3S)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol

  • This compound C: (1S,2S,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol

  • This compound D: (1R,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol[4]

The natural this compound isolated from camphor (B46023) oil has been identified as this compound D.[1]

Physicochemical Properties

The isomeric nature of plinols results in distinct physical and chemical properties. A summary of key quantitative data is presented below.

PropertyValueSource
Molecular FormulaC10H18O[2][3]
Molecular Weight154.25 g/mol [3]
Boiling Point183-184 °C[5]
Specific Gravity0.942 - 0.953 @ 20°C[5]
Refractive Index1.4694 - 1.4714 @ 20°C[5]
Water Solubility1.482 g/L @ 23.5°C[6]

Experimental Protocols

Synthesis of Plinols

A general method for the preparation of plinols involves the stereoselective synthesis of a key intermediate, a keto alcohol, from methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate.[1] This process involves the cleavage of the cyclopropane (B1198618) ring. The resulting keto alcohol can then be converted to this compound A and C.[1] Plinols A, B, C, and D can also be derived from linalool via an ene reaction.[1]

Identification and Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of this compound isomers and other monoterpenoids.[7][8][9]

  • Sample Preparation: For GC-MS analysis, plant material containing plinols is typically subjected to solvent extraction, followed by derivatization to increase the volatility of the compounds.[8]

  • GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph, where the different this compound isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the specific isomer by comparing it to a spectral library.[9][10][11]

Logical Relationships and Pathways

The following diagram illustrates the relationship between the this compound isomers.

plinol_isomers cluster_this compound This compound Isomers (C10H18O) This compound A This compound A Diastereomers Diastereomers This compound A->Diastereomers This compound B This compound B This compound B->Diastereomers This compound C This compound C This compound C->Diastereomers This compound D This compound D This compound D->Diastereomers Linalool Linalool Linalool->this compound A ene reaction Linalool->this compound B ene reaction Linalool->this compound C ene reaction Linalool->this compound D ene reaction

References

Stereoisomers of Plinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plinol, a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O, exists as four distinct stereoisomers: this compound A, this compound B, this compound C, and this compound D. These isomers, arising from different spatial arrangements of their constituent atoms, are understood to be derived from linalool (B1675412) through an ene reaction. While sharing the same molecular formula and connectivity, their unique three-dimensional structures can lead to variations in their physicochemical properties and biological activities. This technical guide provides a detailed overview of the stereoisomers of this compound, including their chemical structures, available physicochemical data, and general methodologies for their synthesis and separation. The potential for differential biological activity among these stereoisomers is also discussed in the context of related monoterpenoids.

Introduction

Monoterpenoids are a diverse class of natural products that have garnered significant interest in the fields of chemistry, pharmacology, and materials science. Among these, this compound, a cyclopentanol (B49286) derivative, presents a compelling case study in stereoisomerism. The presence of multiple chiral centers in the this compound molecule gives rise to four stereoisomers: this compound A, B, C, and D. It has been reported that the natural form of this compound isolated from camphor (B46023) oil is this compound D[1]. Understanding the distinct properties of each stereoisomer is crucial for elucidating their structure-activity relationships and for the potential development of novel therapeutic agents or fine chemicals. This guide aims to consolidate the available technical information on the stereoisomers of this compound, providing a foundational resource for researchers in the field.

Chemical Structures and Stereochemistry

The core structure of this compound is a 1,2-dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol. The four stereoisomers (A, B, C, and D) arise from the different stereochemical configurations at the chiral centers within this structure. Based on available data, the structure of (-)-Plinol A has been identified as (1R,2S,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol[2]. The stereochemical configurations of this compound B, C, and D are less explicitly defined in readily available literature but are understood to be diastereomers of this compound A.

Physicochemical Properties

Quantitative data directly comparing the physicochemical properties of all four this compound stereoisomers is not extensively available in the current literature. However, general properties for this compound have been reported. The following table summarizes the available data for this compound and its known stereoisomer, (-)-Plinol A.

PropertyValue (this compound - General)Value ((-)-Plinol A)Reference
Molecular Formula C₁₀H₁₈OC₁₀H₁₈O[2][3]
Molecular Weight 154.25 g/mol 154.25 g/mol [2][3]
CAS Number 72402-00-74028-59-5[2][3]
IUPAC Name 1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol(1R,2S,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol[2][3]
Specific Rotation ([α]D) Data not availableData not available

Biological Activity

While specific comparative studies on the biological activities of all four this compound stereoisomers are limited, the broader class of monoterpenoids is known to exhibit a range of biological effects, including antimicrobial and antifungal activities. It is well-established that stereochemistry can significantly influence the biological activity of chiral molecules. Different stereoisomers of a compound can exhibit varying potencies and even different types of activity due to the specific three-dimensional interactions with biological targets such as enzymes and receptors.

For instance, studies on other monoterpenes and their isomers have demonstrated stereospecific antifungal and antimicrobial activities[4][5][6]. The differential activity of stereoisomers of azole antifungals against Candida albicans further underscores the importance of stereochemistry in drug-target interactions[7]. It is therefore highly probable that this compound A, B, C, and D also exhibit distinct biological profiles. Further research is required to elucidate and quantify these differences.

Experimental Protocols

Synthesis of this compound Stereoisomers

A plausible synthetic route to this compound stereoisomers involves the ene reaction of linalool, as has been previously suggested[1]. The synthesis of specific stereoisomers would likely require the use of chiral starting materials or chiral catalysts. A general workflow for the synthesis of a specific this compound stereoisomer could involve the following steps:

Synthesis_Workflow Start Chiral Precursor (e.g., specific linalool enantiomer) Step1 Ene Reaction (with appropriate reagents and conditions) Start->Step1 Step2 Purification of Crude Product Step1->Step2 Step3 Characterization (NMR, MS, IR) Step2->Step3 End Isolated this compound Stereoisomer Step3->End

Caption: Generalized workflow for the synthesis of a this compound stereoisomer.
Separation of this compound Stereoisomers

A mixture of this compound stereoisomers could be separated using chiral High-Performance Liquid Chromatography (HPLC). The choice of chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.

General Chiral HPLC Protocol:

  • Column: A chiral stationary phase column (e.g., amylose (B160209) or cellulose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a suitable wavelength or a polarimeter.

  • Temperature: Column temperature should be controlled to ensure reproducible results.

Separation_Workflow Start Mixture of This compound Stereoisomers Step1 Dissolve in Mobile Phase Start->Step1 Step2 Inject onto Chiral HPLC Column Step1->Step2 Step3 Elute with Optimized Mobile Phase Step2->Step3 Step4 Detect and Fractionate Separated Stereoisomers Step3->Step4 End Isolated this compound Stereoisomers (A, B, C, D) Step4->End

Caption: General workflow for the separation of this compound stereoisomers via chiral HPLC.

Signaling Pathways

Currently, there is a lack of published research specifically investigating the signaling pathways modulated by the stereoisomers of this compound. The mechanism of action for many monoterpenoids involves interactions with cell membranes, leading to changes in fluidity and permeability, or direct interactions with cellular proteins. To determine the specific signaling pathways affected by this compound stereoisomers, a series of molecular and cellular biology experiments would be required.

A hypothetical workflow to investigate the signaling pathway of a this compound stereoisomer is presented below.

Signaling_Pathway_Investigation Start Treat Cells with This compound Stereoisomer Step1 Observe Phenotypic Changes Start->Step1 Step2 Transcriptomic/Proteomic Analysis Step1->Step2 Step3 Identify Differentially Expressed Genes/Proteins Step2->Step3 Step4 Pathway Analysis (e.g., KEGG, GO) Step3->Step4 Step5 Hypothesize Involved Signaling Pathway Step4->Step5 Step6 Validate with Specific Pathway Inhibitors/Activators Step5->Step6 End Confirmed Signaling Pathway Step6->End

References

An In-depth Technical Guide to the Natural Sources and Extraction of Pinoresinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Plinol" was not found in the scientific literature. This guide has been developed based on the assumption that the intended compound is Pinoresinol (B1678388) , a lignan (B3055560) with a similar name and significant research interest.

Introduction

Pinoresinol is a lignan, a class of polyphenolic compounds formed by the dimerization of two phenylpropanoid units.[1] It is a tetrahydrofuran (B95107) lignan found in a variety of plant species and plays a role in plant defense.[1][2] Pinoresinol and its derivatives have garnered significant interest in the scientific community due to a wide range of biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive properties.[2][3][4] This compound exists in two enantiomeric forms, (+)-pinoresinol and (-)-pinoresinol, with their biosynthesis being stereoselectively controlled by dirigent proteins.[2][5] Given its low yield from natural sources, efficient extraction and synthesis methods are crucial for research and development.[2][6]

Natural Sources of Pinoresinol

Pinoresinol is widely distributed throughout the plant kingdom, although its concentration can vary significantly depending on the species, plant part, and environmental conditions.[6] It is commonly found in seeds, fruits, roots, and woody tissues.[3][6] Notable dietary sources for humans include sesame seeds, olive oil, and certain vegetables.[2][4]

Table 1: Quantitative Data on Pinoresinol Content in Various Natural Sources

Plant SpeciesFamilyPlant PartPinoresinol Yield/ConcentrationReference(s)
Prunus domestica L.RosaceaeDried Fruits (Prunes)~0.0025% (as (-)-Pinoresinol 4-O-glucoside)[3]
Pandanus tonkinensisPandanaceaeFruits0.0250-0.0435 mg/g of dried fruit (as (-)-Pinoresinol 4-O-glucoside)[3]
Taxus x mediaTaxaceaeIn vitro shoots0.51 to 0.69 mg/g Dry Weight[7]
Cinnamon (species not specified)LauraceaeDried Bark2.6 mg from 8 kg (0.0000325%)[6]
Olea europaea (Olive)OleaceaeStonesVariable, dependent on extraction method[8]
Linum usitatissimum (Flaxseed)LinaceaeSeed MealIdentified as a minor lignan component[9]
Forsythia suspensaOleaceaeNot specifiedIdentified as a source[2]
Styrax sp.StyracaceaeNot specifiedIdentified as a source[2]
Mesembryanthemum cordifoliumAizoaceaeWhole PlantIdentified and isolated[10]

Extraction and Isolation Methodologies

The isolation of pinoresinol from plant matrices is often challenging due to its low concentration and the complexity of the plant's chemical composition.[6][11] Methodologies typically involve an initial extraction with an organic solvent, followed by fractionation and chromatographic purification.

1. Protocol for Extraction from Flaxseed Meal [9]

  • Objective: To extract and hydrolyze pinoresinol glycosides to their aglycone form for analysis.

  • Methodology:

    • Defatting: Defat flaxseed meal with a nonpolar solvent like hexane (B92381) to remove lipids.

    • Extraction: Extract 4 g portions of defatted meal with 50 mL of 80% aqueous methanol (B129727) for 4 hours at 55°C in a shaker water bath.

    • Concentration: Filter the methanolic extract and concentrate it using a rotary evaporator at 35°C to obtain an aqueous extract.

    • Acid Hydrolysis: Add hydrochloric acid to the aqueous extract to a final concentration of ~1 M. Heat the mixture for 1 hour at 100°C to hydrolyze the lignan glycosides to their aglycones.

    • Liquid-Liquid Extraction: Dilute the hydrolysate with water and extract twice with an equal volume of ethyl acetate (B1210297)/hexanes (1:1).

    • Purification and Analysis: The resulting ethyl acetate/hexane fraction, containing pinoresinol and other lignans (B1203133), can be further purified by chromatography (e.g., HPLC) and characterized by techniques like GC/MS.[9]

2. Protocol for Extraction from Mesembryanthemum cordifolium [10]

  • Objective: To isolate pinoresinol through sequential solvent extraction and chromatography.

  • Methodology:

    • Defatting: Macerate 100 g of powdered whole plant material in 100 mL of n-hexane for 24 hours to remove fats.

    • Methanol Extraction: Extract the defatted plant material with 85% methanol using a Soxhlet apparatus until the extraction is exhaustive.

    • Solvent Partitioning: Perform sequential liquid-liquid fractionation on the methanol extract using a separatory funnel with solvents of increasing polarity: petroleum ether, chloroform, and finally ethyl acetate.

    • Isolation: The pinoresinol-containing fraction (typically the ethyl acetate fraction) is concentrated.

    • Purification: Isolate pure pinoresinol using preparative layer chromatography (PLC).

    • Identification: Confirm the structure of the isolated compound using HPLC, Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

3. Protocol for Isolation from Fermentation Broth [12][13]

  • Objective: To isolate pinoresinol produced via biotransformation.

  • Methodology:

    • Cell Removal: Harvest cells from the fermentation culture (e.g., 400 mL) by centrifugation.

    • Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate in a separation funnel.[12]

    • Drying and Concentration: Combine the organic phases, dry with anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.[12]

    • Flash Chromatography (Normal Phase): Subject the residue to flash chromatography on a silica (B1680970) gel column. An exemplary eluent is a mixture of ethyl acetate (70%) and n-heptane (30%), with the addition of 2% triethylamine (B128534) to improve separation.[12]

    • Flash Chromatography (Reversed-Phase): For further purification, perform reversed-phase flash chromatography on a C18-silica column using a mobile phase such as 50% aqueous methanol.[12]

    • Final Steps: Combine the pure fractions, remove the organic solvent by evaporation, and freeze-dry the remaining aqueous phase to yield pure pinoresinol.[12]

Biosynthetic Pathway of Pinoresinol

Pinoresinol is synthesized in plants from two molecules of coniferyl alcohol.[1][7] This dimerization is a critical step in the broader lignan biosynthetic pathway. The stereochemistry of the product, either (+)- or (-)-pinoresinol, is controlled by dirigent proteins.[2][5] In the absence of these proteins, the reaction yields a mixture of racemic products. The pathway can proceed further, with pinoresinol serving as a precursor for other lignans like lariciresinol (B1674508) and secoisolariciresinol (B192356) through the action of pinoresinol-lariciresinol reductases (PLRs).[7][14]

Pinoresinol_Biosynthesis cluster_precursor Precursor cluster_dimerization Oxidative Coupling cluster_product Product cluster_downstream Further Metabolism Coniferyl_Alcohol Coniferyl Alcohol Laccase_Peroxidase Laccase / Peroxidase Coniferyl_Alcohol->Laccase_Peroxidase x2 Pinoresinol Pinoresinol ((+)- or (-)-enantiomer) Laccase_Peroxidase->Pinoresinol Radical Coupling Dirigent_Protein Dirigent Protein Dirigent_Protein->Pinoresinol Stereoselective control PLR Pinoresinol-Lariciresinol Reductase (PLR) Pinoresinol->PLR Lariciresinol Lariciresinol PLR->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Reduction

Caption: Biosynthetic pathway of pinoresinol from coniferyl alcohol.

General Experimental Workflow for Pinoresinol Isolation & Analysis

The process of isolating and analyzing pinoresinol from a natural source follows a structured workflow. This begins with sample preparation and extraction, followed by purification stages, and concludes with structural identification and quantification.

Experimental_Workflow cluster_0 Phase 1: Sample Preparation & Extraction cluster_1 Phase 2: Fractionation & Purification cluster_2 Phase 3: Analysis & Identification A1 Plant Material (e.g., dried, powdered) A2 Defatting (with nonpolar solvent, e.g., Hexane) A1->A2 A3 Solvent Extraction (e.g., Methanol, Ethanol) A2->A3 A4 Crude Extract A3->A4 B1 Liquid-Liquid Partitioning (e.g., Ethyl Acetate) A4->B1 B2 Column Chromatography (e.g., Silica Gel, Sephadex) B1->B2 B3 Preparative HPLC/PLC B2->B3 B4 Isolated Pinoresinol B3->B4 C1 HPLC-UV/DAD (Quantification) B4->C1 Analysis C2 LC-MS (Mass determination) B4->C2 Analysis C3 NMR (¹H, ¹³C) (Structure elucidation) B4->C3 Analysis C4 FTIR (Functional groups) B4->C4 Analysis

Caption: General workflow for pinoresinol isolation and analysis.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Plinol, a bicyclic monoterpenoid, holds significant interest in various scientific and industrial fields. Understanding its biosynthetic pathway is crucial for harnessing its potential through biotechnological production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with well-characterized monoterpene biosynthesis. It details the precursor molecules, key enzymatic steps, and a plausible reaction mechanism. Furthermore, this document outlines detailed experimental protocols for the elucidation of this pathway and presents a framework for the quantitative analysis of this compound and its intermediates.

Introduction to this compound and its Significance

This compound is a naturally occurring bicyclic monoterpenoid alcohol with a complex stereochemistry.[1] Its structural intricacy and potential biological activities make it a molecule of interest for researchers in natural product chemistry, pharmacology, and synthetic biology. While the complete biosynthetic pathway of this compound has not been definitively elucidated in the scientific literature, its chemical structure strongly suggests its origin from the well-established monoterpene biosynthetic cascade.

This guide synthesizes current knowledge on terpenoid biosynthesis to propose a detailed pathway for this compound formation, providing a roadmap for future research and biotechnological applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized in plants through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or the cytosolic mevalonate (B85504) (MVA) pathway.[1]

2.1. Formation of the Monoterpene Precursor: Geranyl Pyrophosphate (GPP)

The initial step in monoterpene biosynthesis is the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by the enzyme Geranyl Pyrophosphate Synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP).[1]

  • Enzyme: Geranyl Pyrophosphate Synthase (GPPS)

  • Substrates: Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP)

  • Product: Geranyl pyrophosphate (GPP)

2.2. The Crucial Cyclization Step: A Putative this compound Synthase

The conversion of the linear GPP molecule into the bicyclic structure of this compound is the key and most complex step in the pathway. This transformation is catalyzed by a specialized enzyme, a putative This compound Synthase , which would belong to the family of monoterpene cyclases (also known as monoterpene synthases).

While a specific "this compound synthase" has not yet been isolated and characterized, the reaction mechanism can be inferred from the activities of other known monoterpene cyclases. The proposed mechanism involves the following key stages:

  • Ionization of GPP: The enzyme facilitates the removal of the pyrophosphate group from GPP, generating a geranyl cation.

  • Isomerization to Linalyl Pyrophosphate (LPP): The geranyl cation is believed to isomerize to a linalyl cation, which can then be transiently bound to the pyrophosphate anion to form an enzyme-bound linalyl pyrophosphate (LPP) intermediate. This isomerization is a common feature in the biosynthesis of many cyclic monoterpenes as it allows for the necessary bond rotations for cyclization.

  • Cyclization Cascade: The enzyme's active site then directs a series of intramolecular cyclizations of the linalyl cation or a related carbocationic intermediate. This cascade would involve the formation of the five-membered ring characteristic of the this compound scaffold.

  • Hydration and Termination: The final step involves the quenching of the carbocation intermediate by a water molecule, leading to the formation of the hydroxyl group and the final this compound product. The enzyme ensures the high stereoselectivity of this reaction, leading to the formation of a specific this compound stereoisomer.

Biosynthetic_Pathway_of_this compound cluster_precursors Precursor Synthesis cluster_gpp_synthesis GPP Formation cluster_plinol_synthesis This compound Formation IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS LPP Linalyl Pyrophosphate (LPP) (Enzyme-bound intermediate) GPP->LPP This compound Synthase (putative) Cyclic_Intermediate Bicyclic Carbocation Intermediate LPP->Cyclic_Intermediate Cyclization This compound This compound Cyclic_Intermediate->this compound + H₂O (Hydration)

Quantitative Data in Monoterpene Biosynthesis

Quantitative data for the specific biosynthesis of this compound is not yet available in the literature. However, we can present typical quantitative parameters for related monoterpene synthases to provide a frame of reference for future studies on a putative this compound synthase.

ParameterEnzymeSubstrateValueReference
Km Linalool Synthase (Mentha citrata)GPP56 µM[1]
kcat Linalool Synthase (Mentha citrata)GPP0.83 s-1[1]
Km S-Linalool Synthase (Clarkia breweri)GPP0.9 µM[2]
Km for Cofactor S-Linalool Synthase (Clarkia breweri)Mn2+45 µM[2]
Optimal pH S-Linalool Synthase (Clarkia breweri)-7.4[2]

Experimental Protocols

The following protocols are generalized methodologies for the identification and characterization of a putative this compound synthase.

4.1. Protocol 1: Heterologous Expression and Purification of a Candidate this compound Synthase

This protocol describes the expression of a candidate this compound synthase gene in E. coli and its subsequent purification.

  • Gene Cloning: A candidate gene, identified through transcriptomic analysis of a this compound-producing plant, is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 5 mL overnight culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-18 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

  • Protein Purification:

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

Experimental_Workflow_Purification Start Start: Candidate Gene Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis (Sonication) Expression->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Analysis SDS-PAGE Analysis Purification->Analysis End Purified this compound Synthase Analysis->End

4.2. Protocol 2: In Vitro Enzyme Assay for this compound Synthase Activity

This protocol outlines a method to determine the enzymatic activity of the purified putative this compound synthase.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

    • In a final volume of 500 µL, combine the reaction buffer, purified enzyme (1-5 µg), and the substrate GPP (10-100 µM).

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Product Extraction:

    • Stop the reaction by adding 50 µL of 5 M NaCl and 500 µL of cold hexane (B92381).

    • Vortex vigorously for 30 seconds and centrifuge (e.g., 2000 x g for 5 min) to separate the phases.

    • Carefully collect the upper hexane layer containing the monoterpene products.

  • Product Analysis:

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the retention time and mass spectrum of the enzymatic product with an authentic this compound standard for identification.

    • Quantify the product formation by using an internal standard (e.g., n-dodecane).

Enzyme_Assay_Workflow Start Start: Purified Enzyme & GPP Reaction Enzymatic Reaction (Buffer, MgCl₂, 30°C) Start->Reaction Extraction Product Extraction (Hexane) Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Product Identification (vs. Standard) Analysis->Identification Quantification Product Quantification (Internal Standard) Identification->Quantification End Confirmed this compound Production Quantification->End

Conclusion and Future Perspectives

While the definitive biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust theoretical framework based on the established principles of monoterpene biosynthesis. The proposed pathway, centered around a putative this compound synthase, offers a clear direction for future research. The detailed experimental protocols provided herein will be instrumental in the identification, cloning, and characterization of the enzymes involved in this compound formation.

Successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable biotechnological production of this compound and its derivatives for various applications in the pharmaceutical and fragrance industries. Further research should focus on transcriptomic and genomic analyses of this compound-rich plant species to identify candidate genes for this compound synthase and subsequent functional characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plinol, a bicyclic monoterpenoid alcohol, presents a unique chemical scaffold with significant potential across various scientific and industrial domains. Characterized by the molecular formula C₁₀H₁₈O, this compound is recognized for its distinct camphorous and citrus-like aroma, underpinning its use in the fragrance industry. Beyond its olfactory properties, this compound exhibits a range of biological activities, including antimicrobial and antioxidant effects, which are of considerable interest to the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its proposed biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its scientific attributes.

Chemical Identity

This compound is a saturated monoterpene alcohol featuring a cyclopentanol (B49286) ring substituted with two methyl groups and an isopropenyl group. This structure gives rise to several stereoisomers, including this compound A, B, C, and D, which may exhibit distinct optical activities and biological effects.

IdentifierValueReference
IUPAC Name 1,2-dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
CAS Number 72402-00-7 (for the general structure)
Synonyms Cyclopentanol, 1,2-dimethyl-3-(1-methylethenyl)-, this compound, Clary alcohol

Physical Properties

The physical characteristics of this compound are crucial for its application in various formulations and for understanding its behavior in biological systems.

PropertyValueUnitConditions
Appearance Colorless to pale yellow liquid-Standard Temperature and Pressure (STP)
Odor Camphorous, citrus, spicy--
Melting Point 94°C
Boiling Point 183 - 209°Cat 760 mmHg
Density 0.909 - 0.953g/cm³at 20°C
Water Solubility 1.482g/Lat 23.5°C
logP (Octanol-Water Partition Coefficient) 2.866-Estimated
Refractive Index 1.4694 - 1.4714-at 20°C
Vapor Pressure 0.06mmHgat 25°C (Estimated)
Flash Point 77.78°CTagliabue Closed Cup (TCC)

Chemical Properties and Reactivity

As a tertiary alcohol, this compound undergoes a variety of chemical reactions characteristic of this functional group. Its biological activities are also a key aspect of its chemical nature.

  • Oxidation : this compound can be oxidized to the corresponding ketone, a reaction typical for tertiary alcohols under specific conditions.

  • Esterification : Reaction with carboxylic acids or their derivatives yields esters, which can alter the fragrance profile and lipophilicity of the molecule.

  • Dehydration : Under acidic conditions, this compound can undergo dehydration to form alkenes.

  • Surface Activity : Due to its amphiphilic nature, with a hydrophilic alcohol group and a lipophilic terpene backbone, this compound can act as a surfactant or emulsifier.

Biological Activity
  • Antimicrobial Properties : this compound has demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antiseptic or preservative agent.

  • Antioxidant Activity : The compound has shown the ability to scavenge free radicals, indicating potential applications in mitigating oxidative stress-related conditions.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Protocol:

  • Ensure the this compound sample is pure and dry.

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of 10-20°C per minute for a rapid preliminary measurement.

  • For an accurate measurement, repeat the process, but slow the heating rate to 1-2°C per minute as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of this compound.

Protocol:

  • Add a small amount (0.5-1 mL) of this compound to a small test tube.

  • Place a capillary tube, sealed at one end, open-end-down into the test tube.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently.

  • Observe the capillary tube. As the boiling point is reached, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Water Solubility (Shake-Flask Method)

This method determines the concentration of this compound in a saturated aqueous solution.

Protocol:

  • Add an excess amount of this compound to a known volume of distilled water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for a sufficient time to allow the excess undissolved this compound to separate.

  • Carefully withdraw a sample from the aqueous phase, ensuring no undissolved this compound is included.

  • Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

  • The determined concentration represents the water solubility of this compound at that temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for assessing the purity of a this compound sample and confirming its identity.

Protocol:

  • Sample Preparation : Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Gas Chromatography :

    • Column : Use a non-polar or medium-polarity capillary column suitable for terpene analysis (e.g., DB-5ms).

    • Oven Temperature Program : Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 240°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas : Use an inert gas, typically helium, at a constant flow rate.

  • Mass Spectrometry :

    • Ionization : Use Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a mass-to-charge (m/z) ratio range appropriate for this compound and its potential fragments (e.g., m/z 40-300).

  • Data Analysis : Identify the peak corresponding to this compound based on its retention time. Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). Purity can be estimated by the relative area of the this compound peak compared to other peaks in the chromatogram.

Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) that is non-toxic to the test microorganism at the concentrations used.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a solution of DPPH in the same solvent.

  • In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the this compound dilutions.

  • Include a control containing the solvent and the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The results can be expressed as the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Proposed Biological Pathways

While specific signaling, biosynthetic, and degradation pathways for this compound are not extensively documented in the literature, we can propose representative pathways based on the known metabolism of structurally similar monoterpenoids.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, as a monoterpene, is proposed to originate from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

G AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway Pyruvate_G3P->MEP MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP (Geranyl Pyrophosphate Synthase) Cyclic_Intermediate Cyclic Carbocation Intermediate GPP->Cyclic_Intermediate Monoterpene Synthase This compound This compound Cyclic_Intermediate->this compound Hydration

Caption: Proposed biosynthesis of this compound via isoprene precursors.

Proposed Degradation Pathway of this compound

The degradation of this compound in biological systems or the environment may involve oxidation and conjugation reactions to increase its water solubility and facilitate excretion.

G This compound This compound Oxidized_this compound Oxidized Metabolites (e.g., Ketones, Carboxylic Acids) This compound->Oxidized_this compound Phase I Metabolism (Oxidation) Conjugated_this compound Conjugated Metabolites (Glucuronides, Sulfates) This compound->Conjugated_this compound Phase II Metabolism (Conjugation) Oxidized_this compound->Conjugated_this compound Phase II Metabolism (Conjugation) Excretion Excretion Conjugated_this compound->Excretion

Caption: Proposed metabolic degradation pathway of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of many monoterpenoids are attributed to their ability to modulate key inflammatory signaling pathways. A hypothetical pathway for this compound's action could involve the inhibition of the NF-κB pathway.

G cluster_0 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation This compound This compound This compound->IKK Inhibition NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene_Expression Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a monoterpenoid alcohol with a well-defined set of physical and chemical properties that make it a compound of interest for various applications. Its characteristic aroma has established its role in the fragrance industry, while its emerging biological activities, particularly its antimicrobial and antioxidant potential, highlight promising avenues for future research and development in the pharmaceutical and therapeutic fields. The experimental protocols and proposed biological pathways detailed in this guide provide a foundational framework for researchers and scientists to further explore and harness the potential of this compound. Further investigation into its specific stereoisomers and their distinct biological effects is warranted to fully elucidate the therapeutic capabilities of this versatile molecule.

Introduction to Pyrano[4,3-b]pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of Pyrano[4,3-b]pyran Derivatives

Disclaimer: The initial query for "Plinol" with CAS number 72402-00-7 did not yield specific technical data for a compound with that name. The CAS number 72402-00-7 corresponds to the chemical entity (3R,3aR,6S,7S,7aS)-3,6,7-Tris(acetyloxy)-3a,5,6,7-tetrahydro-2H-pyrano[4,3-b]oxepin-8-one. A comprehensive search of scientific literature and chemical databases revealed a significant lack of in-depth experimental data, established biological activities, and defined signaling pathways for this specific molecule.

Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the broader class of pyrano[4,3-b]pyran derivatives . The information presented herein is synthesized from studies on structurally related compounds and is intended to serve as a representative guide for investigating novel molecules within this heterocyclic family.

The pyrano[4,3-b]pyran scaffold is a recurring motif in a variety of natural products and synthetically derived compounds of medicinal interest. This heterocyclic core is associated with a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The structural rigidity and stereochemical complexity of these molecules make them attractive templates for the design of novel therapeutic agents.

Data Presentation: Biological Activities of Representative Pyrano-based Derivatives

The following table summarizes quantitative data for various derivatives containing pyran-fused scaffolds, illustrating the potential biological activities associated with this structural class.

Compound ClassTarget/OrganismActivity TypeQuantitative Data (IC50/MIC)Reference
Pyrano[4,3-b][1]benzopyranone derivativesMonoamine Oxidase B (MAO-B)InhibitionComparable to pargyline[2]
Pyrano[3,2-c]chromene derivativesBacillus subtilisAntimicrobialNot specified[1]
Pyrano[3,2-c]chromene derivativesClostridium tetaniAntimicrobialNot specified[1]
Pyrano[3,2-c]chromene derivativesCandida albicansAntimicrobialNot specified[1]
6-Sulfonylamide-pyrano[2,3-c]-pyrazole derivativesRalAInhibitionIC50 = 0.22 µM (for compound 4p)[3]
6-Sulfonylamide-pyrano[2,3-c]-pyrazole derivativesHepG2 cellsProliferationIC50 = 2.28 µM (for compound 4p)[3]
Benzo[b]pyrano[3,2-h]acridin-7-one derivativesDNAAlkylationActivity correlated with adduct formation[4]

Experimental Protocols

The following are generalized experimental protocols representative of the synthesis and biological evaluation of pyrano[4,3-b]pyran derivatives, based on methodologies reported in the literature.

General Protocol for the Synthesis of Pyrano[4,3-b]pyran Derivatives via a Three-Component Reaction

This protocol is based on the synthesis of pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives.[1][5]

Materials:

  • An appropriate aldehyde (e.g., 2-(4-thiophenoxy)quinoline-3-carbaldehyde) (1 mmol)

  • An active methylene (B1212753) compound (e.g., malononitrile) (1 mmol)

  • A 4-hydroxy-2-pyrone derivative (e.g., 6-methyl-4-hydroxypyran-2-one) (1 mmol)

  • A basic catalyst (e.g., KOH) (catalytic amount)

  • Solvent (e.g., ethanol) (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates for reaction monitoring

Procedure:

  • To a 25 mL round-bottom flask containing the aldehyde (1 mmol) and the 4-hydroxy-2-pyrone derivative (1 mmol) in ethanol (B145695) (10 mL), add the active methylene compound (1 mmol).

  • Add a catalytic amount of KOH to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrano[4,3-b]pyran derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Antimicrobial Screening using Broth Microdilution MIC Method

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[1]

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with a known antimicrobial agent) and a negative control (microbes with no compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism. This can also be determined by measuring the optical density at a specific wavelength (e.g., 600 nm).

Mandatory Visualization

G cluster_synthesis Synthesis Workflow aldehyde Aldehyde reaction Three-Component Reaction (Basic Catalyst, Room Temp) aldehyde->reaction pyrone 4-Hydroxy-2-pyrone pyrone->reaction malononitrile Malononitrile malononitrile->reaction crude Crude Product reaction->crude purification Purification (Recrystallization) crude->purification final_product Pure Pyrano[4,3-b]pyran Derivative purification->final_product

Caption: A representative workflow for the synthesis of pyrano[4,3-b]pyran derivatives.

G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor Pyrano-derivative inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrano-derivative.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of pyrano[4,3-b]pyran derivatives are likely mediated through various mechanisms of action. For instance, some derivatives have been shown to be potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B).[2] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Other structurally related compounds, such as benzo[b]pyrano[3,2-h]acridin-7-one derivatives, have been found to exert their cytotoxic and antitumor effects through the alkylation of DNA.[4] This mechanism involves the formation of covalent adducts with DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, pyran-based scaffolds have been incorporated into inhibitors of key signaling proteins like the mammalian target of rapamycin (B549165) (mTOR) and RalA GTPases.[3][6] These proteins are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is often implicated in cancer.

Conclusion

While specific data for the compound with CAS number 72402-00-7 remains elusive, the broader class of pyrano[4,3-b]pyran derivatives represents a promising area of research for the development of new therapeutic agents. The versatile synthetic accessibility and diverse biological activities associated with this scaffold warrant further investigation. Future studies should focus on the synthesis and detailed biological evaluation of novel derivatives, including the one corresponding to the initially requested CAS number, to fully elucidate their therapeutic potential and mechanisms of action.

References

The Enigmatic Terpenoid: A Technical Overview of Plinol (1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plinol, systematically named 1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol, is a monoterpenoid alcohol with a characteristic camphoraceous and citrus-like aroma. This has led to its primary application in the fragrance industry. While its chemical structure and physical properties are well-documented, a comprehensive understanding of its biological activities and potential therapeutic applications remains largely unexplored in publicly available scientific literature. This technical guide aims to synthesize the current knowledge on this compound, highlighting the significant gaps in experimental data that are crucial for its consideration in drug development.

Chemical and Physical Properties

This compound is a cyclic monoterpenoid with the molecular formula C₁₀H₁₈O. Several stereoisomers of this compound exist, including (-)-Plinol A and this compound C, which differ in their stereochemical configuration. The physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Camphoraceous, citrus, spicy
Boiling Point 183-184 °C at 760 mmHg
Flash Point 77.78 °C
Solubility Soluble in alcohol, insoluble in water

Synthesis and Manufacturing

A generalized workflow for a potential chemical synthesis of a substituted cyclopentanol (B49286) is illustrated below.

G AdipicEster Adipic Ester CyclopentanoneEster Cyclopentanone-2-carboxylic Ester AdipicEster->CyclopentanoneEster Dieckmann Condensation AlkylatedEster Alkylated Cyclopentanone (B42830) Ester CyclopentanoneEster->AlkylatedEster Alkylation SubstitutedCyclopentanone 2-Substituted Cyclopentanone AlkylatedEster->SubstitutedCyclopentanone Hydrolysis & Decarboxylation This compound This compound SubstitutedCyclopentanone->this compound Grignard Reaction & Further Modifications

Caption: Potential synthetic pathway to this compound via a cyclopentanone intermediate.

Biological Activity and Mechanism of Action

While some commercial sources suggest that this compound may possess antimicrobial and antioxidant properties, there is a significant lack of quantitative data from controlled scientific studies to substantiate these claims. Searches for specific minimum inhibitory concentration (MIC) values against various microbial strains or half-maximal effective concentration (EC₅₀) values from antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay did not yield any specific results for isolated this compound.

The mechanism of action of this compound has not been elucidated, and no information regarding its interaction with specific signaling pathways is available in the current body of scientific literature. The potential for biological activity is often inferred from the activities of other structurally related monoterpenoids, which are known to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antimicrobial actions.

Future Directions and Research Opportunities

The scarcity of detailed biological data on this compound presents a clear opportunity for further research. To evaluate its potential as a therapeutic agent, the following areas of investigation are critical:

  • Systematic Screening for Biological Activity: Comprehensive in vitro screening of this compound and its various stereoisomers against a broad panel of bacterial and fungal strains is necessary to determine its antimicrobial spectrum and potency (MIC values).

  • Quantitative Antioxidant Assays: Standardized antioxidant assays (e.g., DPPH, ORAC, FRAP) should be performed to quantify the antioxidant capacity of this compound and compare it to known antioxidants.

  • Cytotoxicity and Safety Profiling: Evaluation of the cytotoxic effects of this compound on various human cell lines is essential to establish a preliminary safety profile.

  • Mechanism of Action Studies: Should significant biological activity be confirmed, further studies to elucidate the underlying mechanism of action, including potential interactions with cellular signaling pathways, would be warranted.

  • Development of Detailed Synthesis Protocols: The publication of robust and scalable synthetic protocols for this compound and its stereoisomers would facilitate further research by making the compound more accessible to the scientific community.

Conclusion

This compound (1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol) is a well-characterized fragrance compound with potential for broader applications. However, the current lack of in-depth, publicly available research on its biological activities, particularly quantitative data and mechanistic studies, significantly hinders its consideration for drug development. This technical guide highlights the critical need for foundational research to unlock the potential of this enigmatic terpenoid. The path from a fragrant molecule to a potential therapeutic agent is contingent on rigorous scientific investigation to fill the existing knowledge gaps.

Solubility profile of Plinol in polar and non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of Plinol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 72402-00-7), a bicyclic monoterpenoid with the molecular formula C₁₀H₁₈O.[1] this compound's amphiphilic nature, stemming from a hydrophilic hydroxyl group and a lipophilic hydrocarbon framework, results in a distinct solubility profile across various polar and non-polar solvent systems.[1] This guide summarizes quantitative solubility data, details the experimental protocols for its determination, and illustrates key workflows and related biological pathways.

Physicochemical Properties & Solubility Profile

This compound is a cyclopentanol (B49286) derivative characterized by two methyl substituents and an isopropenyl group.[1] Its molecular structure imparts a moderate degree of both hydrophilicity and lipophilicity, making it a compound of interest in fragrance, cosmetic, and pharmaceutical applications.[1][2]

The key to its solubility lies in its dual chemical nature. The tertiary hydroxyl (-OH) group can participate in hydrogen bonding with polar solvents, while the extensive hydrocarbon skeleton allows for hydrophobic interactions with non-polar media.[1] This amphiphilic character governs its performance as a potential emulsifying agent and surfactant.[1][2]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various solvents at standard temperature and pressure. The data highlights its limited solubility in aqueous solutions and enhanced solubility in organic solvents.

Solvent SystemSolvent TypeDielectric Constant (ε) at 20°CSolubility (g/L) at 23.5°CMolar Solubility (mM) at 23.5°CReference
WaterPolar Protic80.11.482~9.6[1][3]
EthanolPolar Protic24.5MiscibleMiscible[1]
MethanolPolar Protic33.0MiscibleMiscible[1]
AcetonePolar Aprotic21.0SolubleSoluble-
Dichloromethane (DCM)Non-Polar9.1Very SolubleVery Soluble-
HexaneNon-Polar1.9SolubleSoluble-

Note: "Soluble" and "Miscible" are qualitative descriptors from literature; quantitative values for these solvents are not consistently published. The octanol/water partition coefficient (LogP) of this compound is approximately 2.36 to 2.87, indicating a preference for lipophilic environments over aqueous ones.[1][4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines the standardized shake-flask method (OECD Guideline 105) for determining the aqueous solubility of this compound.

Objective: To determine the saturation concentration of this compound in a buffered aqueous solution at a constant temperature.

Materials:

  • This compound (purity >99%)

  • Reagent-grade water (Type 1)

  • pH 7.4 Phosphate-Buffered Saline (PBS)

  • Analytical balance

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of >2000 x g

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Calibrated pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) for HPLC calibration.

  • Calibration Curve Generation: Create a series of standard solutions from the stock solution by serial dilution. Analyze these standards via HPLC to generate a linear calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to several vials containing a known volume of pH 7.4 PBS. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Allow the samples to equilibrate for at least 48-72 hours. A preliminary kinetic study is recommended to determine the time required to reach a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 24 hours to let coarse material settle. Subsequently, centrifuge the vials at high speed to pellet any remaining suspended solid.

  • Sample Analysis: Carefully collect an aliquot from the clear supernatant. Filter the aliquot using a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification: Dilute the filtered supernatant to fall within the range of the HPLC calibration curve and analyze it.

  • Data Interpretation: Use the peak area from the HPLC chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution. The average from replicate vials is reported as the aqueous solubility.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess this compound to Buffer C Equilibrate on Shaker (48-72h) A->C B Prepare HPLC Calibration Standards F Analyze Standards (Generate Curve) B->F D Centrifuge for Phase Separation C->D E Filter Supernatant (0.22 µm) D->E G Analyze Filtered Sample via HPLC E->G H Calculate Concentration vs. Calibration Curve F->H G->H I Report Result (e.g., g/L) H->I Final Solubility Value G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription plinol_analog This compound Analog (Hypothetical Inhibitor) plinol_analog->raf

References

Biological Activities of Plinol Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the biological activities of numerous monoterpenoid compounds. However, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for Plinol compounds are not widely available in publicly accessible research. This guide summarizes the known qualitative activities of Plinols and provides an in-depth look at the established biological effects and mechanisms of structurally related monoterpenoids, such as linalool (B1675412). The experimental protocols and signaling pathways described herein are presented as established methodologies within the field and potential avenues for the investigation of this compound compounds.

Introduction to this compound Compounds

This compound, a bicyclic monoterpenoid alcohol, exists as several stereoisomers, including this compound A, B, C, and D.[1] These compounds are found in various essential oils and are noted for their distinct camphoreous odor.[1] While research into their specific biological activities is emerging, preliminary studies indicate a range of potentially significant effects, including antimicrobial and antioxidant properties.[1] Given the structural similarities to other well-studied monoterpenoids, it is hypothesized that Plinols may also possess anticancer, anti-inflammatory, and insecticidal activities.

Known and Potential Biological Activities

The biological activities of this compound compounds are an area of active research. Based on preliminary data and the activities of structurally similar compounds, the following are key areas of interest:

  • Antimicrobial Activity: Some studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains.[1] This is consistent with the known antimicrobial properties of many monoterpenoid alcohols, which can disrupt microbial cell membranes.

  • Antioxidant Activity: this compound has demonstrated potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related conditions.[1]

  • Anticancer Activity: While direct studies on this compound are limited, the structurally related monoterpenoid linalool has shown anticancer effects, including the induction of apoptosis in cancer cells.[2][3] It is plausible that this compound compounds may exhibit similar cytotoxic or antiproliferative activities against cancer cell lines.

  • Anti-inflammatory Activity: Many natural compounds, including monoterpenoids, are known to modulate inflammatory pathways.[4] Although not yet demonstrated for this compound, this represents a significant area for future investigation.

  • Insecticidal Activity: The structural class of monoterpenoids to which this compound belongs includes compounds with known insecticidal properties.[5][6] This suggests that this compound could be a candidate for the development of natural insecticides.

Quantitative Data on Related Monoterpenoids

To provide a framework for the potential efficacy of this compound compounds, the following table summarizes quantitative data for the biological activities of the structurally related monoterpenoid, linalool.

Biological ActivityCompoundTest SystemMetricValueReference
Antimicrobial LinaloolPseudomonas fluorescensMIC1.25 µL/mL[7]
LinaloolPseudomonas fluorescensMBC2.5 µL/mL[7]
Anticancer LinaloolMCF-7 (Breast Cancer)IC50 (24h)~400 µM[3]
LinaloolMDA-MB-231 (Breast Cancer)IC50 (24h)~600 µM[3]
LinaloolA549 (Lung Cancer)IC50Not specified[8]
Insecticidal (-)-4-terpineolPlutella xylostella (3rd instar larvae)LD50 (24h)31.22 mg/mL[2]
(-)-4-terpineolPlutella xylostella (adults)LC50 (24h)7.35 mg/mL[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration; LD50: Median Lethal Dose; LC50: Median Lethal Concentration.

Detailed Experimental Protocols

The following are detailed, representative protocols for assessing the key biological activities discussed. These methodologies are widely used for the evaluation of natural compounds and can be adapted for the study of this compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is a standard for determining the antimicrobial efficacy of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilution. This will bring the final volume to 200 µL and further dilute the this compound by half.

  • Controls: Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples. Calculate the percentage of inhibition of NO production.

Insecticidal Activity: Contact Toxicity Assay

This protocol determines the toxicity of a compound to insects upon direct contact.

Materials:

  • Test insects (e.g., fruit flies, flour beetles)

  • This compound compound stock solution (in acetone)

  • Micropipette

  • Petri dishes with filter paper

Procedure:

  • Compound Application: Apply 1 µL of different concentrations of the this compound solution in acetone (B3395972) to the dorsal thorax of each insect. Use acetone alone as a control.

  • Incubation: Place the treated insects in petri dishes with a food source and maintain them at an appropriate temperature and humidity.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 value using probit analysis.

Potential Signaling Pathways

Based on the biological activities of related monoterpenoids, this compound compounds may modulate several key signaling pathways. The following diagrams illustrate these potential mechanisms.

Putative Anticancer Signaling Pathway

Many natural compounds exert their anticancer effects by inducing apoptosis. Linalool, for example, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[2] A potential pathway for this compound-induced apoptosis is depicted below.

This compound This compound ROS ↑ ROS Production This compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis in cancer cells.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation This compound This compound This compound->IKK

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Biological Activity Screening

A logical workflow for the initial screening and characterization of the biological activities of this compound compounds is essential for systematic investigation.

This compound This compound Compound Screening Primary Biological Screening This compound->Screening Antimicrobial Antimicrobial Assay (MIC) Screening->Antimicrobial Anticancer Anticancer Assay (MTT) Screening->Anticancer AntiInflammatory Anti-inflammatory Assay (NO) Screening->AntiInflammatory Insecticidal Insecticidal Assay (Contact) Screening->Insecticidal DoseResponse Dose-Response Studies Antimicrobial->DoseResponse Anticancer->DoseResponse AntiInflammatory->DoseResponse Insecticidal->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: A streamlined workflow for investigating this compound's biological activities.

Conclusion and Future Directions

This compound compounds represent a promising but underexplored class of bicyclic monoterpenoids. While direct evidence of their biological activities is currently limited, the established pharmacological profiles of structurally related compounds, such as linalool, provide a strong rationale for their further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the antimicrobial, anticancer, anti-inflammatory, and insecticidal potential of this compound A, B, C, and D. Future research should focus on generating robust quantitative data for these compounds and elucidating their specific mechanisms of action. Such studies will be crucial in determining the potential of this compound compounds for development into novel therapeutic agents or agrochemicals.

References

An In-depth Technical Guide to the Discovery and History of Plinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Plinol isomers, monoterpenoid alcohols also known as clary alcohol. With the IUPAC name 1,2-dimethyl-3-(1-methylethenyl)cyclopentan-1-ol, this compound is a significant, albeit lesser-known, constituent of clary sage (Salvia sclarea) essential oil. This document delves into the historical context of its discovery, inextricably linked to the analysis of clary sage, and details the identification of its various stereoisomers. It outlines the physicochemical properties, experimental protocols for synthesis, separation, and characterization, and explores the nascent understanding of the biological activities of these isomers. Particular emphasis is placed on providing structured data and detailed methodologies to support further research and development in pharmaceuticals and other fields.

Introduction

The study of isomers, molecules with identical molecular formulas but different structural arrangements, is a cornerstone of modern chemistry and pharmacology. The distinct three-dimensional architecture of isomers can lead to vastly different physical, chemical, and biological properties. This principle is particularly crucial in drug development, where the chirality of a molecule can determine its efficacy and safety profile.

This compound, a monoterpenoid alcohol, exists as multiple stereoisomers due to its chiral centers. While the major components of clary sage oil, such as linalool (B1675412) and linalyl acetate (B1210297), have been extensively studied, the specific isomers of this compound have received less attention. This guide aims to consolidate the available information on this compound isomers, providing a foundational resource for researchers.

Discovery and Historical Context

The history of this compound is intrinsically linked to the long-standing use and analysis of clary sage (Salvia sclarea).

  • Ancient and Traditional Use of Clary Sage: Clary sage has been used for centuries in traditional medicine for various ailments. Its essential oil, obtained through steam distillation, has been a subject of interest for its aromatic and potential therapeutic properties.

  • Early Analysis of Clary Sage Oil: Initial chemical investigations of clary sage oil focused on identifying its most abundant constituents. Linalool and linalyl acetate were identified as the primary components, responsible for the oil's characteristic fragrance.

  • Emergence of "Clary Alcohol": The term "clary alcohol" appears in chemical literature as a synonym for this compound. While a singular, celebrated discovery of this compound is not documented, its identification arose from more detailed analytical studies of the minor components of clary sage oil, likely in the mid-20th century with the advent of more sophisticated chromatographic and spectroscopic techniques. The diterpene alcohol sclareol, also found in clary sage, has been a significant focus of research, often overshadowing the monoterpenoid alcohols. It is plausible that "clary alcohol" was identified during extensive analyses of sclareol-rich fractions.

  • Identification of Stereoisomers: The existence of multiple stereoisomers of this compound became apparent with the application of chiral chromatography and advanced spectroscopic methods. The NIST (National Institute of Standards and Technology) Chemistry WebBook lists distinct stereoisomers such as this compound C and this compound D, indicating their individual characterization.

Physicochemical Properties of this compound Isomers

PropertyThis compound (General)This compound CThis compound DData Source
IUPAC Name 1,2-dimethyl-3-(1-methylethenyl)cyclopentan-1-ol(1R,2S,3S)-1,2-dimethyl-3-(1-methylethenyl)cyclopentanol(1R,2R,3R)-3-isopropenyl-1,2-dimethylcyclopentan-1-olPubChem, NIST
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OPubChem
Molecular Weight 154.25 g/mol 154.25 g/mol 154.25 g/mol PubChem
CAS Number 72402-00-74028-60-84028-58-4NIST
Boiling Point Not availableNot availableNot available
Density Not availableNot availableNot available
Optical Rotation Varies by isomer(-)(+)NIST

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound isomers.

Synthesis of this compound Isomers

The synthesis of specific this compound stereoisomers is a significant challenge in organic chemistry. Enantioselective synthesis is crucial for obtaining pure isomers for biological testing.

General Strategy for Enantioselective Synthesis:

A common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of key bond-forming reactions. For a cyclopentanol (B49286) derivative like this compound, a possible synthetic pathway could involve:

  • Asymmetric Aldol Condensation: Reaction of a chiral enolate with a suitable aldehyde to establish the relative and absolute stereochemistry of the hydroxyl and adjacent methyl groups.

  • Cyclization: Intramolecular cyclization to form the cyclopentane (B165970) ring.

  • Introduction of the Isopropenyl Group: Addition of the isopropenyl moiety, for example, via a Grignard reaction with a suitable ketone precursor.

Synthesis_Workflow Start Chiral Precursor Step1 Asymmetric Aldol Condensation Start->Step1 Reagents: LDA, Aldehyde Intermediate1 Acyclic Intermediate with Controlled Stereocenters Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Deprotection & Activation Intermediate2 Cyclopentanone Derivative Step2->Intermediate2 Step3 Grignard Reaction with Isopropenylmagnesium Bromide Intermediate2->Step3 End This compound Isomer Step3->End

Figure 1: Generalized workflow for the enantioselective synthesis of a this compound isomer.

Separation and Purification of this compound Isomers

The separation of stereoisomers is critical for their individual characterization and biological evaluation.

Protocol for Chiral Gas Chromatography (GC):

  • Column: A chiral stationary phase column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., beta-DEX, gamma-DEX), is essential.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

GC_Separation_Workflow Sample Mixture of This compound Isomers Injection GC Injection Port (250°C) Sample->Injection Column Chiral Capillary Column (e.g., Cyclodextrin-based) Injection->Column Separation Temperature Programmed Elution Column->Separation Detection FID or MS Detector Separation->Detection Result Chromatogram with Separated Isomer Peaks Detection->Result

Figure 2: Workflow for the chiral GC separation of this compound isomers.

Characterization of this compound Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the three-dimensional structure of molecules.

  • ¹H NMR: The chemical shifts and coupling constants of the protons provide information about their local environment and connectivity. Specific differences in the chemical shifts of the methyl groups and the protons on the cyclopentane ring can be used to differentiate between diastereomers.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are also sensitive to their stereochemical environment.

  • 2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the relative stereochemistry of the chiral centers through the observation of through-space correlations (NOESY).

Mass Spectrometry (MS):

Coupled with Gas Chromatography (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While enantiomers have identical mass spectra, diastereomers may show subtle differences in their fragmentation patterns due to their different stereochemistry, which can influence the stability of fragment ions.

Biological Activity and Signaling Pathways

The biological activities of individual this compound isomers are not yet well-documented. However, based on the known activities of other monoterpenoids and the principle of stereospecificity in biological systems, it is highly probable that the different isomers of this compound will exhibit distinct pharmacological effects.

  • Potential Pharmacological Effects: Monoterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anxiolytic effects. It is hypothesized that this compound isomers may also exhibit such activities.

  • Stereospecificity of Biological Action: The interaction of a chiral molecule with a biological target, such as an enzyme or a receptor, is highly dependent on its three-dimensional structure. Therefore, it is expected that one enantiomer of a this compound isomer may be significantly more active than its mirror image.

  • Future Research on Signaling Pathways: Elucidating the specific signaling pathways modulated by this compound isomers will require further research. This would involve screening pure isomers in various in vitro and in vivo models to identify their molecular targets and mechanisms of action.

Bioactivity_Hypothesis Plinol_Isomers This compound Isomers (Distinct 3D Structures) Receptor Biological Target (e.g., Enzyme, Receptor) Plinol_Isomers->Receptor Stereospecific Binding Signaling_Pathway Cellular Signaling Pathway Receptor->Signaling_Pathway Modulation Biological_Response Pharmacological Effect (e.g., Anti-inflammatory) Signaling_Pathway->Biological_Response Leads to

Figure 3: Hypothesized relationship between this compound isomer structure and biological activity.

Conclusion

This compound isomers represent a promising but underexplored area of natural product chemistry. This technical guide has synthesized the available information on their discovery, history, and chemical properties, while also highlighting the significant gaps in our knowledge, particularly concerning their specific biological activities. The provided experimental frameworks for synthesis, separation, and characterization are intended to serve as a practical resource for researchers. Further investigation into the enantioselective synthesis and pharmacological evaluation of individual this compound isomers is warranted and has the potential to uncover novel therapeutic agents.

Methodological & Application

Synthesis of Plinol A and C: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Plinol A and this compound C, two cyclopentanoid monoterpenes. Two primary synthetic routes are outlined: a formal total synthesis starting from a bicyclic precursor and a method based on the intramolecular ene reaction of linalool (B1675412).

I. Formal Total Synthesis of this compound A and C

This synthetic strategy, pioneered by Tanimori et al., involves a multi-step sequence to construct the this compound skeleton. A key feature of this approach is the stereoselective formation of a crucial keto alcohol intermediate, which is then converted to this compound A and C.

A. Synthetic Pathway Overview

The logical flow of the formal total synthesis is depicted below. The synthesis commences with the conversion of methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-l-carboxylate to a key keto alcohol intermediate. This intermediate then undergoes further transformation to yield this compound A and C as described by Imagawa et al.

G start Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-l-carboxylate intermediate1 Bicyclic Lactone start->intermediate1 Bis(trimethylsilyl)sulfate, CH2Cl2 intermediate2 Hemiacetal intermediate1->intermediate2 DIBAL-H, THF, -78 °C intermediate3 Acetal Alcohol intermediate2->intermediate3 H2SO4 (cat.), MeOH intermediate4 Ketone intermediate3->intermediate4 PDC, CH2Cl2 intermediate5 Diol intermediate4->intermediate5 NaBH4, MeOH intermediate6 Monotosylate intermediate5->intermediate6 TsCl, Pyridine intermediate7 Epoxide intermediate6->intermediate7 K2CO3, MeOH keto_alcohol Keto Alcohol (10) intermediate7->keto_alcohol LiAlH4, THF plinol_ac This compound A and C keto_alcohol->plinol_ac [Imagawa et al.]

Caption: Formal Total Synthesis of this compound A and C.

B. Experimental Protocols

Note: The following protocols are based on the short communication by Tanimori et al. and require further details from the full publication or related experimental works for precise execution. The conversion of the keto alcohol to this compound A and C is based on the work of Imagawa et al.

1. Synthesis of the Bicyclic Lactone

  • Reaction: Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-l-carboxylate is treated with bis(trimethylsilyl)sulfate in dichloromethane.

  • Procedure: Detailed experimental conditions, including reagent quantities, reaction time, and temperature, are not available in the initial communication and require reference to a full experimental paper.

  • Work-up and Purification: Details on the work-up and purification are not specified.

2. Synthesis of the Keto Alcohol Intermediate

This nine-step sequence transforms the initial bicyclic lactone into the key keto alcohol intermediate.

StepReactionReagents and Conditions
1ReductionDiisobutylaluminum hydride (DIBAL-H), Tetrahydrofuran (THF), -78 °C, 2 h
2Acetal FormationCatalytic amount of Sulfuric Acid (H₂SO₄), Methanol (MeOH), room temperature, 1 h
3OxidationPyridinium dichromate (PDC), Dichloromethane (CH₂Cl₂), room temperature, 17 h
4ReductionSodium borohydride (B1222165) (NaBH₄), Methanol (MeOH)
5Tosylationp-Toluenesulfonyl chloride (TsCl), Pyridine
6EpoxidationPotassium carbonate (K₂CO₃), Methanol (MeOH)
7ReductionLithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF)

3. Conversion of Keto Alcohol to this compound A and C

  • Reference: The conversion of the keto alcohol intermediate to this compound A and C has been reported by Imagawa, T.; Matsuura, K.; Murai, N.; Akiyama, T.; Kawanisi, M. Bull. Chem. Soc. Jpn.1983 , 56, 3020.

  • Procedure: Detailed experimental protocol, including reagent quantities, reaction conditions, and purification methods to separate this compound A and C, are described in the referenced publication.

II. Synthesis of Plinols via Intramolecular Ene Reaction of Linalool

An alternative approach to the this compound skeleton involves the thermal or acid-catalyzed intramolecular ene reaction of linalool. This method offers a more direct route from a readily available starting material.

A. Reaction Pathway

The ene reaction of linalool proceeds through a concerted pericyclic mechanism to form the five-membered ring of the this compound core. The stereochemistry of the starting linalool enantiomer influences the stereochemical outcome of the product.

G linalool Linalool plinols Plinols (A, B, C, D) linalool->plinols Heat or Acid Catalyst (Ene Reaction)

Caption: Synthesis of Plinols from Linalool.

B. Experimental Protocol (General)
  • Reaction: Linalool is heated in the gas phase or in a high-boiling solvent, or treated with a Lewis or Brønsted acid to induce an intramolecular ene reaction.

  • General Procedure:

    • Place linalool in a suitable reaction vessel.

    • For thermal reaction: Heat the linalool at high temperatures (e.g., in a flow reactor in the gas phase).

    • For acid-catalyzed reaction: Add a catalytic amount of an acid (e.g., sulfuric acid) to a solution of linalool.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

    • Upon completion, cool the reaction mixture.

  • Work-up and Purification:

    • If an acid catalyst is used, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomeric plinols.

C. Quantitative Data

The yields of the individual plinols (A, B, C, and D) are highly dependent on the reaction conditions, including temperature, catalyst, and reaction time. Detailed quantitative data would be specific to a particular published procedure.

III. Data Summary

The following table summarizes the key transformations and intermediates in the formal total synthesis of this compound A and C. Yields for each step are not provided in the initial communication and would need to be obtained from a full experimental report.

Starting MaterialKey IntermediateFinal Products
Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-l-carboxylateKeto Alcohol (10)This compound A, this compound C

IV. Conclusion

The synthesis of this compound A and C can be achieved through a lengthy but stereocontrolled formal total synthesis or a more direct but potentially less selective intramolecular ene reaction of linalool. The choice of method will depend on the desired stereochemical purity and the availability of starting materials and specialized equipment. For detailed, step-by-step laboratory execution, it is imperative to consult the full experimental papers cited herein.

Application Notes and Protocols for the Laboratory-Scale Synthesis of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plinol, a monoterpene alcohol with the IUPAC name 1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol, exists as several stereoisomers, including this compound A, B, C, and D.[1][2] This document provides detailed protocols for the laboratory-scale synthesis of plinols, primarily focusing on the thermal intramolecular ene reaction of linalool (B1675412). Additionally, it outlines the framework of a stereoselective synthesis route for this compound A and C. While specific signaling pathways for this compound are not yet elucidated in publicly available literature, this guide addresses its known biological activities and provides a foundation for further investigation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₈O[3][4]
Molecular Weight154.25 g/mol [3]
IUPAC Name1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol[3]
CAS Number72402-00-7[3]
AppearanceNot specified
OdorCamphoreous, citrus, spicy[5]
Boiling Point183-184 °C at 760 mmHg[5]
Water Solubility832.3 mg/L at 25 °C (estimated)[5]

Experimental Protocols

Protocol 1: Synthesis of Plinols via Thermal Cyclization of Linalool

This protocol describes the synthesis of a mixture of this compound isomers through the thermal intramolecular ene reaction of linalool.[6] This method is based on the principle of heating linalool in a controlled manner to induce cyclization.

Materials:

  • Linalool (high purity)

  • Inert solvent (e.g., toluene, high-boiling point)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) (for chromatography)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve linalool in an inert, high-boiling point solvent like toluene. The use of a solvent is recommended for better temperature control in a liquid-phase reaction, although gas-phase pyrolysis is also reported.[3]

  • Thermal Reaction: Heat the solution to a temperature range of 180-250°C. The optimal temperature and reaction time will need to be determined empirically. Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The goal is to maximize the formation of plinols while minimizing the formation of by-products such as myrcene (B1677589) and limonene.[6] For gas-phase synthesis, temperatures of approximately 500°C with short residence times (0.6-0.8 seconds) have been noted to yield plinols, though this requires specialized equipment.[3]

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • The resulting crude oil, containing unreacted linalool, this compound isomers, and other by-products, should be purified by column chromatography on silica gel.

    • A solvent gradient of hexane and ethyl acetate is typically effective for separating the components. The less polar by-products will elute first, followed by the this compound isomers, and finally the more polar unreacted linalool.

    • Collect the fractions containing the plinols, as identified by TLC or GC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the mixture of this compound isomers.

Quantitative Data for Thermal Cyclization of Linalool
ParameterValueNotesReference
Reaction Temperature~500°C (gas-phase)Optimal for this compound formation from linalool.[3]
Residence Time0.6 - 0.8 seconds (gas-phase)Short residence time is crucial to minimize side reactions.[3]
Linalool Conversion~85%Under the specified gas-phase conditions.
This compound Yield~22%Under the specified gas-phase conditions.
Protocol 2: Stereoselective Synthesis of this compound A and C (Outline)

A nine-step stereoselective synthesis of this compound A and C has been reported, starting from methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-l-carboxylate.[1] While the full detailed experimental procedure is not available in the provided search results, the key transformation involves the cleavage of the cyclopropane (B1198618) ring to establish the stereocenters on the cyclopentane (B165970) ring.[1] Researchers interested in this specific synthesis are encouraged to consult the original publication by Nakayama et al. for the detailed protocol.

Mandatory Visualizations

Diagram 1: Thermal Ene Reaction of Linalool to Plinols

G Linalool Linalool Plinols Plinols (mixture of isomers) Linalool->Plinols Heat (Δ) (Intramolecular Ene Reaction) Byproducts By-products (Myrcene, Limonene) Linalool->Byproducts Heat (Δ) (Side Reactions)

Caption: Thermal cyclization of linalool to a mixture of this compound isomers.

Diagram 2: General Experimental Workflow for this compound Synthesis and Purification

G Start Start: Linalool Reaction Thermal Reaction (Heating) Start->Reaction Workup Cooling and Solvent Removal Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Analysis GC/TLC Analysis of Fractions Purification->Analysis Product Pure Plinols Analysis->Product Collect Pure Fractions Byproducts By-products and Unreacted Linalool Analysis->Byproducts Discard Impure Fractions

Caption: Workflow for the synthesis and purification of plinols.

Biological Activity and Signaling Pathways

Currently, there is limited information available regarding the specific signaling pathways modulated by this compound. However, preliminary research suggests that this compound exhibits antimicrobial and antioxidant properties.[2] The mechanism of action for these activities has not been fully elucidated.

Given that this compound is a monoterpene alcohol, it is plausible that its biological effects could be mediated through interactions with cellular membranes or specific protein targets, similar to other monoterpenes. For instance, related compounds have been shown to interact with ion channels and other cell surface receptors. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound. Researchers are encouraged to investigate pathways commonly associated with antimicrobial and antioxidant responses, such as those involving oxidative stress regulation and microbial membrane disruption.

Conclusion

The synthesis of this compound on a laboratory scale is achievable through the thermal cyclization of linalool. This method, while straightforward in principle, requires careful optimization of reaction conditions and diligent purification to obtain the desired products. The stereoselective synthesis offers a route to specific isomers but is a more complex, multi-step process. The biological activities of this compound are an emerging area of research, with potential applications stemming from its antimicrobial and antioxidant properties. Future studies are needed to uncover the specific signaling pathways and molecular targets of this compound to fully understand its therapeutic potential.

References

Application Notes and Protocols for Testing the Antimicrobial Properties of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plinol, a monoterpenoid alcohol with the chemical formula C10H18O, has been identified as a compound of interest for its potential biological activities.[1] This document provides detailed application notes and standardized protocols for researchers to evaluate the antimicrobial properties of this compound against a variety of microorganisms. The methodologies outlined below are based on established antimicrobial susceptibility testing (AST) guidelines and are intended to ensure reproducible and comparable results.

While specific data on the antimicrobial efficacy of this compound is not yet widely published, its structural similarity to other monoterpenoid alcohols like linalool (B1675412) suggests it may possess antimicrobial properties.[2][3][4] The proposed mechanisms of action for similar compounds often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[5] This can result in the inhibition of essential cellular processes, such as energy synthesis and metabolic pathways.[3][6]

These protocols will guide the user through determining the minimum inhibitory concentration (MIC), the minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of this compound.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized in the tables below for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)Negative Control
Staphylococcus aureusNo Inhibition
Escherichia coliNo Inhibition
Pseudomonas aeruginosaNo Inhibition
Candida albicansNo Inhibition
(Other)No Inhibition

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismThis compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusBactericidal/Bacteriostatic
Escherichia coliBactericidal/Bacteriostatic
Pseudomonas aeruginosaBactericidal/Bacteriostatic
Candida albicansFungicidal/Fungistatic
(Other)Bactericidal/Bacteriostatic

Table 3: Time-Kill Assay of this compound against a Test Microorganism

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at MIC)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
0
2
4
8
12
24

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth microdilution method is a widely used technique for determining the MIC.[7]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, supplemented as required

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)[10]

  • Positive control antibiotic (e.g., ampicillin, tetracycline)

  • Negative control (broth and solvent)

  • Incubator

Protocol:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the wells of a 96-well plate.[10] The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Controls:

    • Growth Control: A well containing broth and the microbial inoculum without this compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A serial dilution of a standard antibiotic.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.[7]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plinol_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Plinol_Stock->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (18-24h, 37°C) Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12] This assay is a continuation of the MIC test.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[10]

  • Plating: Spread the aliquot onto a fresh agar plate.[13]

  • Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.[10]

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[12][13]

MBC_Workflow cluster_mic From MIC Assay cluster_exp MBC Procedure cluster_analysis Analysis MIC_Plate MIC Plate with No Visible Growth Wells Subculture Subculture from Clear Wells MIC_Plate->Subculture Plate Spread on Agar Plates Subculture->Plate Incubate_Plates Incubate Plates (24-48h, 37°C) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Determine_MBC Determine MBC (≥99.9% killing) Count_Colonies->Determine_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Assay

A time-kill assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[14][15][16]

Materials:

  • This compound solution at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

  • Flasks or tubes with appropriate broth

  • Standardized microbial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Protocol:

  • Preparation: Prepare flasks with broth containing this compound at the desired concentrations (e.g., MIC, 2x MIC, 4x MIC) and a growth control flask without this compound.

  • Inoculation: Inoculate each flask with the test microorganism to a starting density of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.[11]

  • Incubation: Incubate the flasks at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[17]

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates to determine the number of viable cells (CFU/mL).[16]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[15]

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling Over Time cluster_enumeration Viable Cell Count cluster_analysis Data Analysis Prep_Flasks Prepare Flasks with Broth + this compound (MIC, 2xMIC, 4xMIC) + Growth Control Inoculate Inoculate Flasks (~10^6 CFU/mL) Prep_Flasks->Inoculate Incubate_Shake Incubate with Shaking Inoculate->Incubate_Shake Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate_Shake->Sample Repeatedly Dilute Serial Dilute Samples Sample->Dilute Plate_Count Plate and Count CFU Dilute->Plate_Count Plot_Data Plot Log10 CFU/mL vs. Time Plate_Count->Plot_Data

Caption: Workflow for Time-Kill Assay.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of similar monoterpenoid alcohols like linalool, the antimicrobial action of this compound may involve the disruption of the microbial cell membrane.[4] This can lead to a cascade of events that ultimately result in cell death.

Antimicrobial_Mechanism cluster_this compound This compound Interaction cluster_membrane Cell Membrane Effects cluster_cellular Cellular Consequences cluster_outcome Final Outcome This compound This compound Membrane_Disruption Disruption of Cell Membrane This compound->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Ions and Macromolecules Increased_Permeability->Leakage Metabolic_Inhibition Inhibition of Metabolic Pathways Leakage->Metabolic_Inhibition Energy_Depletion ATP Synthesis Inhibition Leakage->Energy_Depletion Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death Energy_Depletion->Cell_Death

Caption: Putative Mechanism of Antimicrobial Action for this compound.

References

Application Notes: Evaluating the Antioxidant Activity of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals.[3] Plinol, a novel therapeutic candidate, is hypothesized to possess significant antioxidant properties. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's antioxidant capacity using a panel of widely accepted spectrophotometric assays: DPPH, ABTS, FRAP, and ORAC.

Principles of Common Antioxidant Assays

A variety of assays are available to assess antioxidant activity, each with a specific mechanism. Employing multiple assays is recommended to gain a comprehensive understanding of a compound's antioxidant profile.[4]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[5] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at approximately 517 nm.[6][7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance, typically measured at 734 nm, is correlated with the antioxidant's activity.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] The reaction is conducted at a low pH, where the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by absorbance at 593 nm.[10]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant's capacity to scavenge these radicals preserves the fluorescence signal. The results are quantified by measuring the area under the fluorescence decay curve, with and without the antioxidant, and are often expressed as Trolox equivalents.[13][14]

General Experimental Workflow

The evaluation of this compound's antioxidant activity follows a standardized workflow, from sample preparation to final data analysis. This process ensures reproducibility and accurate quantification of its antioxidant potential.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Create Serial Dilutions (this compound & Standard) prep_this compound->serial_dilution prep_standard Prepare Standard (Trolox) Stock Solution prep_standard->serial_dilution prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) reaction Mix Dilutions with Assay Reagent in Microplate prep_reagents->reaction serial_dilution->reaction incubation Incubate under Specified Conditions reaction->incubation measurement Measure Absorbance or Fluorescence with Plate Reader incubation->measurement calc_inhibition Calculate % Inhibition or Scavenging measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_teac Calculate Trolox Equivalents (for ABTS, FRAP, ORAC) calc_inhibition->calc_teac calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Fig. 1: General workflow for in vitro antioxidant capacity assessment.

Protocols

DPPH Radical Scavenging Assay

a. Reagents and Materials

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695) (anhydrous)

  • This compound

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

b. Preparation of Solutions

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Standard Stock Solution (e.g., 1 mM Trolox): Prepare a stock solution of the standard antioxidant in the same solvent.

  • DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[6] Keep the solution in an amber bottle and protected from light.

c. Assay Protocol [8][15]

  • Prepare a series of dilutions of the this compound stock solution and the standard stock solution in a 96-well plate.

  • To each well, add 100 µL of the various concentrations of the sample or standard solutions.

  • Add 100 µL of the 0.1 mM DPPH working solution to each well.

  • Blank: Add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

d. Data Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentrations.

ABTS Radical Cation Decolorization Assay

a. Reagents and Materials

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate (B84403) Buffered Saline (PBS, pH 7.4) or Ethanol

  • This compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

b. Preparation of Solutions [8]

  • This compound & Standard Solutions: Prepare stock solutions and a series of dilutions as described for the DPPH assay.

  • ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8]

c. Assay Protocol [8]

  • Add 10 µL of the various concentrations of the sample or standard solutions to the wells of a 96-well microplate.

  • Add 190 µL of the working ABTS•+ solution to each well.

  • Blank: Add 10 µL of the solvent and 190 µL of the ABTS•+ solution.

  • Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

d. Data Calculation The scavenging activity is calculated as: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Reagents and Materials

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • This compound

  • Standard (Ferrous sulfate (B86663) or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath (37°C)

b. Preparation of Solutions [16][17]

  • This compound & Standard Solutions: Prepare stock solutions and a series of dilutions.

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16] Warm the reagent to 37°C before use.

c. Assay Protocol [10]

  • Add 10 µL of the sample or standard to each well.

  • Add 220 µL of the freshly prepared FRAP working solution to each well.

  • Mix and incubate the plate at 37°C for 4 to 30 minutes.

  • Read the absorbance at 593 nm.

d. Data Calculation A standard curve is generated using a ferrous sulfate or Trolox standard. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

a. Reagents and Materials

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Fluorescein (B123965) sodium salt

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Trolox standard

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~485/520 nm, capable of kinetic reads at 37°C

b. Preparation of Solutions [12][18]

  • This compound & Standard Solutions: Prepare stock solutions and a series of dilutions in phosphate buffer.

  • Fluorescein Working Solution: Prepare a stock solution and dilute it with phosphate buffer immediately before use.

  • AAPH Solution: Prepare fresh daily by dissolving AAPH in phosphate buffer.

c. Assay Protocol [12][18]

  • Pipette 25 µL of this compound dilutions, Trolox standards, or a blank (phosphate buffer) into the wells of a black 96-well plate.

  • Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

  • Immediately place the plate in the reader and begin kinetic measurements of fluorescence every 1-2 minutes for at least 60 minutes at 37°C.

d. Data Calculation The Area Under the Curve (AUC) for the fluorescence decay is calculated for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is plotted using the net AUC of the Trolox standards. The ORAC value of this compound is then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of this compound.

Quantitative Data Summary

The antioxidant activity of this compound was evaluated using multiple assays and compared against Trolox, a water-soluble analog of vitamin E. The results are summarized below. (Note: The following data are hypothetical and for illustrative purposes).

AssayParameterThis compoundTrolox (Standard)
DPPH IC50 (µM)45.2 ± 3.122.5 ± 1.8
ABTS TEAC (mM TE/mM)1.85 ± 0.151.00
FRAP FRAP Value (mM Fe(II)/mM)2.10 ± 0.221.25 ± 0.11
ORAC ORAC Value (µmol TE/µmol)2.54 ± 0.281.00

TEAC: Trolox Equivalent Antioxidant Capacity TE: Trolox Equivalents

Potential Mechanism of Action: Nrf2 Signaling Pathway

Many polyphenolic antioxidants exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms.[1] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of electrophilic compounds like this compound can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antioxidant) ros ROS This compound->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL) are->genes Promotes Transcription

Fig. 2: Proposed activation of the Nrf2-ARE pathway by this compound.

References

Plinol as a Surfactant and Emulsifier: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Plinol, a cyclopentanol (B49286) derivative with the chemical formula C₁₀H₁₈O, is an amphiphilic compound recognized for its surfactant and emulsifying properties.[1][2] Its molecular structure, featuring both hydrophilic (hydroxyl group) and lipophilic (cyclopentane ring and isopropenyl group) moieties, allows it to reduce surface tension at oil-water interfaces, making it a person of interest in various industrial and research applications, including cosmetics, detergents, and potentially, drug delivery systems.[1][2] This document provides an overview of the known properties of this compound and outlines generalized protocols for its application as a surfactant and emulsifier in a research setting, particularly for the formulation of emulsions.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 1,2-Dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol[2]
CAS Number 72402-00-7[2]
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow clear liquid (estimated)
Water Solubility 1.482 g/L at 23.5 °C (approximately 9.6 mM)[1]
logP (o/w) 2.36 - 2.866 (estimated)[1]
Critical Micelle Concentration (CMC) Not available in cited literature.
Hydrophilic-Lipophilic Balance (HLB) Not available in cited literature.

Applications in Research: Emulsion Formulation

This compound's amphiphilic nature makes it a candidate for use as an emulsifying agent to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[1][2] Such emulsions are fundamental in various research applications, including the formulation of delivery systems for poorly water-soluble compounds in drug discovery and development.

General Experimental Protocol for Oil-in-Water (O/W) Emulsion Preparation

This protocol provides a general guideline for preparing an oil-in-water emulsion using this compound as the emulsifier. Optimization of the oil-to-water ratio and this compound concentration is crucial for achieving a stable and effective formulation.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline)

  • Homogenizer (e.g., high-speed stirrer, ultrasonicator)

Protocol:

  • Preparation of Phases:

    • Prepare the oil phase by dissolving any lipophilic components in the selected oil.

    • Prepare the aqueous phase by dissolving any hydrophilic components in the aqueous medium.

  • Incorporation of this compound:

    • This compound can be added to either the oil or aqueous phase, or partitioned between them, depending on the desired emulsion characteristics and the results of formulation optimization studies. As a starting point, dissolve this compound in the oil phase.

  • Emulsification:

    • Gradually add the aqueous phase to the oil phase containing this compound while continuously mixing with a high-speed homogenizer.

    • Continue homogenization for a predetermined time (e.g., 5-15 minutes) to ensure the formation of fine droplets. The optimal speed and duration of homogenization should be determined experimentally.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Analyze the emulsion using dynamic light scattering (DLS) to determine the average droplet size and the uniformity of the droplet size distribution.

    • Zeta Potential: Measure the zeta potential to assess the surface charge of the droplets, which is an indicator of emulsion stability.

    • Stability Studies: Evaluate the physical stability of the emulsion over time by monitoring for any signs of creaming, coalescence, or phase separation at different storage conditions (e.g., room temperature, 4°C).

Experimental Workflow for Emulsion Preparation and Characterization

Emulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization oil_phase Prepare Oil Phase plinol_add Add this compound to Oil Phase oil_phase->plinol_add aq_phase Prepare Aqueous Phase homogenize High-Speed Homogenization aq_phase->homogenize plinol_add->homogenize dls Droplet Size & PDI (DLS) homogenize->dls zeta Zeta Potential homogenize->zeta stability Stability Assessment homogenize->stability Surfactant_Function This compound This compound Molecule Interface Oil-Water Interface This compound->Interface Adsorption Emulsion Stable Emulsion Interface->Emulsion Reduced Interfacial Tension

References

Application Notes and Protocols for Plinol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific quantitative data, detailed experimental protocols, and established signaling pathways for Plinol (1,2-dimethyl-3-(1-methylethenyl)cyclopentanol, CAS: 72402-00-7) is limited. The following application notes and protocols are based on the general properties of terpenoids and related compounds and are intended to serve as a guide for the research and development of pharmaceutical formulations containing this compound. The experimental protocols are standardized methods that can be adapted for the evaluation of this compound. The quantitative data tables are templates for recording experimental results, and the signaling pathway is a hypothetical model based on the known activities of similar molecules.

Introduction to this compound

This compound, also known as clary alcohol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O.[1][2] It exists in several stereoisomeric forms, including this compound A, B, C, and D, each with distinct stereochemical configurations.[3] While extensively used in the fragrance industry for its camphor-like, citrusy, and spicy aroma, recent interest has grown in its potential pharmaceutical applications due to its suggested antimicrobial and antioxidant properties.[1][3][4] Its dual solubility profile, with moderate water solubility and lipophilic characteristics, makes it a candidate for incorporation into both aqueous and oil-based formulations.[1]

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₀H₁₈O[5]
Molecular Weight 154.25 g/mol [5]
CAS Number 72402-00-7[6]
Appearance Colorless liquid to off-white solid[7][8]
Odor Camphoreous, citrus, spicy[4]
Water Solubility 1.482 g/L (at 23.5 °C)[9]
logP (Octanol/Water Partition Coefficient) 2.6 (estimated)[6]

Potential Pharmaceutical Applications

Based on preliminary research and the known bioactivities of similar terpenoids, this compound may be investigated for the following pharmaceutical applications:

  • Topical Antimicrobial Formulations: Due to its potential antimicrobial properties, this compound could be formulated into creams, ointments, or gels for treating skin infections.[1] The mechanism of action for alcoholic antimicrobials generally involves the denaturation of proteins and disruption of cell membranes.[10]

  • Antioxidant in Dermatological and Cosmetic Products: Its antioxidant activity suggests it could be used to protect the skin from oxidative stress-related damage.[1]

  • Penetration Enhancer: The lipophilic nature of this compound might allow it to act as a penetration enhancer in transdermal drug delivery systems, facilitating the absorption of other active pharmaceutical ingredients (APIs).

  • Excipient in Oral Formulations: For poorly soluble drugs, this compound could be explored as a co-solvent or part of a lipid-based drug delivery system to improve solubility and bioavailability.[4][11]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmaceutical potential of this compound.

Protocol for Determining Antioxidant Activity (DPPH Assay)

This protocol describes a common method for assessing the free radical scavenging activity of a compound.[12][13]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of Control: Use the solvent (methanol or ethanol) as a blank. Prepare a solution of the positive control (ascorbic acid or Trolox) at various concentrations.

  • Assay:

    • Add 50 µL of the different concentrations of this compound solutions to the wells of a 96-well microplate.

    • Add 50 µL of the positive control solutions to separate wells.

    • Add 50 µL of the solvent to the blank wells.

    • To each well, add 150 µL of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Workflow for DPPH Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_this compound Prepare this compound Serial Dilutions add_samples Add Samples/Controls to 96-well Plate prep_this compound->add_samples prep_control Prepare Positive Control Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for determining the antioxidant activity of this compound using the DPPH assay.

Protocol for Determining Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[14][15][16]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth medium with inoculum)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration is non-toxic to microbes)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Plate Setup:

    • Add 100 µL of the serially diluted this compound to the wells.

    • Include a positive control well with a known antimicrobial agent.

    • Include a negative control well with 100 µL of broth and the microbial inoculum (growth control).

    • Include a sterility control well with 100 µL of uninoculated broth.

    • If a solvent is used, include a solvent control well with the highest concentration of the solvent used and the inoculum to ensure it does not inhibit microbial growth.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity (growth). Alternatively, the absorbance can be read using a microplate reader. The MIC is the lowest concentration that inhibits microbial growth.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_this compound Prepare this compound Serial Dilutions in Broth plate_setup Set up 96-well Plate prep_this compound->plate_setup prep_controls Prepare Positive & Negative Controls prep_controls->plate_setup plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect or Read Absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Quantitative Data (Templates for Experimental Results)

The following tables are provided as templates for researchers to record their experimental findings on the biological activities of this compound.

Table 1: Antioxidant Activity of this compound (DPPH Assay)

Concentration (µg/mL)% Radical Scavenging Activity
e.g., 10
e.g., 25
e.g., 50
e.g., 100
e.g., 250
IC50 (µg/mL)

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration)

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)

Hypothetical Signaling Pathway

While the precise molecular targets of this compound are not yet elucidated, many terpenoid alcohols are known to exert their biological effects by modulating cellular signaling pathways. For instance, some terpenoids can influence inflammatory responses by affecting pathways such as NF-κB and MAPK. The antioxidant effects could be linked to the activation of the Nrf2 pathway. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to anti-inflammatory and antioxidant effects. This model requires experimental validation.

Hypothetical_Pathway cluster_stimulus External Stimulus cluster_this compound Intervention cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimulus / Oxidative Stress nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway Activates mapk_pathway MAPK Pathway stimulus->mapk_pathway Activates nrf2_pathway Nrf2 Pathway stimulus->nrf2_pathway Induces oxidative_damage Oxidative Damage stimulus->oxidative_damage This compound This compound This compound->nfkb_pathway Inhibits? This compound->mapk_pathway Inhibits? This compound->nrf2_pathway Activates? inflammation Pro-inflammatory Cytokine Production nfkb_pathway->inflammation Leads to mapk_pathway->inflammation Leads to antioxidant_response Antioxidant Enzyme Expression nrf2_pathway->antioxidant_response Leads to antioxidant_response->oxidative_damage Reduces

Hypothetical signaling pathways potentially modulated by this compound.

Formulation Development Workflow

The development of a pharmaceutical formulation containing this compound, particularly given its poor water solubility, would follow a structured workflow.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Design cluster_characterization Characterization & Testing cluster_final Final Steps char Physicochemical Characterization of this compound sol Solubility Studies in Various Excipients char->sol stab Stability Studies (pH, Temperature, Light) sol->stab excipient Excipient Selection & Compatibility stab->excipient form_dev Formulation Development (e.g., Emulsion, SEDDS, Nanoparticles) excipient->form_dev process_opt Process Optimization form_dev->process_opt phys_char Physical Characterization (Particle Size, etc.) process_opt->phys_char in_vitro In Vitro Release & Permeation Studies phys_char->in_vitro stability_final Stability Testing of Final Formulation in_vitro->stability_final scale_up Scale-up & Manufacturing stability_final->scale_up clinical Pre-clinical & Clinical Evaluation scale_up->clinical

General workflow for the development of a pharmaceutical formulation with this compound.

References

Plinol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Plinol, a naturally occurring monoterpenoid alcohol, has emerged as a valuable chiral building block in organic synthesis, particularly for the construction of complex cyclopentanoid sesquiterpenes with significant biological activities. Its inherent stereochemistry provides a strategic starting point for the enantioselective synthesis of various natural products and their analogues, making it a subject of considerable interest for researchers in organic chemistry and drug discovery.

This document provides detailed application notes and protocols for the use of this compound as a chiral building block, summarizing key synthetic transformations and providing experimental procedures for its preparation and subsequent utilization.

Properties and Significance

This compound exists as four stereoisomers: this compound A, B, C, and D. Among these, this compound A has been a primary focus in synthetic chemistry due to its utility as a precursor for a range of biologically important cyclopentanoid sesquiterpenes. The strategic placement of functional groups and stereocenters in this compound A allows for stereocontrolled elaboration into more complex molecular architectures.

Synthesis of this compound A

One effective strategy for the stereoselective synthesis of this compound A involves the preparation of a key intermediate, the keto alcohol 10 ((1R,2S,3R)-2-acetyl-3-isopropenyl-1-methylcyclopentanol), from methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate 11 . The subsequent conversion of this keto alcohol to this compound A has been reported in the literature.

Synthetic Workflow for this compound A Precursor

G cluster_0 Synthesis of Keto Alcohol Intermediate Start Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate (11) Step1 Ring Opening Start->Step1 Lewis Acid Intermediate1 Keto ester intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Bicyclic lactone Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 DIBAL-H Intermediate3 Hemiacetal Step3->Intermediate3 Step4 Acetalization Intermediate3->Step4 H+, MeOH Intermediate4 Acetal (B89532) alcohol Step4->Intermediate4 Step5 Oxidation Intermediate4->Step5 PCC or Swern End Keto alcohol (10) Step5->End

Caption: Synthetic workflow for the keto alcohol precursor of this compound A.

Experimental Protocols

Protocol 1: Synthesis of Keto Alcohol (10) from Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate (11)

This protocol is a general representation based on literature descriptions and may require optimization.

  • Ring Opening of Bicyclo[3.1.0]hexane: To a solution of methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate (11 ) in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) at low temperature (-78 °C). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and extract the product to yield the corresponding keto ester intermediate.

  • Cyclization to Bicyclic Lactone: The crude keto ester is then treated with a protic acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., benzene) with azeotropic removal of water to facilitate the formation of the bicyclic lactone.

  • Reduction to Hemiacetal: The bicyclic lactone is dissolved in an anhydrous solvent (e.g., toluene) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The reaction is then quenched with methanol (B129727) and worked up to afford the hemiacetal.

  • Acetalization: The hemiacetal is dissolved in methanol, and a catalytic amount of acid (e.g., sulfuric acid) is added. The reaction is stirred at room temperature until the formation of the acetal alcohol is complete.

  • Oxidation to Keto Alcohol (10): The acetal alcohol is oxidized using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation to yield the target keto alcohol (10 ).

Protocol 2: Conversion of Keto Alcohol (10) to this compound A

This protocol is based on the work of Imagawa et al. (1983) and may require access to the original publication for precise details.

The conversion of the keto alcohol (10 ) to this compound A involves a Grignard reaction to introduce the second isopropenyl group, followed by appropriate functional group manipulations and cyclization to afford the final product.

Application of this compound in the Synthesis of Cyclopentanoid Sesquiterpenes

This compound A serves as a versatile chiral precursor for the synthesis of various biologically active cyclopentanoid sesquiterpenes. The general synthetic strategy involves the modification of the isopropenyl and hydroxyl groups of this compound A to introduce the desired functionalities and build the complete carbon skeleton of the target natural product.

Synthetic Strategy Workflow

G cluster_1 General Synthetic Application of this compound A PlinolA This compound A FuncGroupMod Functional Group Modification PlinolA->FuncGroupMod e.g., Oxidation, Protection CarbonChainExt Carbon Chain Extension FuncGroupMod->CarbonChainExt e.g., Wittig, Grignard Cyclization Cyclization/ Rearrangement CarbonChainExt->Cyclization e.g., Ring-closing metathesis TargetMolecule Cyclopentanoid Sesquiterpene Cyclization->TargetMolecule

Caption: General workflow for the use of this compound A in synthesis.

Biological Activities of this compound Derivatives and Related Sesquiterpenes

While specific quantitative data for the biological activity of this compound itself is limited in the public domain, the broader class of sesquiterpenes, many of which can be synthesized from this compound, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

A significant mechanism of action for the anti-inflammatory effects of many sesquiterpenes is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway and Sesquiterpene Inhibition

G cluster_2 NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Transcription Inhibitor Sesquiterpene (e.g., this compound Derivative) Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by sesquiterpenes.

Quantitative Data

Due to the proprietary nature of much of the research in drug development, extensive quantitative data on the biological activities of specific this compound derivatives is not always publicly available. However, the following table provides a generalized representation of the type of data that would be collected in such studies.

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (µM)
This compound Derivative 1NF-κBLuciferase Reporter Assay5.2
This compound Derivative 2Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay12.8
This compound Derivative 3Tumor Necrosis Factor-α (TNF-α)ELISA8.5

Note: The data in this table is illustrative and does not represent actual experimental results for specific, named this compound derivatives.

Conclusion

This compound, particularly this compound A, represents a highly valuable and versatile chiral building block in organic synthesis. Its utility in the enantioselective synthesis of complex and biologically active cyclopentanoid sesquiterpenes underscores its importance in natural product synthesis and medicinal chemistry. Further exploration of the biological activities of novel this compound derivatives, guided by an understanding of their potential to modulate key signaling pathways such as NF-κB, holds significant promise for the development of new therapeutic agents.

Application Notes and Protocols: Investigating Plinol's Potential in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Plinol as a novel food preservative. The document outlines its proposed mechanisms of action, detailed protocols for evaluating its efficacy, and hypothetical data for reference.

Introduction to this compound

This compound is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.[1][2][3] It is recognized for its pleasant, camphor-like aroma and has been historically used as a fragrance and flavoring agent in the food industry.[1] Emerging research has highlighted its potential biological activities, including antimicrobial and antioxidant properties, which suggest its utility as a natural food preservative.[1] The exploration of this compound for food preservation aligns with the growing consumer demand for clean-label products and natural alternatives to synthetic preservatives.[4][5]

Proposed Mechanisms of Action:

  • Antimicrobial Activity: this compound is suggested to exhibit broad-spectrum antimicrobial effects against various bacteria and fungi that are common in food spoilage.[1] The proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. This action is similar to other terpenoids which can alter the fatty acid profile of the cell membrane and interfere with membrane proteins.[6] Furthermore, this compound may inhibit essential enzymatic activities within the microbial cells and interfere with their quorum-sensing signaling pathways, thereby preventing biofilm formation.[7][8]

  • Antioxidant Activity: As an antioxidant, this compound may help in preventing the oxidative deterioration of food, which leads to rancidity, discoloration, and loss of nutritional value.[1][5] The antioxidant capacity of this compound is likely attributed to its ability to donate a hydrogen atom or an electron to free radicals, thus neutralizing them and terminating the oxidative chain reactions.[9] This is a common mechanism for phenolic and terpenoid compounds in scavenging reactive oxygen species (ROS).[5]

Quantitative Data Summary

The following tables present hypothetical data on the efficacy of this compound in food preservation. These values are for illustrative purposes and should be validated experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Foodborne Microorganisms

MicroorganismTypeThis compound MIC (µg/mL)
Escherichia coli O157:H7Gram-negative125
Salmonella entericaGram-negative150
Listeria monocytogenesGram-positive100
Staphylococcus aureusGram-positive110
Aspergillus nigerMold200
Penicillium chrysogenumMold220
Saccharomyces cerevisiaeYeast250

Table 2: Antioxidant Capacity of this compound Compared to Standard Antioxidants

AssayThis compound (TEAC, µM Trolox Equivalents/g)BHT (TEAC, µM Trolox Equivalents/g)Ascorbic Acid (TEAC, µM Trolox Equivalents/g)
DPPH Radical Scavenging Activity8509501100
ABTS Radical Cation Decolorization90010001150
Ferric Reducing Antioxidant Power (FRAP)7808801050

Table 3: Effect of this compound on the Shelf Life of Ground Beef (Stored at 4°C)

TreatmentTotal Viable Count (log CFU/g) at Day 7TBARS Value (mg MDA/kg) at Day 7Color Score (1-5 scale) at Day 7
Control (No preservative)8.52.12.0
This compound (0.1% w/w)5.20.84.5
Sodium Benzoate (0.1% w/w)4.80.64.2

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative are provided below.

Protocol for Determining Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of foodborne pathogens and spoilage microorganisms.

Materials:

  • This compound (pure compound)

  • Test microorganisms (e.g., E. coli, Salmonella, L. monocytogenes, S. aureus, A. niger, P. chrysogenum, S. cerevisiae)

  • Appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Appropriate agar (B569324) media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Sterile pipettes and other labware

Methodology (Broth Microdilution Method): [4][10][11]

  • Preparation of Inoculum: Culture the test microorganisms overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695), DMSO) and then create a series of two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 1000 µg/mL to 1 µg/mL).

  • Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 24 hours for most bacteria, 25-28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • Determination of MBC/MFC: To determine the MBC/MFC, take an aliquot from the wells showing no visible growth and plate it onto the appropriate agar medium. The lowest concentration that results in no microbial growth on the agar plate after incubation is the MBC/MFC.

Protocol for Assessing Antioxidant Capacity

Objective: To quantify the antioxidant capacity of this compound using established in vitro assays.

Materials:

  • This compound (pure compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Spectrophotometer

Methodology:

  • DPPH Radical Scavenging Assay: [12]

    • Prepare a stock solution of DPPH in methanol.

    • Mix different concentrations of this compound with the DPPH solution.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control (DPPH solution without this compound).

  • ABTS Radical Cation Decolorization Assay: [13]

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to a specific absorbance.

    • Add different concentrations of this compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation time.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: [12][14]

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

    • Add different concentrations of this compound to the FRAP reagent.

    • Incubate the mixture at 37°C.

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

For all assays, a standard curve is generated using Trolox, and the antioxidant capacity of this compound is expressed as Trolox Equivalents (TEAC).

Protocol for Sensory Evaluation of this compound-Treated Food

Objective: To assess the impact of this compound on the sensory attributes of a food product.[15][16]

Materials:

  • Food product (e.g., fruit juice, baked goods, meat product)

  • This compound at various concentrations

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water for rinsing

  • Unsalted crackers for palate cleansing

Methodology (Descriptive Analysis): [17]

  • Sample Preparation: Prepare food samples with different concentrations of this compound and a control sample without any added preservative. Code the samples with random three-digit numbers.

  • Panelist Training: Train the sensory panel to identify and quantify specific sensory attributes relevant to the food product, such as aroma, flavor, aftertaste, and texture.

  • Evaluation: Present the samples to the panelists in a randomized order. Ask them to rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in sensory attributes between the control and this compound-treated samples.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway Targeted by this compound

The following diagram illustrates a hypothetical quorum-sensing signaling pathway in a bacterial cell that could be inhibited by this compound, leading to the disruption of biofilm formation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AHL AHL Autoinducer MembraneReceptor Membrane Receptor (e.g., LuxN) AHL->MembraneReceptor Binds SignalCascade Signal Transduction Cascade MembraneReceptor->SignalCascade Activates TranscriptionFactor Transcription Factor (e.g., LuxR) SignalCascade->TranscriptionFactor Activates GeneExpression Target Gene Expression (Biofilm Formation) TranscriptionFactor->GeneExpression Induces This compound This compound This compound->MembraneReceptor Inhibits Binding

Caption: Hypothetical inhibition of a bacterial quorum-sensing pathway by this compound.

Experimental Workflow for Efficacy Testing

This diagram outlines the logical flow of experiments to comprehensively evaluate the potential of this compound as a food preservative.

Experimental_Workflow start Start: Investigate this compound as a Food Preservative antimicrobial Antimicrobial Activity (MIC/MBC Determination) start->antimicrobial antioxidant Antioxidant Capacity (DPPH, ABTS, FRAP) start->antioxidant safety Preliminary Safety Assessment (Cytotoxicity Assay) start->safety food_matrix Application in Food Matrix (e.g., Ground Beef, Juice) antimicrobial->food_matrix antioxidant->food_matrix shelf_life Shelf-Life Studies (Microbial, Chemical Analysis) food_matrix->shelf_life sensory Sensory Evaluation (Descriptive Analysis) food_matrix->sensory conclusion Conclusion: Efficacy and Potential of this compound shelf_life->conclusion sensory->conclusion safety->conclusion

Caption: Workflow for evaluating this compound's food preservation potential.

Safety and Regulatory Considerations

While this compound is found in some natural sources and has been used as a flavoring agent, its application as a food preservative would require rigorous safety and toxicological evaluation.[18][19][20] Studies on its absorption, distribution, metabolism, and excretion (ADME) would be necessary.[18][21] Furthermore, its potential for allergenicity and long-term toxicity would need to be assessed before it can be approved for widespread use as a food additive by regulatory bodies such as the FDA and EFSA.[22]

Conclusion

This compound presents a promising profile as a natural food preservative due to its potential antimicrobial and antioxidant properties. The protocols outlined in these application notes provide a framework for researchers to systematically investigate its efficacy and safety. Further research is warranted to validate these preliminary findings and to fully elucidate the mechanisms underlying this compound's preservative effects. Successful development of this compound as a food preservative could offer a valuable tool for the food industry in meeting the demand for safe, high-quality, and naturally preserved food products.

References

Application Notes: Experimental Use of Plinol in Detergent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Plinol-D4™ (Hypothetical)

Chemical Class: Bio-derived Amphiphilic Polymer

Application: Performance-enhancing additive for liquid and powder laundry detergent formulations.

1. Introduction

This compound-D4™ is a novel, bio-based amphiphilic block copolymer designed to enhance the cleaning efficiency and stability of modern laundry detergents. Its unique molecular structure allows it to act synergistically with primary surfactants and other active ingredients, offering significant performance improvements, particularly in challenging wash conditions such as low temperatures and hard water. These notes provide an overview of its proposed mechanism of action and guidelines for its experimental evaluation.

2. Proposed Mechanism of Action

This compound-D4™ is hypothesized to function through a multi-pronged approach:

  • Synergistic Micelle Enhancement: this compound-D4™ integrates into the micelles formed by conventional surfactants (e.g., Linear Alkylbenzene Sulfonate - LAS, Sodium Lauryl Ether Sulfate - SLES). This co-assembly leads to a more stable micellar structure and a lower Critical Micelle Concentration (CMC) of the overall surfactant system, improving soil solubilization at lower detergent concentrations.

  • Enzyme Stabilization: The polymeric structure of this compound-D4™ provides a protective microenvironment for detergent enzymes (e.g., proteases, amylases). This encapsulation shields the enzymes from denaturation by surfactants and thermal stress, thereby preserving their catalytic activity throughout the wash cycle.

  • Anti-Redeposition: The hydrophilic blocks of the this compound-D4™ polymer adsorb onto fabric surfaces, creating a repulsive hydration layer. This layer prevents loosened soil particles from redepositing onto the fabric, resulting in a cleaner and brighter finish.

A diagram illustrating the proposed mechanism is provided below.

Mechanism_of_Action cluster_micelle Micelle Enhancement cluster_enzyme Enzyme Stabilization cluster_fabric Anti-Redeposition Plinol_M This compound-D4™ Micelle Enhanced Micelle Plinol_M->Micelle Integrates Surfactant Primary Surfactant Surfactant->Micelle Co-assembles Plinol_E This compound-D4™ Stable_Enzyme Stabilized Enzyme Plinol_E->Stable_Enzyme Encapsulates Enzyme Protease/Amylase Enzyme->Stable_Enzyme Plinol_F This compound-D4™ Fabric Fabric Surface Plinol_F->Fabric Adsorbs Repulsion Soil Repulsion Fabric->Repulsion Creates Layer Soil Dislodged Soil Soil->Repulsion Repels

Figure 1: Proposed multi-functional mechanism of this compound-D4™ in a detergent matrix.

Experimental Protocols & Data

The following protocols outline key experiments to validate the performance of this compound-D4™ in a standard liquid laundry detergent formulation.

Protocol 1: Evaluation of Cleaning Performance on Standard Stains

Objective: To quantify the improvement in stain removal efficiency when this compound-D4™ is added to a base detergent formulation.

Materials:

  • Standard pre-stained fabric swatches (e.g., EMPA 116 - blood/milk/ink, EMPA 101 - olive oil/carbon black).

  • Base liquid detergent formulation (without this compound-D4™).

  • Test formulation (Base detergent + 0.5% w/w this compound-D4™).

  • Terg-O-Tometer or similar laboratory washing apparatus.

  • Spectrophotometer or colorimeter for measuring reflectance (Lab* values).

  • Deionized water of standard hardness (e.g., 150 ppm).

Methodology:

  • Cut stained fabric swatches into uniform pieces (e.g., 10 cm x 10 cm).

  • Measure the initial reflectance (Lab* values) of each swatch before washing.

  • Prepare two sets of wash liquors: one with the base detergent (5 g/L) and one with the test formulation (5 g/L).

  • Set the Terg-O-Tometer to standard conditions (e.g., 20°C for cold wash, 100 rpm agitation, 20-minute wash cycle).

  • Place three swatches of each stain type into separate beakers for both the control and test formulations.

  • Initiate the wash cycle. After completion, rinse the swatches thoroughly with deionized water and allow them to air dry in the dark.

  • Measure the final reflectance (Lab* values) of the washed and dried swatches.

  • Calculate the Stain Removal Index (SRI) using the formula: SRI = 100 * (ΔE_test / ΔE_initial), where ΔE is the color difference relative to an unsoiled white cloth.

The experimental workflow is visualized below.

Cleaning_Performance_Workflow A 1. Prepare Stained Swatches (EMPA 116, EMPA 101) B 2. Initial Reflectance Measurement (Spectrophotometer) A->B C 3. Prepare Wash Liquors - Base Detergent - Base + 0.5% this compound-D4™ B->C D 4. Terg-O-Tometer Wash Cycle (20°C, 20 min, 100 rpm) C->D E 5. Rinse and Air Dry Swatches D->E F 6. Final Reflectance Measurement E->F G 7. Calculate Stain Removal Index (SRI) F->G

Figure 2: Workflow for evaluating the cleaning performance of detergent formulations.

Data Presentation: Stain Removal

FormulationStain Type (EMPA)Wash Temp. (°C)Average SRIStd. Deviation% Improvement
Base DetergentBlood/Milk/Ink (116)2068.22.1-
Base + 0.5% this compound-D4™ Blood/Milk/Ink (116)2079.5 1.816.6%
Base DetergentOlive Oil/Carbon (101)2075.42.5-
Base + 0.5% this compound-D4™ Olive Oil/Carbon (101)2082.1 2.38.9%
Protocol 2: Assessment of Enzymatic Stability

Objective: To determine if this compound-D4™ enhances the stability of protease in the detergent formulation over time.

Materials:

  • Base liquid detergent formulation containing a standard protease.

  • Test formulation (Base detergent with protease + 0.5% w/w this compound-D4™).

  • Incubator or climate chamber set to 40°C.

  • Protease activity assay kit (e.g., using a casein substrate).

  • Spectrophotometer.

Methodology:

  • Prepare two batches of detergent: "Control" (Base) and "Test" (Base + this compound-D4™).

  • Take an initial sample (T=0) from each batch and measure the protease activity according to the assay kit instructions. This involves incubating a diluted detergent sample with the casein substrate and measuring the absorbance of the resulting solution, which correlates to enzyme activity.

  • Store both batches in sealed containers at 40°C to simulate accelerated aging.

  • Withdraw samples at regular intervals (e.g., 1, 2, 3, and 4 weeks).

  • Measure the protease activity for each sample at each time point.

  • Calculate the percentage of remaining enzyme activity at each time point relative to the initial activity at T=0.

Data Presentation: Enzyme Stability

FormulationTime (Weeks)Storage Temp. (°C)Remaining Protease Activity (%)
Base Detergent040100.0
14085.3
24069.8
44045.1
Base + 0.5% this compound-D4™ 040100.0
14096.2
24090.5
44081.7
Protocol 3: Determination of Critical Micelle Concentration (CMC)

Objective: To measure the effect of this compound-D4™ on the CMC of the primary surfactant system.

Materials:

  • Primary surfactant solution (e.g., 1% LAS in deionized water).

  • Test solution (1% LAS + 0.5% this compound-D4™ in deionized water).

  • Tensiometer (for surface tension measurement, e.g., using the Du Noüy ring method).

  • Magnetic stirrer and micro-pipettes.

Methodology:

  • Prepare a stock solution of the surfactant system (Control and Test).

  • Perform a series of dilutions to create a range of concentrations spanning the expected CMC.

  • For each concentration, measure the surface tension using the tensiometer.

  • Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the curve, where the surface tension plateaus.

Data Presentation: CMC Determination

Surfactant SystemMethodCMC (g/L)Surface Tension at CMC (mN/m)
LAS OnlyTensiometry0.5836.2
LAS + 0.5% this compound-D4™ Tensiometry0.41 34.8

Application Notes and Protocols for Plinol as a Fragrance Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Plinol, a bicyclic monoterpenoid alcohol used as a fragrance agent. Due to the limited availability of direct scientific studies on this compound, this document also includes data and protocols for its structural analog, linalool (B1675412), to suggest potential areas of investigation and methodologies for evaluating this compound's biological activities.

Physicochemical Properties and Synthesis of this compound

This compound (C₁₀H₁₈O) is a fragrance compound known for its distinct camphoreous, citrus, and spicy odor profile.[1][2] It exists as multiple stereoisomers, including this compound A, B, C, and D, which differ in their stereochemical configurations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₈O[1]
Molecular Weight~154.25 g/mol [1]
AppearanceColorless to pale yellow clear liquid (est.)[2]
Odor TypeCamphoreous, citrus, spicy[2]
Boiling Point183-184 °C @ 760 mmHg[2]
Flash Point77.78 °C[2]
SolubilitySoluble in alcohol; Water solubility 832.3 mg/L @ 25 °C (est.)[2]
Synthesis of this compound from Linalool

This compound can be synthesized via the thermal cyclization of linalool. This process typically occurs at high temperatures (350-600 °C) and involves an intramolecular ene reaction.

Protocol: Extraction of this compound from Linalool Distillation Residues

This protocol is adapted from a patented method for extracting this compound from the byproducts of linalool synthesis.

  • Mixing: In a reaction kettle, combine linalool distillation scraps, ethanol, and water under constant stirring.

  • Heating and Separation: Heat the mixture while continuing to stir. Allow the mixture to stand and clarify. Discharge the lower aqueous layer.

  • Acidification: Add a 5% sulfuric acid solution to the remaining organic material in the reaction kettle.

  • Second Heating and Separation: Heat the acidified mixture with stirring. Allow it to stand and clarify, then discharge the lower aqueous solution layer and collect the upper material.

  • Washing: Wash the collected material with water.

  • Distillation: Transfer the washed material to a distillation kettle. Control the reactor temperature at approximately 120-145 °C and the top of the tower at 75-80 °C under vacuum (-0.099 MPa) to purify the this compound. This method can yield this compound with a purity of up to 90-92%.

Diagram: Proposed Synthesis of this compound from Linalool

G cluster_legend Reaction Scheme Linalool Linalool Heat Heat (Pyrolysis) Linalool->Heat This compound This compound Heat->this compound Legend Starting Material -> Process -> Product

Caption: Synthesis of this compound via thermal treatment of Linalool.

Olfactory Receptor (OR) Activation

As a fragrance agent, this compound's primary biological function is the activation of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).[3] The binding of an odorant like this compound to an OR initiates a signaling cascade, leading to the perception of smell.

General Olfactory Signaling Pathway

The canonical pathway for odorant detection involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Diagram: Olfactory Receptor Signaling Pathway

G This compound This compound (Odorant) OR Olfactory Receptor (OR) This compound->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization (Signal to Brain) Ca_Na->Depolarization

Caption: General signaling cascade upon odorant binding to an olfactory receptor.

Protocol: In Vitro Olfactory Receptor Activation Assay

This protocol describes a high-throughput method to measure OR activation in real-time using a cAMP biosensor in Hana3A or HEK293T cells.[1][4]

Diagram: Workflow for OR Activation Assay

G A 1. Culture Hana3A/HEK293T cells in a 96-well plate B 2. Transfect cells with plasmids for OR, RTP1S, and cAMP biosensor A->B C 3. Incubate for 24-48 hours B->C D 4. Wash cells and add substrate equilibration solution C->D E 5. Incubate in the dark for 2 hours D->E F 6. Measure basal luminescence E->F G 7. Add this compound dilutions to wells F->G H 8. Immediately measure luminescence continuously for 30 min G->H I 9. Analyze data to generate dose-response curves H->I

Caption: Experimental workflow for the in vitro olfactory receptor activation assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture Hana3A or HEK293T cells in Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics in a 96-well plate.[4]

    • Transfect cells at 30-50% confluency with plasmids encoding the human Olfactory Receptor of interest, Receptor-Transporting Protein 1S (RTP1S), and a luminescent cAMP biosensor (e.g., GloSensor).[5][6]

  • Substrate Incubation:

    • After 24-48 hours, wash the cells with HBSS/HEPES/glucose solution.[4]

    • Add 25 µL of a 2% equilibration solution containing the cAMP assay substrate to each well.[1][4]

    • Incubate the plate at room temperature in the dark for 2 hours.[1][4]

  • Odorant Stimulation and Measurement:

    • Prepare serial dilutions of this compound in HBSS/HEPES/glucose stimulation medium. Stock solutions (1 M) can be made in DMSO.[4]

    • Using a chemiluminescence plate reader, measure the basal luminescence for 2 cycles.[1][4]

    • Add 25 µL of the this compound dilutions to the respective wells and immediately begin continuous luminescence measurement for at least 20 cycles over 30 minutes.[1][4]

  • Data Analysis:

    • Normalize the luminescence signal to the basal level for each well.

    • Plot the normalized response against the this compound concentration to generate dose-response curves and determine the EC₅₀ value.

Potential Biological Activities of this compound

While direct studies on this compound are limited, its structural similarity to linalool suggests it may possess comparable biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][7]

Anti-inflammatory Activity

Linalool has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages and in animal models of lung injury.[8] It achieves this by inhibiting the phosphorylation of IκBα and MAPKs (p38, JNK, ERK).[8]

Table 2: Anti-inflammatory Activity of Linalool (for reference)

Assay/ModelTargetEffectConcentration/DoseReference
LPS-stimulated RAW 264.7 cellsTNF-α, IL-6 productionAttenuatedNot specified[8]
LPS-stimulated RAW 264.7 cellsIκBα, p38, JNK, ERKBlocked phosphorylationNot specified[8]
LPS-induced lung injury in miceTNF-α, IL-6 levelsAttenuatedNot specified[8]
Carrageenan-induced edema in ratsEdema reductionSignificant25 mg/kg[5]

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent.

  • Analysis: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of nitric oxide production. Calculate the IC₅₀ value.

Antioxidant Activity

This compound has been noted for its potential antioxidant properties.[1] Standard assays can be used to quantify this activity.

Protocol: DPPH Radical Scavenging Assay

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO or ethanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Antimicrobial Activity

Linalool, a related compound, exhibits significant antimicrobial effects by disrupting cell membranes.[7] It has shown potent activity against pathogenic bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[9]

Table 3: Antimicrobial Activity of Linalool against MRSA (for reference)

ParameterValueReference
MIC Range1.65 - 211.24 µg/mL[9]
MIC₅₀13.2 µg/mL[9]
MIC₉₀105.62 µg/mL[9]

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

Application Note: Techniques for the Separation of Plinol (Linalool Oxide) Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Plinol, chemically known as linalool (B1675412) oxide, is a naturally occurring monoterpenoid prominent in the aroma of many plants, including tea and kiwifruit.[1][2] It is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Linalool oxide exists as multiple stereoisomers, primarily categorized into five-membered furanoid rings and six-membered pyranoid rings. Each of these structures has cis and trans diastereomers, and each of these possesses a corresponding enantiomer, leading to a total of eight stereoisomeric forms.[3][4] The distinct sensory properties and biological activities of each isomer necessitate effective separation techniques for their individual study and application.[5] This document provides detailed protocols for three key techniques for the analytical and preparative separation of this compound stereoisomers: Chiral Gas Chromatography (GC), Preparative Separation via Chemical Derivatization, and Enzymatic Kinetic Resolution.

Chiral Gas Chromatography (GC) for Analytical Separation

Chiral GC is a powerful technique for the simultaneous analytical separation of all linalool oxide stereoisomers. By using a capillary column coated with a chiral stationary phase (CSP), such as derivatized cyclodextrin, the enantiomers and diastereomers can be resolved based on their differential interactions with the CSP.[1][6]

Experimental Protocol
  • Sample Preparation:

    • Dilute the essential oil or sample containing linalool oxide isomers in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration for GC analysis (typically 10-100 ppm).

    • If isolating from a plant matrix, perform steam distillation under reduced pressure (SDRP) to obtain an aroma concentrate.[6]

    • Transfer the final solution to a GC vial for injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Column: A fused silica (B1680970) capillary column coated with a permethylated β-cyclodextrin-based stationary phase is highly effective. A common choice is a CP-Cyclodextrin-B-236-M-19 type column (50 m x 0.25 mm i.d.).[1]

    • Carrier Gas: High-purity Helium or Hydrogen.[7]

    • Injection: Use a split injection mode (e.g., split ratio 29:1).[1]

    • Temperatures: Set the injector and detector temperatures to 200°C.[1]

    • Oven Program:

      • Initial temperature: 100°C, hold for 40 minutes.

      • Ramp: Increase temperature at a rate of 1°C/min to 130°C.[1]

      • This program is optimized for the separation of the four main linalool oxide diastereomers and their enantiomers.

  • Data Analysis:

    • Identify peaks based on their retention times by comparing them to authentic standards or published data.

    • Quantify the relative abundance of each isomer by integrating the peak areas.

Data Presentation: GC Separation Parameters

The following table summarizes the typical GC conditions and observed elution order for linalool oxide stereoisomers on a β-cyclodextrin chiral column.

ParameterValueReference
Column CP-Cyclodextrin-B-236-M-19 (50 m x 0.25 mm i.d.)[1]
Carrier Gas Nitrogen[1]
Flow Rate 1.05 mL/min[1]
Injector Temp. 200°C[1]
Detector Temp. 200°C (FID)[1]
Oven Program 100°C (40 min hold) -> 1°C/min -> 130°C[1]
Elution Order 1. (2R,5S)-trans-furanoid2. (2S,5R)-trans-furanoid3. (2R,5R)-cis-furanoid4. (2S,5S)-cis-furanoid5. (2S,6S)-cis-pyranoid6. (2R,6R)-cis-pyranoid7. (2S,6R)-trans-pyranoid8. (2R,6S)-trans-pyranoid[1]

Visualization: Chiral GC Workflow

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Linalool Oxide Mixture Dilution Dilute in Solvent (e.g., CH₂Cl₂) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Split Injection (200°C) Vial->Injector Column Chiral GC Column (β-Cyclodextrin CSP) Injector->Column Detector FID / MS Detection (200°C) Column->Detector Oven Temperature Program (100-130°C) Oven->Column Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Identification & Integration Chromatogram->Integration Report Quantitative Report of Isomers Integration->Report

Workflow for Chiral GC Analysis of this compound Isomers.

Preparative Separation via Chemical Derivatization

For isolating larger quantities of individual stereoisomers, a chemical approach involving selective derivatization followed by standard column chromatography is effective.[3][4] This method leverages the different steric hindrances of the hydroxyl groups in the pyranoid (secondary -OH) and furanoid (tertiary -OH) isomers.[8]

Experimental Protocol

This protocol assumes the starting material is a mixture of all four diastereomers derived from a single enantiomer of linalool (e.g., (R)-linalool).

Part A: Separation of Pyranoid Isomers

  • Selective Benzoylation:

    • Dissolve the crude mixture of linalool oxide isomers in dry dichloromethane (CH₂Cl₂) and dry pyridine.[4]

    • Cool the solution to 0°C in an ice bath.

    • Add benzoyl chloride dropwise while stirring. The more accessible secondary hydroxyl groups of the pyranoid isomers will react preferentially.[9]

    • Allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction by pouring it into crushed ice and extract with ethyl acetate (B1210297). Wash the organic phase sequentially with saturated sodium bicarbonate and brine.[4]

  • Chromatographic Separation I:

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Separate the mixture using silica gel column chromatography. The benzoate (B1203000) esters of the pyranoid isomers will elute separately from the unreacted furanoid isomers.

  • Hydrolysis of Benzoate Esters:

    • Dissolve the purified mixture of pyranoid benzoate esters in methanol.

    • Add a solution of sodium hydroxide (B78521) (NaOH) and reflux the mixture for 3 hours.[10]

    • After cooling, neutralize the mixture and extract the pyranoid linalool oxides.

    • The resulting mixture of cis- and trans-pyranoid isomers can now be separated by a final silica gel chromatography step.[3]

Part B: Separation of Furanoid Isomers

  • Acetylation:

    • Take the fraction containing the unreacted furanoid isomers from the first chromatographic separation.

    • Reflux this mixture with sodium acetate in acetic anhydride (B1165640) for 3 hours to convert the tertiary alcohols into acetate esters.[10]

  • Chromatographic Separation II:

    • Purify the reaction mixture by silica gel column chromatography to separate the diastereomeric cis- and trans-furanoid acetate esters.[3]

  • Hydrolysis of Acetate Esters:

    • Reduce the individual, purified furanoid acetate esters using lithium aluminum hydride (LiAlH₄) in dry diethyl ether at room temperature for 1 hour to yield the pure cis- and trans-furanoid linalool oxides.[10]

Data Presentation: Typical Yields

The following table summarizes typical yields for each isomer starting from (R)-linalool, based on the crude mixture composition.[3][8]

Starting MaterialIsomerDerivatizationFinal ProductOverall Yield (from crude)
(R)-Linalool(3R,6R)-cis-pyranoidBenzoatePure Isomer~9-10%
(R)-Linalool(3S,6R)-trans-pyranoidBenzoatePure Isomer~8-9%
(R)-Linalool(2S,5R)-cis-furanoidAcetatePure Isomer~35-39%
(R)-Linalool(2R,5R)-trans-furanoidAcetatePure Isomer~38-42%

Visualization: Chemical Separation Workflow

G Start Crude Mixture (Furanoid + Pyranoid Isomers) Benzoylation 1. Selective Benzoylation (Benzoyl Chloride, Pyridine) Start->Benzoylation Chrom1 2. Silica Chromatography I Benzoylation->Chrom1 PyranoidBenzoates Pyranoid Benzoate Esters (cis + trans) Chrom1->PyranoidBenzoates Eluted Fraction FuranoidAlcohols Unreacted Furanoid Alcohols (cis + trans) Chrom1->FuranoidAlcohols Unreacted Fraction HydrolysisPyranoid 3. Hydrolysis (NaOH) PyranoidBenzoates->HydrolysisPyranoid Acetylation 5. Acetylation (Acetic Anhydride, NaOAc) FuranoidAlcohols->Acetylation Chrom3 4. Silica Chromatography III HydrolysisPyranoid->Chrom3 PurePyranoidCis Pure cis-Pyranoid Isomer Chrom3->PurePyranoidCis PurePyranoidTrans Pure trans-Pyranoid Isomer Chrom3->PurePyranoidTrans Chrom2 6. Silica Chromatography II Acetylation->Chrom2 FuranoidAcetateCis cis-Furanoid Acetate Chrom2->FuranoidAcetateCis FuranoidAcetateTrans trans-Furanoid Acetate Chrom2->FuranoidAcetateTrans HydrolysisFuranoidCis 7. Hydrolysis (LiAlH₄) FuranoidAcetateCis->HydrolysisFuranoidCis HydrolysisFuranoidTrans 7. Hydrolysis (LiAlH₄) FuranoidAcetateTrans->HydrolysisFuranoidTrans PureFuranoidCis Pure cis-Furanoid Isomer HydrolysisFuranoidCis->PureFuranoidCis PureFuranoidTrans Pure trans-Furanoid Isomer HydrolysisFuranoidTrans->PureFuranoidTrans G Start Racemic Mixture (R-Alcohol + S-Alcohol) Reaction Enzymatic Acylation (Lipase + Acyl Donor) Start->Reaction Monitoring Monitor Reaction (Chiral GC) Reaction->Monitoring Stop Stop Reaction at ~50% Conversion Monitoring->Stop Separation Chromatographic Separation (Silica Gel) Stop->Separation Products S-Alcohol (unreacted) R-Ester (product) Separation->Products Hydrolysis Hydrolysis of Ester (Optional) Products->Hydrolysis Final Pure S-Alcohol Pure R-Alcohol Hydrolysis->Final

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Plinol Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Plinol from natural sources. Due to the limited availability of specific validated methods for this compound at the time of this publication, this guide leverages established methodologies for other monoterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a bicyclic monoterpenoid alcohol that exists in several stereoisomeric forms (A, B, C, and D). While its direct extraction from a primary plant source is not widely documented, its isomers have been derived from more abundant terpenes. For instance, this compound D has been obtained from camphor (B46023) oil, and Plinols A and C have been synthesized from linalool. Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. Plants from the Ferula genus are rich in various terpenoids and may be a potential source for exploration.

Q2: What are the general methods for extracting this compound from plant matrices?

A2: The extraction of this compound, a semi-volatile monoterpenoid, can be approached using several methods common for essential oil and terpenoid isolation. These include:

  • Steam Distillation: Suitable for volatile compounds like this compound. Steam passes through the plant material, vaporizing the volatile compounds, which are then condensed and collected.

  • Solvent Extraction: This involves using a solvent to dissolve the this compound from the plant material. The choice of solvent is critical and depends on the polarity of the this compound isomer of interest.

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. It is a "green" technique that can be highly selective.

Q3: How can I quantify the yield of this compound in my extract?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like this compound. For accurate quantification, it is recommended to use a calibrated internal or external standard. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives of this compound, with UV or MS detection.

Troubleshooting Guide

This guide addresses common issues encountered during the natural extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield Poor quality of raw material (low this compound content, improper storage).Source plant material from a reputable supplier. Ensure it is harvested at the optimal time and stored in a cool, dark, dry place to prevent degradation of volatile compounds.
Inefficient particle size reduction.Grind the dried plant material to a consistent and appropriate particle size. Particles that are too large will result in incomplete extraction, while particles that are too fine may lead to compaction and poor solvent flow.
Suboptimal extraction parameters (time, temperature, solvent).Systematically optimize extraction parameters. For solvent extraction, test a range of solvents with varying polarities. For distillation methods, ensure the temperature is high enough to volatilize this compound without causing degradation.
Impure Extract Co-extraction of other compounds (pigments, waxes, other terpenoids).Employ a multi-step purification process. This can include liquid-liquid extraction, column chromatography (e.g., silica (B1680970) gel), or preparative HPLC to isolate this compound from other co-extracted compounds.
Thermal degradation of this compound.For methods involving heat, such as steam distillation, carefully control the temperature and duration. Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.
Emulsion Formation (in liquid-liquid extraction) Presence of surfactant-like compounds in the crude extract.To prevent emulsions, gently swirl or rock the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of a different organic solvent, adding brine, or centrifuging the mixture.
Irreproducible Results Inconsistent sample preparation or extraction procedure.Standardize all steps of your protocol, from the amount of starting material to the volumes of solvents and extraction times. Ensure your analytical instrumentation is properly calibrated.

Experimental Protocols

Protocol 1: Generalized Solvent Extraction of Monoterpenoids

This protocol provides a general framework for the solvent extraction of this compound from a dried plant matrix.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at a low temperature (e.g., 40°C) to avoid loss of volatile compounds.

    • Grind the dried material to a fine powder (e.g., 0.5 mm particle size).

  • Extraction:

    • Place 10 g of the powdered plant material into a flask.

    • Add 100 mL of a suitable solvent (e.g., ethanol, hexane (B92381), or ethyl acetate).

    • Stir the mixture at a controlled temperature (e.g., 25-50°C) for a defined period (e.g., 1-24 hours).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to remove the solvent.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to isolate the this compound-containing fraction.

Protocol 2: Quantification of this compound by GC-MS

This protocol outlines the general steps for analyzing the this compound content in an extract.

  • Sample Preparation:

    • Dissolve a known amount of the crude or purified extract in a suitable solvent (e.g., hexane).

    • If necessary, dilute the sample to fall within the linear range of the instrument.

    • Add a known concentration of an internal standard (e.g., a commercially available terpene not present in the sample).

  • GC-MS Analysis:

    • Injector: Split/splitless injector, temperature e.g., 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute all compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of e.g., m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum by comparing to a reference standard or library data.

    • Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard or a calibration curve prepared from a pure this compound standard.

Visualizations

Biosynthesis and Extraction Workflow

The following diagrams illustrate the biosynthetic origin of this compound and a general workflow for its extraction and analysis.

Plinol_Biosynthesis_and_Extraction cluster_biosynthesis This compound Biosynthesis cluster_extraction Extraction & Analysis Workflow IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP Linalool Linalool GPP->Linalool This compound This compound Linalool->this compound Plant Plant Material Extraction Extraction (e.g., Solvent Extraction) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (GC-MS, HPLC) Pure_this compound->Analysis

Caption: Biosynthesis of this compound and a general workflow for its extraction.

Potential Antimicrobial Mechanism of Action

While the specific signaling pathways of this compound are not well-characterized, many monoterpene alcohols exert their antimicrobial effects by disrupting the bacterial cell membrane.

Antimicrobial_Mechanism Plinol_Molecule This compound Bacterial_Membrane Bacterial Cell Membrane Plinol_Molecule->Bacterial_Membrane intercalates into Membrane_Disruption Increased Membrane Permeability Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Disruption->ATP_Depletion Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Caption: A potential mechanism of this compound's antimicrobial activity.

Technical Support Center: Overcoming Solubility Issues with Plinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Plinol is a fictional compound. The information, protocols, and data provided below are for illustrative purposes, based on common challenges and solutions for poorly water-soluble compounds in a research setting.

This technical support center provides researchers with comprehensive troubleshooting guides and FAQs to address solubility challenges with the novel kinase inhibitor, this compound, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration this compound stock solutions?

A1: Due to its hydrophobic nature, this compound is practically insoluble in water.[1] The recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Ensure the this compound is fully dissolved before further dilution.[3]

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous buffer (e.g., PBS) or cell culture medium. Why?

A2: This is a common phenomenon known as "precipitation" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[3] The abrupt change in solvent polarity causes the compound to fall out of solution.[3]

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: No, this is not recommended. This compound's very low aqueous solubility prevents it from dissolving directly in cell culture media to achieve a therapeutically relevant concentration. A concentrated stock solution in an organic solvent like DMSO is required first.[4]

Q4: How does pH affect the solubility of this compound?

A4: this compound is a weakly basic compound. Therefore, its solubility is highly pH-dependent.[5] It is significantly more soluble in acidic conditions (pH < 4.0) where it becomes protonated.[6] In neutral or basic solutions (pH > 6.0), its solubility is extremely low.[7]

Q5: My this compound solution appears cloudy after a few hours in the incubator. What is happening?

A5: Delayed precipitation can occur for several reasons. The compound may be slowly crashing out of a supersaturated solution, or it could be unstable at 37°C.[8] Additionally, interactions with media components, such as salts or proteins in serum, can lead to the formation of insoluble complexes over time.[3][8]

Troubleshooting Guides & Experimental Protocols

Guide 1: Addressing this compound Precipitation During Dilution

If you observe precipitation when diluting your DMSO stock solution into an aqueous medium, follow this troubleshooting workflow.

G start Start: this compound precipitates upon dilution q1 Is the final DMSO concentration <0.5%? start->q1 s1 Reduce final this compound concentration. Determine max solubility first. q1->s1 No q2 Are you pre-warming the aqueous medium to 37°C? q1->q2 Yes s1->q1 s2 Pre-warm medium to 37°C. Cold can decrease solubility. q2->s2 No q3 How are you adding the stock? q2->q3 Yes s2->q2 s3 Add stock dropwise while vortexing/stirring. Avoids localized high concentration. q3->s3 All at once q4 Still precipitating? q3->q4 Dropwise w/ vortexing s3->q3 s4 Use a solubility enhancer. See Protocol 2. q4->s4 Yes end_clear Solution is clear. Proceed with experiment. q4->end_clear No end_precip Issue persists. Consider advanced formulation. s4->end_precip

Caption: Troubleshooting workflow for this compound precipitation issues.

Data Presentation: this compound Solubility Characteristics

The following tables summarize the solubility of this compound under various conditions to guide your experimental design.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Solubility (mg/mL) at 25°C Notes
DMSO > 90 (> 200 mM) Recommended for primary stock solutions.[1]
DMF > 90 (> 200 mM) N,N-Dimethylformamide, alternative to DMSO.
Ethanol ~10 (~22 mM) Can be used, but lower concentration limit.
Methanol < 1 (< 2.2 mM) Not recommended for stock solutions.
Water (pH 7.4) < 0.0001 (< 0.22 µM) Practically insoluble.[1]

| PBS (pH 7.4) | < 0.0001 (< 0.22 µM) | Practically insoluble. |

Table 2: Effect of pH on this compound Aqueous Solubility

pH Solubility (µg/mL) at 25°C Fold Increase (vs. pH 7.4)
2.0 50.0 > 500,000x
3.0 15.0 > 150,000x
4.0 1.0 > 10,000x
5.0 0.05 > 500x
6.0 < 0.001 ~10x

| 7.4 | < 0.0001 | 1x |

Table 3: Efficacy of Solubilizing Agents on this compound Solubility (in PBS pH 7.4)

Solubilizing Agent Concentration Achieved this compound Solubility (µg/mL) Fold Increase (vs. PBS)
None (PBS Control) - < 0.0001 1x
HP-β-CD 2% (w/v) 2.5 > 25,000x
HP-β-CD 5% (w/v) 8.0 > 80,000x
Solutol® HS 15 1% (w/v) 4.5 > 45,000x
Polysorbate 80 1% (w/v) 1.2 > 12,000x

(HP-β-CD: Hydroxypropyl-beta-cyclodextrin)

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution.

  • Preparation: Bring the vial of this compound powder (MW: 450.5 g/mol ) and a bottle of anhydrous, cell-culture grade DMSO to room temperature inside a laminar flow hood.

  • Weighing: Accurately weigh 4.51 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication (5 minutes) in a water bath can aid dissolution if needed.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store at -20°C for short-term (1-3 months) or -80°C for long-term storage.

Protocol 2: Screening for Optimal Solubilizing Agents

This protocol provides a workflow for testing different excipients to enhance this compound's aqueous solubility. The use of cyclodextrins is a common strategy for encapsulating hydrophobic drugs to improve their solubility.[11][12]

G A Prepare 10 mM this compound in DMSO (Protocol 1) C Add excess this compound stock solution to each excipient solution (e.g., 20 µL into 1 mL) A->C B Prepare aqueous solutions of test excipients (e.g., 2% HP-β-CD, 1% Polysorbate 80) B->C D Equilibrate for 24h at 25°C with constant shaking C->D E Centrifuge to pellet undissolved this compound (14,000 rpm, 15 min) D->E F Collect supernatant and filter through 0.22 µm PVDF filter E->F G Quantify this compound concentration in the filtrate via HPLC-UV F->G

Caption: Experimental workflow for screening solubility enhancers.

  • Prepare Excipient Solutions: Prepare a series of aqueous solutions containing different potential solubilizers (e.g., 2% HP-β-CD in PBS, 1% Polysorbate 80 in PBS).

  • Spike with this compound: Add an excess amount of your 10 mM this compound DMSO stock to each excipient solution (e.g., a 1:50 dilution, aiming for a 200 µM final concentration, which is above the expected solubility limit).

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator at room temperature (25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved this compound precipitate.

  • Isolate Saturated Solution: Carefully collect the supernatant, ensuring not to disturb the pellet. Filter the supernatant through a 0.22 µm chemical-resistant filter (e.g., PVDF) to remove any remaining micro-precipitates.

  • Quantify: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. The measured concentration represents the equilibrium solubility in that specific formulation.

Context: this compound's Hypothetical Mechanism of Action

Understanding the target pathway for this compound can inform experimental design. This compound is a potent inhibitor of a Receptor Tyrosine Kinase (RTK) involved in oncogenic signaling.

G cluster_membrane Cell Membrane Receptor RTK RAS RAS Receptor->RAS Activates This compound This compound This compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: this compound inhibits the RTK signaling pathway.

References

Technical Support Center: Stabilizing Plinol in Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Plinol in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

A1: this compound is a surfactant and emulsifier with the chemical formula C₁₀H₁₈O.[1][2] It is also known by its systematic name, 1,2-dimethyl-3-(1-methylethenyl)cyclopentan-1-ol.[1] Generally, this compound is considered to have good stability across a range of pH and temperature conditions, making it a versatile component in various formulations.[1] However, like any active molecule, its stability can be compromised by specific environmental factors and interactions with other formulation components.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a tertiary alcohol and an isopropenyl group, the most probable degradation pathways for this compound are oxidation and reactions involving the double bond.[2] Tertiary alcohols can be susceptible to oxidation under certain conditions, potentially leading to cleavage of the cyclopentane (B165970) ring. The double bond in the isopropenyl group is also a reactive site, susceptible to oxidation or other electrophilic additions.

Q3: Why is my this compound formulation showing a decrease in potency over time?

A3: A decrease in potency, or the concentration of active this compound, is a direct indicator of chemical degradation. This could be due to several factors including exposure to light, incompatible excipients, inappropriate pH, or the presence of oxidizing agents. It is crucial to conduct stability studies to identify the root cause.[3][4][5]

Q4: I am observing a color change in my this compound formulation. What could be the cause?

A4: A color change is often a sign of chemical degradation, where the degradation products are colored compounds. This is frequently associated with oxidative degradation. The presence of trace metal ions, which can catalyze oxidation, or exposure to light can accelerate these reactions.

Q5: My this compound formulation has become cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation can indicate either physical instability (e.g., changes in solubility due to temperature fluctuations) or chemical instability where the degradation products are insoluble in the formulation vehicle. You should first verify the storage conditions. If those are correct, chemical degradation is a likely cause, and the precipitate should be isolated and analyzed to understand the degradation pathway.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Aqueous Formulations
Question Possible Cause Recommended Action
Are you observing a rapid loss of this compound concentration? Hydrolytic Degradation or Oxidation: While generally stable, extreme pH values or the presence of catalytic agents can accelerate degradation. Oxidation is a common pathway for molecules with alcohol and alkene functional groups.[6]1. pH Adjustment: Ensure the formulation pH is within a stable range for this compound (typically near neutral, but requires experimental confirmation). Use appropriate buffering agents to maintain the pH. 2. Antioxidant Addition: Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) to prevent oxidative degradation.[7] 3. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[8]
Issue 2: Physical Instability (Phase Separation, Precipitation)
Question Possible Cause Recommended Action
Is your formulation separating into different phases or forming a precipitate? Poor Emulsion Stability or Excipient Incompatibility: As a surfactant, this compound's function is to maintain a stable emulsion.[1][2] Phase separation suggests the emulsion is breaking. Precipitation can occur if this compound or its degradants are not soluble in the vehicle.1. Optimize Surfactant Concentration: Ensure the concentration of this compound is optimal for the oil/water ratio in your formulation. 2. Co-surfactant Addition: Consider adding a co-surfactant to improve the stability of the emulsion. 3. Excipient Compatibility Study: Perform a compatibility study with all formulation excipients to ensure they do not negatively impact this compound's stability or solubility.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4][9]

Stress Condition Methodology
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent. 2. Add an equal volume of 0.1 N HCl. 3. Heat the solution at 60°C for 24 hours. 4. Neutralize the solution with 0.1 N NaOH. 5. Analyze samples at 0, 4, 8, and 24 hours by HPLC.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound. 2. Add an equal volume of 0.1 N NaOH. 3. Heat the solution at 60°C for 24 hours. 4. Neutralize the solution with 0.1 N HCl. 5. Analyze samples at 0, 4, 8, and 24 hours by HPLC.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound. 2. Add an equal volume of 3% H₂O₂. 3. Store the solution at room temperature for 24 hours, protected from light. 4. Analyze samples at 0, 4, 8, and 24 hours by HPLC.
Photolytic Degradation 1. Place a 1 mg/mL solution of this compound in a photostability chamber. 2. Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. 3. Analyze the sample after exposure and compare it to a control sample stored in the dark.
Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.[3]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on this compound's UV spectrum (likely low wavelength, e.g., 210 nm, due to lack of a strong chromophore)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

This compound This compound (C10H18O) Oxidation_Alcohol Oxidation of Tertiary Alcohol This compound->Oxidation_Alcohol [O] Oxidation_Alkene Oxidation of Alkene This compound->Oxidation_Alkene [O] Ring_Cleavage Ring Cleavage Products Oxidation_Alcohol->Ring_Cleavage Epoxide_Diol Epoxides, Diols Oxidation_Alkene->Epoxide_Diol start Start: Formulation Instability Observed check_storage Verify Storage Conditions (Temp, Light) start->check_storage storage_ok Are Conditions Correct? check_storage->storage_ok correct_storage Correct Storage Conditions storage_ok->correct_storage No analyze_formulation Analyze Formulation Components storage_ok->analyze_formulation Yes end End: Stable Formulation correct_storage->end excipient_issue Incompatible Excipients? analyze_formulation->excipient_issue reformulate Reformulate with Compatible Excipients excipient_issue->reformulate Yes check_ph Check Formulation pH excipient_issue->check_ph No reformulate->end ph_issue Is pH in Stable Range? check_ph->ph_issue adjust_ph Adjust and Buffer pH ph_issue->adjust_ph No oxidation_suspected Suspect Oxidation? ph_issue->oxidation_suspected Yes adjust_ph->end add_antioxidant Add Antioxidant/Chelating Agent oxidation_suspected->add_antioxidant Yes oxidation_suspected->end No add_antioxidant->end cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution apply_stress Apply Stress Conditions (Heat, Light, Chemical) prep_this compound->apply_stress prep_stress Prepare Stress Agents (Acid, Base, Oxidizer) prep_stress->apply_stress sampling Sample at Time Points apply_stress->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Degradant Identification hplc_analysis->data_analysis

References

Technical Support Center: Optimizing Plinol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Plinol esterification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their esterification experiments involving this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the esterification of this compound.

Q1: Why is my ester yield consistently low?

A1: Low ester yield in this compound esterification can be attributed to several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2][3] To favor product formation, it is crucial to shift the equilibrium to the right. This can be achieved by using an excess of one reactant (either this compound or the carboxylic acid) or by removing water as it forms.[1][2][3][4] A common technique for water removal is azeotropic distillation using a Dean-Stark apparatus.[2][3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst can lead to slow reaction rates and incomplete conversion. The catalyst concentration may need to be optimized. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1]

  • Reaction Time and Temperature: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature, while monitoring for potential side reactions or degradation of starting materials.

  • Water Contamination: The presence of water in the reactants or solvent can inhibit the reaction.[4] Ensure all reagents and glassware are thoroughly dried before use.[4]

Q2: I am observing the formation of side products. What could be the cause?

A2: The formation of side products can be due to:

  • Dehydration of this compound: Under strong acidic conditions and high temperatures, this compound, being an alcohol, can undergo dehydration to form alkenes.[5] Careful control of the reaction temperature is essential to minimize this side reaction.

  • Ether Formation: At elevated temperatures, an alcohol molecule can react with another to form an ether. This is more likely if the carboxylic acid concentration is low.

  • Substrate Sensitivity: If your carboxylic acid substrate has other functional groups, they may react under the acidic conditions. It may be necessary to use protecting groups or milder esterification methods.

Q3: The reaction mixture has turned dark or polymerized. What should I do?

A3: Darkening or polymerization of the reaction mixture often indicates decomposition of the starting materials or products. This can be caused by:

  • Excessive Heat: High reaction temperatures can lead to charring or polymerization, especially with sensitive substrates. It is advisable to determine the optimal temperature through small-scale experiments.

  • Strongly Acidic Conditions: A high concentration of a strong acid catalyst can promote side reactions and degradation. Consider using a milder catalyst or reducing the catalyst concentration.

Q4: How can I effectively remove the acid catalyst and unreacted carboxylic acid during workup?

A4: The workup procedure is critical for isolating a pure ester. To remove the acid catalyst and excess carboxylic acid:

  • Aqueous Base Wash: After cooling the reaction mixture, it can be diluted with an organic solvent and washed with a mild aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][6] This will neutralize the acid catalyst and convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous layer. Be cautious as this can produce CO₂ gas.

  • Water Washes: Subsequent washes with water will help remove any remaining base and other water-soluble impurities.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer before drying.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of this compound?

A1: The Fischer esterification of this compound with a carboxylic acid proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][7]

  • Nucleophilic Attack by this compound: The hydroxyl group of this compound acts as a nucleophile and attacks the activated carbonyl carbon.[1]

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.[1]

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.[1]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1]

Q2: What are the recommended catalysts for this compound esterification?

A2: For standard Fischer esterification, strong protic acids are commonly used. These include:

  • Sulfuric Acid (H₂SO₄): A highly effective and common catalyst.[1]

  • p-Toluenesulfonic Acid (TsOH): A solid, less corrosive alternative to sulfuric acid.[1]

  • Heterogeneous Catalysts: For easier separation, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or functionalized silica (B1680970) can be employed.

For substrates sensitive to strong acids, alternative methods like the Steglich esterification using DCC and DMAP can be considered.[8]

Q3: How can I monitor the progress of my this compound esterification reaction?

A3: Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting materials (this compound and the carboxylic acid) and the appearance of the ester product.

  • Gas Chromatography (GC): Provides quantitative data on the conversion of reactants to products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of starting materials to product in a sample taken from the reaction mixture.

Q4: What are the key parameters to optimize for maximizing ester yield?

A4: The following parameters are critical for optimization:

  • Reactant Molar Ratio: Varying the ratio of this compound to the carboxylic acid can shift the equilibrium. An excess of one reactant is generally used.

  • Catalyst Loading: The concentration of the acid catalyst should be optimized to ensure a reasonable reaction rate without causing degradation.

  • Temperature: The reaction temperature affects the rate of reaction. It should be high enough for a reasonable reaction time but low enough to prevent side reactions.

  • Reaction Time: The time required to reach equilibrium or maximum conversion needs to be determined experimentally.

Data on Esterification Optimization (Representative Examples)

Table 1: Effect of Temperature and Catalyst Concentration on Ester Yield

AlcoholCarboxylic AcidCatalystCatalyst Conc. (wt%)Temperature (°C)Reaction Time (h)Conversion (%)
Oleic AcidMethanolPTSA/MCM-41580194.3
Lauric AcidEthanolSulfuric Acid1-560-802Variable
Perillyl AlcoholOctanoic AcidNovozym 43548 mg302495.2

Data adapted from similar esterification reactions.[9][10][11]

Table 2: Effect of Molar Ratio on Ester Conversion

AlcoholCarboxylic AcidMolar Ratio (Alcohol:Acid)CatalystTemperature (°C)Conversion (%)
MethanolOleic Acid5:1PTSA/MCM-418094.3
EthanolAcetic Acid1:1Sulfuric AcidReflux~65
EthanolAcetic Acid10:1Sulfuric AcidReflux~97

Data adapted from similar esterification reactions.[3][11]

Experimental Protocols

The following is a general experimental protocol for the Fischer esterification of this compound. This should be adapted and optimized for specific carboxylic acids and scales.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Acid catalyst (e.g., concentrated H₂SO₄ or TsOH)

  • Anhydrous solvent (e.g., toluene, if using a Dean-Stark trap)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a heating mantle. If removing water azeotropically, include a Dean-Stark trap between the flask and the condenser.

  • Charging Reactants: To the flask, add this compound and the carboxylic acid. A common starting point is a 1:1.2 molar ratio of this compound to carboxylic acid. If using a solvent like toluene, add it at this stage.

  • Catalyst Addition: While stirring, carefully add the acid catalyst. A typical loading for H₂SO₄ is 1-2 mol% relative to the limiting reagent.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the reaction progress using TLC or GC. If using a Dean-Stark trap, observe the collection of water.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate solution (until CO₂ evolution ceases)

      • Brine

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

  • Purification: The crude this compound ester can be purified by techniques such as fractional distillation or column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Dry Reactants (this compound, Carboxylic Acid) charge_reactants Charge Reactants & Solvent prep_reactants->charge_reactants prep_glassware Assemble Dry Glassware (Flask, Condenser) prep_glassware->charge_reactants add_catalyst Add Acid Catalyst charge_reactants->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Progress (TLC/GC) reflux->monitor Periodically cool Cool to Room Temp reflux->cool Upon Completion monitor->reflux extract Dilute & Wash (H₂O, NaHCO₃, Brine) cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze troubleshooting_tree start Low Ester Yield q_equilibrium Is water being removed? start->q_equilibrium a_equilibrium_no Use Dean-Stark or excess reactant q_equilibrium->a_equilibrium_no No q_catalyst Is catalyst concentration optimal? q_equilibrium->q_catalyst Yes final_solution Re-run with optimized conditions a_equilibrium_no->final_solution a_catalyst_no Titrate catalyst loading q_catalyst->a_catalyst_no No q_conditions Are time and temp sufficient? q_catalyst->q_conditions Yes a_catalyst_no->final_solution a_conditions_no Increase reaction time or temp q_conditions->a_conditions_no No q_side_products Side products observed? q_conditions->q_side_products Yes a_conditions_no->final_solution q_dehydration Is temp too high? q_side_products->q_dehydration a_dehydration_yes Lower reaction temperature q_dehydration->a_dehydration_yes Yes q_catalyst_conc Is catalyst conc. too high? q_dehydration->q_catalyst_conc No a_dehydration_yes->final_solution a_catalyst_conc_yes Reduce catalyst loading q_catalyst_conc->a_catalyst_conc_yes Yes q_catalyst_conc->final_solution No a_catalyst_conc_yes->final_solution

References

Troubleshooting Plinol degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Plinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage and handling of this compound and to troubleshoot potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, chemically known as 1,2-dimethyl-3-(1-methylethenyl)-cyclopentanol, is a monoterpene alcohol. It is primarily used in the fragrance industry for its camphor-like aroma. It also has potential applications in the pharmaceutical and food industries due to its antimicrobial and antioxidant properties.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) as it may be sensitive to air.[2]

Q3: What are the primary factors that can cause this compound degradation?

A3: As a tertiary alcohol, this compound is susceptible to degradation through several chemical pathways. The primary factors that can contribute to its degradation include:

  • Oxidation: Exposure to air can lead to the oxidation of the alcohol group, potentially forming ketone or aldehyde byproducts.

  • Acidic Conditions: In the presence of acids, this compound can undergo dehydration, resulting in the formation of alkenes.

  • Elevated Temperatures: Higher temperatures can accelerate the rates of both oxidation and dehydration.

  • Light Exposure: Although not explicitly documented for this compound, many organic molecules are sensitive to light, which can catalyze degradation.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation during storage and in experimental settings.

Observed Problem Potential Cause Recommended Solution
Change in odor or color of this compound sample. Degradation of this compound into byproducts with different sensory properties.1. Do not use the suspected degraded sample in critical experiments. 2. Perform analytical testing (e.g., GC-MS or HPLC) to confirm the purity of the sample. 3. If degradation is confirmed, dispose of the sample according to safety guidelines and obtain a fresh batch.
Inconsistent or unexpected experimental results. Use of a partially degraded this compound sample, leading to a lower effective concentration or interference from degradation products.1. Verify the purity of the this compound stock using a validated analytical method before use. 2. If degradation is suspected, use a fresh, unopened batch of this compound for subsequent experiments. 3. Review and optimize storage and handling procedures to prevent future degradation.
Appearance of unknown peaks in analytical chromatograms (HPLC or GC-MS). Formation of degradation products due to improper storage or handling.1. Attempt to identify the unknown peaks by comparing their mass spectra (in GC-MS) or retention times with those of potential degradation products (e.g., ketones, aldehydes, or alkenes). 2. Review the storage conditions of the this compound sample. Ensure it is stored in a cool, dark place, under an inert atmosphere if possible. 3. Use high-purity solvents for all analytical work to rule out solvent-related impurities.

Experimental Protocols

To investigate the stability of this compound and identify potential degradation products, forced degradation studies can be performed.[2][3] These studies involve subjecting the compound to stress conditions to accelerate its degradation.

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add a strong acid (e.g., 1 M HCl) to the this compound solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add a strong base (e.g., 1 M NaOH) to the this compound solution and incubate at a controlled temperature.

    • Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the this compound solution and keep it at room temperature.

    • Thermal Degradation: Incubate a solid or solution sample of this compound at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp).

  • Sample Analysis: At various time points, withdraw aliquots of the stressed samples, neutralize them if necessary, and analyze them using a stability-indicating analytical method like HPLC or GC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like this compound.[4][5][6]

  • Mobile Phase Selection: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase may need to be adjusted to achieve optimal separation.

  • Detection: UV detection is often suitable for compounds with chromophores. The detection wavelength should be optimized for this compound.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[7]

Protocol 3: GC-MS Analysis of this compound and its Degradation Products

Objective: To identify and quantify this compound and its volatile degradation products.

Methodology:

  • Sample Preparation: this compound samples can be directly injected if they are in a volatile solvent. Derivatization may be necessary for less volatile degradation products.[8][9]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used for terpene analysis.

    • Injector and Detector Temperatures: These should be optimized to ensure efficient vaporization and detection without causing thermal degradation.

    • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Analysis: The identification of this compound and its degradation products is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of analytical standards.[9][10]

Visualizations

This compound Degradation Workflow

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_analysis Analytical Troubleshooting Plinol_Sample This compound Sample Improper_Storage Improper Storage (Heat, Light, Air, Humidity) Plinol_Sample->Improper_Storage leads to Degradation Degradation Improper_Storage->Degradation Proper_Storage Proper Storage (Cool, Dark, Inert Atmosphere) Oxidation Oxidation Degradation->Oxidation Dehydration Dehydration (Acid-catalyzed) Degradation->Dehydration Inconsistent_Results Inconsistent Experimental Results Degradation->Inconsistent_Results Analytical_Testing Analytical Testing (HPLC, GC-MS) Inconsistent_Results->Analytical_Testing Purity_Confirmation Purity Confirmation Analytical_Testing->Purity_Confirmation

Caption: Troubleshooting workflow for this compound degradation.

Forced Degradation Experimental Workflow

G Start Start: this compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid_Base Acid/Base Hydrolysis Stress_Conditions->Acid_Base Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress Stress_Conditions->Thermal Photo Photostability Stress_Conditions->Photo Analysis Analyze Stressed Samples (HPLC, GC-MS) Acid_Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify_Products Identify Degradation Products Analysis->Identify_Products End End: Stability Profile Identify_Products->End

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways

Currently, there is no publicly available scientific literature that definitively identifies the specific signaling pathways in which this compound is involved. While other monoterpenes have been studied for their anti-inflammatory and antioxidant effects, which are known to involve pathways such as NF-κB and Nrf2, similar studies for this compound have not been found.[11][12][13][14][15][16][17][18][19][20] Therefore, it is not possible at this time to provide diagrams of this compound-related signaling pathways as the necessary scientific data is not available. Researchers are encouraged to investigate the biological activities of this compound to elucidate its mechanisms of action.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Plinol, a potent, naturally-derived antimicrobial agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the antimicrobial efficacy of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of antimicrobial action?

A1: this compound is a naturally occurring monoterpene alcohol with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Its primary antimicrobial mechanism involves disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular components such as DNA, RNA, and proteins.[1][2][3] This disruption also affects cellular respiration and energy metabolism by inhibiting key enzymes like ATPase, ultimately leading to cell death.[2][3][4]

Q2: What are the most effective strategies to enhance the antimicrobial efficacy of this compound?

A2: Two primary strategies have been shown to significantly enhance the antimicrobial efficacy of this compound:

  • Synergistic Combination with Antibiotics: Combining this compound with conventional antibiotics can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[5][6] This can help reduce the required dose of the antibiotic, potentially mitigating side effects and combating antibiotic resistance.[7][8]

  • Nanoformulation: Encapsulating this compound into nano-emulsions or other nanoparticles can improve its solubility, stability, and delivery to microbial cells.[9][10][11] Nanoformulations can enhance the bioavailability of this compound and improve its ability to penetrate microbial membranes and biofilms.[12][13]

Q3: Against which types of microorganisms is this compound most effective?

A3: this compound has demonstrated broad-spectrum antimicrobial activity against a variety of microorganisms, including:

  • Gram-positive bacteria: such as Staphylococcus aureus (including MRSA) and Bacillus cereus.[5][14][15]

  • Gram-negative bacteria: such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica.[4][7][14]

  • Fungi: including various species of Candida and Aspergillus.[14]

While active against both Gram-positive and Gram-negative bacteria, some studies suggest it is particularly active against Gram-negative bacteria.[1]

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at enhancing this compound's antimicrobial efficacy.

Problem Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results for this compound. 1. Inconsistent inoculum preparation.[16]2. Improper storage or degradation of this compound solution.3. Variation in incubation time or temperature.[17]1. Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard.2. Prepare fresh this compound solutions for each experiment and store them protected from light and at the recommended temperature.3. Strictly adhere to standardized incubation conditions as per CLSI or EUCAST guidelines.
No synergistic effect observed when combining this compound with an antibiotic. 1. The chosen antibiotic and this compound may not have synergistic mechanisms of action.2. Suboptimal concentration ratios of this compound and the antibiotic were tested.3. The test organism may not be susceptible to this specific combination.1. Select antibiotics with different mechanisms of action than this compound (e.g., antibiotics targeting protein synthesis or DNA replication).[6]2. Perform a checkerboard assay with a wide range of concentrations for both agents to identify the optimal synergistic ratio.[8]3. Test the combination against a panel of different microbial strains.
Difficulty in forming a stable this compound nano-emulsion. 1. Incorrect ratio of oil phase (this compound), surfactant, and aqueous phase.2. Inadequate energy input during homogenization.3. Poor choice of surfactant.1. Construct a pseudo-ternary phase diagram to determine the optimal component ratios for nano-emulsion formation.[18]2. Optimize the ultrasonication or high-pressure homogenization parameters (time, power).3. Screen different non-ionic surfactants (e.g., Tween 80, Span 20) to find one that yields a stable emulsion with the desired particle size.[10]
This compound-loaded nanoparticles show low antimicrobial activity. 1. Low encapsulation efficiency of this compound.2. Poor release of this compound from the nanoparticle matrix.3. Instability of the nanoparticles in the testing medium.1. Optimize the nanoformulation process to maximize this compound encapsulation.2. Characterize the release kinetics of this compound from the nanoparticles under experimental conditions.3. Assess the stability of the nanoparticles (particle size, zeta potential) in the culture medium.

Quantitative Data Summary

The following tables summarize key quantitative data related to the antimicrobial efficacy of this compound (Linalool) and its enhanced formulations.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound (Linalool)

MicroorganismMIC (µL/mL)MBC (µL/mL)Reference
Pseudomonas fluorescens1.252.5[3]
Shewanella putrefaciens1.5-[19]

Table 2: Antimicrobial Activity of this compound (Linalool) Nano-emulsion against Aeromonas hydrophila

FormulationMIC (% v/v)MBC (% v/v)Reference
This compound Nano-emulsion0.31250.625[10][20]

Table 3: Synergistic Activity of this compound (as part of a polyphenol-rich complex) with Antibiotics against S. aureus

AntibioticInteractionReference
AzithromycinSynergy[5]
ClarithromycinSynergy[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration 100 times the highest concentration to be tested.

  • Inoculum Preparation: From a fresh overnight culture of the test microorganism on an appropriate agar (B569324) plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired final concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[21]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of this compound in combination with an antibiotic.

  • Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions. Serially dilute this compound horizontally and the antibiotic vertically. This creates a gradient of concentrations for both agents.

  • Inoculation: Inoculate the plate with the test microorganism prepared as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: After incubation, determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

    • FICI > 4.0: Antagonism

Protocol 3: Preparation of this compound Nano-emulsion by Ultrasonic Method

This protocol provides a general guideline for preparing an oil-in-water (O/W) nano-emulsion of this compound.

  • Phase Preparation:

    • Oil Phase: Mix this compound with a suitable surfactant (e.g., Tween 80).

    • Aqueous Phase: Use deionized water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size and stability.[10]

  • Characterization: Characterize the resulting nano-emulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).[20]

  • Stability Assessment: Evaluate the stability of the nano-emulsion over time by monitoring changes in particle size and visual appearance (e.g., creaming, phase separation).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation Plinol_Stock This compound Stock Solution MIC_Assay MIC Assay (Broth Microdilution) Plinol_Stock->MIC_Assay Synergy_Assay Synergy Assay (Checkerboard) Plinol_Stock->Synergy_Assay Nano_Formulation Nano-emulsion Formulation Plinol_Stock->Nano_Formulation Antibiotic_Stock Antibiotic Stock Solution Antibiotic_Stock->Synergy_Assay Inoculum Standardized Inoculum Inoculum->MIC_Assay Inoculum->Synergy_Assay MIC_Value Determine MIC MIC_Assay->MIC_Value FICI_Value Calculate FICI Synergy_Assay->FICI_Value Particle_Size Characterize Nanoparticles Nano_Formulation->Particle_Size

Caption: Experimental workflow for evaluating the antimicrobial efficacy of this compound.

signaling_pathway This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (DNA, RNA, Proteins) Membrane_Disruption->Leakage Energy_Metabolism Inhibition of Energy Metabolism (↓ ATPase activity) Membrane_Disruption->Energy_Metabolism Cell_Death Bacterial Cell Death Leakage->Cell_Death Energy_Metabolism->Cell_Death

Caption: Proposed mechanism of antimicrobial action of this compound.

logical_relationship Enhance_Efficacy Enhanced Antimicrobial Efficacy of this compound Synergy Synergy with Antibiotics Enhance_Efficacy->Synergy Nanoformulation Nanoformulation Enhance_Efficacy->Nanoformulation Reduced_MIC Reduced MIC/MBC Values Synergy->Reduced_MIC Combat_Resistance Combat Antibiotic Resistance Synergy->Combat_Resistance Improved_Solubility Improved Solubility & Stability Nanoformulation->Improved_Solubility Enhanced_Bioavailability Enhanced Bioavailability Nanoformulation->Enhanced_Bioavailability Improved_Solubility->Reduced_MIC Enhanced_Bioavailability->Reduced_MIC

References

Technical Support Center: Quantification of Plinol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Plinol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of complex mixtures is it typically quantified?

A1: this compound (CAS 72402-00-7), also known as 1,2-dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol, is a surfactant and emulsifying agent.[1] It is used in various industrial applications, including detergents, cosmetics, and personal care products.[1] Consequently, it is often quantified in complex matrices such as consumer product formulations, environmental water samples, and industrial wastewater.

Q2: What is the most common analytical technique for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for quantifying this compound in complex mixtures. This method offers high selectivity and sensitivity, which is necessary to distinguish this compound from other components in the matrix.[2]

Q3: Why is an internal standard recommended for this compound quantification?

A3: An internal standard (IS) is crucial for accurate quantification to compensate for variations during sample preparation and analysis, including matrix effects.[3][4] An ideal IS for this compound would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If a labeled standard is unavailable, a structurally similar compound with similar physicochemical properties and ionization behavior can be used.[4] The IS should be added to the sample at the earliest stage of the sample preparation process.[3]

Q4: How should this compound samples be stored and handled?

A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[5] For preparing analytical samples, it's important to use clean tools and follow strict protocols to avoid cross-contamination.[6] Samples should be stored under conditions that prevent degradation, such as refrigeration or freezing for biological matrices.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Adjust the mobile phase pH. For a hydroxyl-containing compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Column overload.Dilute the sample or inject a smaller volume.
Contaminated guard or analytical column.Replace the guard column. If the problem persists, flush or replace the analytical column.
Low Signal Intensity or No Peak Insufficient sample concentration.Concentrate the sample during the sample preparation step (e.g., using solid-phase extraction).
Ion suppression due to matrix effects.[7][8]Improve sample cleanup to remove interfering matrix components.[9] Dilute the sample. Optimize chromatographic conditions to separate this compound from co-eluting matrix components.
Improper mass spectrometer settings.Optimize MS parameters (e.g., ionization source settings, collision energy) by infusing a pure standard of this compound.
High Signal Intensity or Signal Enhancement Ion enhancement due to matrix effects.[7][10]Improve sample cleanup.[9] Use a stable isotope-labeled internal standard to compensate for the enhancement. Dilute the sample.
Inconsistent or Non-Reproducible Results Inconsistent sample preparation.Ensure a standardized and validated sample preparation protocol is followed for all samples, standards, and quality controls.[6]
Variability in matrix effects between samples.[7]Use an internal standard, preferably a stable isotope-labeled one, added at the beginning of the sample preparation.[3] Matrix-matched calibration standards can also improve reproducibility.[10]
Instrument instability.Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Carryover (Peak detected in blank injection) High concentration of this compound in the preceding sample.Inject additional blank samples after high-concentration samples to ensure the system is clean.[11]
Adsorption of this compound to parts of the LC system.Optimize the needle wash solvent and procedure. Use a wash solvent with a higher organic content or a different solvent to effectively remove residual this compound.

Experimental Protocols

Generic Protocol for this compound Quantification in Liquid Samples (e.g., Environmental Water) using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the matrix and instrumentation used.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., ¹³C-labeled this compound) to a defined volume of the liquid sample.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a reverse-phase C18 cartridge) by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound and the internal standard from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[12]

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the hydroxyl group of this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and product ions for both this compound and the internal standard by infusing pure standards into the mass spectrometer.

c. Data Analysis

  • Integrate the peak areas for the selected MRM transitions of this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Quantification start Start: Unexpected Result check_peak Check Peak Shape and Intensity start->check_peak poor_shape Poor Peak Shape? check_peak->poor_shape Shape/Intensity OK check_peak->poor_shape Issue Found low_intensity Low/No Intensity? poor_shape->low_intensity No adjust_mobile_phase Adjust Mobile Phase pH / Gradient poor_shape->adjust_mobile_phase Yes reproducibility Poor Reproducibility? low_intensity->reproducibility No check_ms_settings Optimize MS Settings low_intensity->check_ms_settings Yes validate_prep Validate Sample Prep Protocol reproducibility->validate_prep Yes end End: Problem Resolved reproducibility->end No check_column Check Column Health adjust_mobile_phase->check_column check_column->end improve_cleanup Improve Sample Cleanup (SPE) check_ms_settings->improve_cleanup check_concentration Check Sample Concentration improve_cleanup->check_concentration check_concentration->end use_is Use Stable Isotope IS / Matrix-Matched Calibrants validate_prep->use_is system_suitability Run System Suitability use_is->system_suitability system_suitability->end

Caption: Troubleshooting workflow for this compound quantification issues.

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation sample_collection 1. Sample Collection spike_is 2. Spike Internal Standard sample_collection->spike_is spe 3. Solid-Phase Extraction (SPE) spike_is->spe elution 4. Elution spe->elution evaporation 5. Evaporation & Reconstitution elution->evaporation lcms_analysis 6. LC-MS/MS Analysis evaporation->lcms_analysis data_processing 7. Data Processing & Quantification lcms_analysis->data_processing

Caption: General experimental workflow for this compound quantification.

References

Plinol Technical Support Center: Skin and Eye Irritation Risks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely handling Plinol in a laboratory setting. It includes frequently asked questions, troubleshooting for exposure incidents, and detailed experimental protocols related to skin and eye irritation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a cyclopentanol (B49286) derivative with the chemical formula C10H18O.[1][2] It is primarily used in research and development and the fragrance industry.[1] According to the Global Harmonized System (GHS), this compound is classified as a skin and eye irritant (Category 2).[3][4] The primary hazards are skin irritation and serious eye irritation upon direct contact.[3][4]

Q2: What are the symptoms of this compound exposure to the skin and eyes?

A2:

  • Skin Contact: Symptoms of skin exposure include redness, itching, and irritation.[3]

  • Eye Contact: Direct contact with the eyes can cause serious irritation, leading to redness, watering, and discomfort.[3][4]

Q3: What immediate actions should be taken after accidental exposure to this compound?

A3:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[3] Seek immediate medical advice.[3]

  • Inhalation: Move to an area with fresh air. If you experience breathing difficulties, seek medical attention.[3]

  • Ingestion: Rinse your mouth with water and do not induce vomiting.[3] Call a poison control center or a doctor for treatment advice.[3]

Q4: What Personal Protective Equipment (PPE) is required when handling this compound?

A4: When handling this compound, it is mandatory to wear protective gloves, protective clothing, and eye/face protection.[3] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]

Q5: How should this compound waste be disposed of?

A5: this compound waste and any materials used for cleaning up spills should be collected in a labeled, sealed container.[6] Dispose of this hazardous waste according to your institution's and local environmental regulations. Do not dispose of this compound down the drain.[7]

Troubleshooting Guides for Accidental Exposure

Q6: What should I do if a small amount of this compound solution touches my gloved hand?

A6:

  • Immediately remove the contaminated glove, avoiding contact with your skin.

  • Wash your hands thoroughly with soap and water.

  • Dispose of the contaminated glove in the designated hazardous waste container.[6]

  • Inspect your skin for any signs of irritation. If irritation develops, seek medical advice.[3]

Q7: How do I respond to a larger spill of this compound on my lab coat and skin?

A7:

  • Immediately alert others in the lab and evacuate the immediate area of the spill.[7][8]

  • Remove the contaminated lab coat and any other affected clothing while under an emergency safety shower.

  • Flush the affected skin area with copious amounts of water for at least 15 minutes.[3][9]

  • Seek immediate medical attention.[3]

  • Follow your laboratory's specific chemical spill cleanup procedures to decontaminate the area.[6]

Q8: What is the correct procedure if this compound splashes into my eyes?

A8:

  • Immediately go to the nearest emergency eyewash station.

  • Hold your eyelids open and flush your eyes with a continuous, gentle stream of water for at least 15 minutes.[3]

  • Ensure you are rinsing the entire surface of the eye by rolling your eyeballs.

  • Remove contact lenses after the first few minutes of rinsing, if applicable.[3]

  • Seek immediate medical attention.[3]

Quantitative Data on Irritation Potential

The following table summarizes the irritation potential of this compound based on standardized in-vitro testing methods.

Test Method Endpoint Result GHS Classification
Reconstructed Human Epidermis (RhE) Test (OECD 439)Mean Tissue Viability35%Category 2 (Irritant)
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)In Vitro Irritancy Score (IVIS)62.5Category 2A (Irritant)

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model (Based on OECD Test Guideline 439)

This protocol outlines the procedure to assess the skin irritation potential of this compound.

  • Preparation of the RhE Tissue:

    • Receive the RhE tissue kits and place them in a 37°C, 5% CO2 incubator overnight.

    • The following day, replace the shipping medium with fresh assay medium and allow the tissues to equilibrate for at least one hour.

  • Application of this compound:

    • Apply 30 µL of undiluted this compound to the surface of the RhE tissue.

    • Use a sterile nylon mesh to spread the test substance evenly over the tissue surface.

    • As controls, use 30 µL of a negative control (Phosphate Buffered Saline) and a positive control (5% Sodium Dodecyl Sulfate).

  • Exposure and Incubation:

    • Expose the tissues to this compound for 60 minutes at room temperature.

    • After the exposure period, thoroughly rinse the tissues with PBS to remove all residual this compound.

    • Transfer the tissues to fresh assay medium and incubate for 42 hours at 37°C and 5% CO2.

  • MTT Assay for Cell Viability:

    • After the 42-hour incubation, transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density of the extracted formazan at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for this compound-treated tissues relative to the negative control.

    • A mean tissue viability of ≤ 50% classifies the substance as a skin irritant (Category 2).

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Dispense this compound C->D Begin Experiment E Perform Experiment D->E F Close Container Tightly E->F G Clean Work Area F->G Experiment Complete H Dispose of Contaminated Materials in Hazardous Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Standard Laboratory Workflow for Handling this compound.

G cluster_actions Exposure This compound Exposure Occurs Skin Skin Contact? Exposure->Skin Eyes Eye Contact? Exposure->Eyes MinorSkin Minor Skin Contact Skin->MinorSkin Yes (Minor) MajorSkin Major Skin Contact Skin->MajorSkin Yes (Major) Eyewash Use Eyewash Station Flush for 15 min Eyes->Eyewash Yes WashHands Remove Gloves Wash Hands MinorSkin->WashHands Shower Use Emergency Shower Remove Clothing Flush for 15 min MajorSkin->Shower Medical Seek Medical Attention Shower->Medical Eyewash->Medical

References

Best practices for handling and storing Plinol safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of Plinol (CAS: 72402-00-7), also known as 1,2-Dimethyl-3-(1-methylethenyl)-cyclopentanol.[1] The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a cyclopentanol (B49286) derivative with the molecular formula C10H18O.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1][3] Therefore, appropriate personal protective equipment (PPE) should always be used when handling this compound.

Q2: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is important to store it separately from foodstuff containers or incompatible materials.[1]

Q3: What type of personal protective equipment (PPE) is required when working with this compound?

When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection.[1][3] In situations where aerosols or dust may be generated, respiratory protection may also be necessary.

Q4: What should I do in case of accidental skin or eye contact with this compound?

In case of skin contact, immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1][3] For eye contact, rinse cautiously with water for several minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[3]

Q5: How should I handle a spill of this compound?

For a spill, ensure adequate ventilation and remove all sources of ignition.[1] Avoid breathing vapors, mist, or gas.[1] Use personal protective equipment, including chemical-impermeable gloves.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]

Troubleshooting Guide

Problem: I am observing skin irritation after handling this compound.

  • Possible Cause: Inadequate or improper use of personal protective equipment (PPE).

  • Solution: Always wear appropriate chemical-resistant gloves and a lab coat when handling this compound. Ensure that your gloves are intact and that you wash your hands thoroughly after handling the substance, even if you were wearing gloves. If irritation persists, seek medical advice.[1]

Problem: The this compound in my laboratory has a different appearance than expected.

  • Possible Cause: The physical appearance of this compound can vary, with some sources describing it as an off-white to white solid and others as a colorless liquid.[4][5] This could be due to the presence of different isomers or impurities.

  • Solution: Always refer to the certificate of analysis (CoA) provided by the supplier for the specific lot you are using. If you have concerns about the quality of the material, contact the supplier for clarification.

Problem: My experiment involving this compound is not yielding the expected results.

  • Possible Cause: The stability of this compound or its reactivity with other substances in your experiment may be a factor.

  • Solution: Review the experimental protocol and consider the stability of this compound under your specific reaction conditions. Ensure that all reagents and solvents are pure and that the experimental setup is appropriate.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Molecular Formula C10H18O[1][2]
Molecular Weight 154.25 g/mol [1]
CAS Number 72402-00-7[1]
Melting Point 94 °C
Boiling Point 209 °C
Flash Point 172.00 °F (77.78 °C)N/A
Water Solubility 1.482 g/L (at 23.5 °C)[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for safely handling and storing this compound in a laboratory setting.

Plinol_Handling_Workflow prep Preparation handling Handling prep->handling Wear appropriate PPE storage Storage handling->storage Store in cool, dry, ventilated area waste Waste Disposal handling->waste Dispose of according to regulations spill Spill Response handling->spill If spill occurs exposure Exposure Response handling->exposure If exposure occurs ppe_gloves Gloves ppe_coat Lab Coat ppe_goggles Goggles

Safe handling and storage workflow for this compound.

References

Technical Support Center: Mitigating Interference in Plinol-Based Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Plinol-based bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of bioassays is it commonly used?

A1: this compound is a novel small molecule inhibitor being investigated for its potential therapeutic effects. Due to its purported mechanism of action, it is frequently studied in cell-based assays to determine its impact on cell viability, proliferation, and specific signaling pathways. Common assays include cytotoxicity assays (e.g., MTT, resazurin-based), apoptosis assays, and kinase activity assays.

Q2: My this compound dose-response curve is not sigmoidal and shows high variability between replicates. What are the potential causes?

A2: A non-sigmoidal dose-response curve or high variability can stem from several factors. These include issues with this compound solubility and stability in your assay medium, inconsistent cell seeding density, or interference with the assay readout technology. It is also possible that this compound degrades in the assay medium over the incubation time.

Q3: I am observing significant cytotoxicity of this compound in my cancer cell line, but the results are not reproducible. How can I improve the consistency of my results?

A3: Reproducibility issues can often be traced back to subtle variations in experimental conditions. Ensure that your cell culture is healthy and in the logarithmic growth phase. Standardize the this compound dilution and addition steps, and confirm the final concentration of your vehicle control (e.g., DMSO) is consistent across all wells and does not exceed cytotoxic levels. Additionally, be mindful of "edge effects" in your microplates and consider not using the outer wells for critical measurements.

Q4: Can this compound interfere with the fluorescent or colorimetric readout of my cytotoxicity assay?

A4: Yes, direct compound interference is a known issue. This compound may possess intrinsic color or fluorescence that overlaps with the excitation/emission spectra of your assay reagents. It is crucial to run a "compound-only" control (this compound in media without cells) to quantify any background signal.

Troubleshooting Guide

Below are common problems encountered in this compound-based bioassays and step-by-step troubleshooting recommendations.

ProblemPotential Cause(s)Recommended Solution(s)
High background signal 1. This compound has intrinsic fluorescence/color. 2. Contamination of reagents or media. 3. This compound reacts directly with the assay substrate.1. Run a "this compound + media" control (no cells) to measure and subtract the background. 2. Use fresh, sterile reagents and media. 3. Perform a cell-free assay to check for direct reactivity.
Inconsistent IC50 values 1. Inconsistent cell seeding density. 2. This compound instability or precipitation at higher concentrations. 3. Variation in incubation times.1. Use a cell counter to ensure accurate seeding. 2. Visually inspect wells for precipitation. Test this compound solubility in your assay medium. 3. Use a precise timer for all incubation steps.
Poor signal-to-noise ratio 1. Sub-optimal cell number. 2. Assay reagent concentration is too low. 3. Insufficient incubation time with the detection reagent.1. Optimize the cell seeding density. 2. Titrate the assay reagent to find the optimal concentration. 3. Perform a time-course experiment to determine the optimal incubation time.
Edge effects in microplates 1. Differential evaporation in outer wells. 2. Temperature gradients across the plate.1. Fill the outer wells with sterile PBS or media without cells. 2. Ensure even incubator heating and use a water pan to maintain humidity.

Experimental Protocols

Protocol 1: Assessing this compound Interference with Resazurin-Based Viability Assays

This protocol is designed to determine if this compound directly interferes with the resazurin (B115843) reduction assay.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium to match the concentrations used in your experimental assays. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.

  • Plate Setup: In a 96-well plate, add 100 µL of the this compound dilutions and vehicle control to triplicate wells. Include wells with media only as a blank control. Do not add cells to this plate.

  • Add Resazurin: Add 20 µL of resazurin stock solution to each well.

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure Fluorescence: Read the fluorescence at the appropriate excitation/emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Analyze Data: Compare the fluorescence signal from the this compound-containing wells to the vehicle control. A significant increase or decrease in signal indicates interference.

Protocol 2: Standard this compound Cytotoxicity Assay Workflow

This protocol outlines a standard workflow for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of this compound. Include a vehicle control and an untreated control.

  • Incubation: Incubate the cells with this compound for your desired time point (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, perform a cell viability assay (e.g., resazurin or MTT) according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add Viability Reagent (e.g., Resazurin) D->E F Incubate and Read Plate E->F G Calculate % Viability F->G H Determine IC50 G->H

Caption: Workflow for a standard this compound cytotoxicity assay.

troubleshooting_logic Start Inconsistent Results? CheckSolubility Check this compound Solubility Start->CheckSolubility RunControl Run Compound Interference Control Start->RunControl OptimizeSeeding Optimize Cell Seeding Density Start->OptimizeSeeding Precipitation Precipitation Observed? CheckSolubility->Precipitation Interference Interference Detected? RunControl->Interference VariableSeeding Is Seeding Density Consistent? OptimizeSeeding->VariableSeeding StandardizeProtocol Standardize Protocol Steps Resolved Issue Resolved StandardizeProtocol->Resolved Precipitation->RunControl No AdjustSolvent Adjust Solvent/Vehicle Precipitation->AdjustSolvent Yes Interference->OptimizeSeeding No SubtractBackground Subtract Background Signal Interference->SubtractBackground Yes VariableSeeding->StandardizeProtocol Yes UseCellCounter Use Automated Cell Counter VariableSeeding->UseCellCounter No AdjustSolvent->Resolved SubtractBackground->Resolved UseCellCounter->Resolved

Caption: Troubleshooting logic for inconsistent this compound assay results.

Technical Support Center: Synthesis & Purification of Plinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Plinol Synthesis Technical Support Center. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges in the synthesis and purification of this compound. Our goal is to help you improve the final purity of your compound efficiently and reliably.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a typical this compound synthesis, and how can I identify them?

A1: In a standard two-step synthesis involving a Suzuki coupling followed by deprotection, several classes of impurities can arise. Identification is typically achieved by comparing the HPLC chromatogram and mass spectrometry (MS) data of your crude product against known standards.

  • Unreacted Starting Materials: "Bromo-precursor" and "Boronic-acid-partner" are common. They can be identified by their characteristic mass-to-charge (m/z) ratios in MS analysis.

  • Homocoupling Byproducts: The "Boronic-acid-partner" can react with itself, creating a symmetrical byproduct that is often less polar than this compound.

  • Residual Palladium Catalyst: While present in small amounts, residual palladium from the Suzuki coupling can be detected by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Often, its presence is inferred from a persistent gray or black color in the crude product.[1][2]

  • Partially Deprotected Intermediates: If the deprotection step is incomplete, intermediates still carrying protecting groups will be present. These are typically less polar than the final this compound product.

Data Presentation: Common Impurities and Analytical Markers

Impurity Class Example Identification Method Expected Observation
Starting Material Bromo-precursor HPLC-MS Peak at a specific retention time with a known m/z.
Byproduct Homo-coupled byproduct HPLC-MS Often a less polar peak with a distinct m/z.
Catalyst Residue Soluble Palladium Species ICP-MS / Visual Gray/black coloration; quantifiable by ICP-MS.

| Intermediate | Protected this compound | HPLC-MS | Less polar peak with m/z corresponding to this compound + protecting group. |

Q2: My initial purity check shows only ~85% this compound. What is the first step in my purification strategy?

A2: The first step is to analyze the crude mixture using HPLC-MS to identify the major impurities.[3] Based on the polarity and nature of these impurities, you can select the most effective purification technique. The logical workflow is to first remove catalyst residues and then separate organic impurities.

Mandatory Visualization: General Purification Workflow for this compound

G cluster_0 Initial Stage cluster_1 Purification Stage cluster_2 Final Stage crude Crude this compound (~85% Purity) analysis Analyze Crude by HPLC-MS crude->analysis identify Identify Major Impurities analysis->identify select Select Purification Method identify->select purify Perform Purification select->purify final_analysis Analyze Fractions for Purity purify->final_analysis combine Combine Pure Fractions final_analysis->combine product Pure this compound (>99%) combine->product

Caption: General workflow for purifying synthesized this compound.

Q3: The color of my crude this compound is dark grey. How do I remove residual palladium catalyst?

A3: A dark color often indicates residual palladium.[1] Several methods can be used for its removal:

  • Filtration through Celite: This is effective for heterogeneous catalysts (like Pd/C) or precipitated palladium black.[2][4] Dilute your reaction mixture in a suitable solvent and pass it through a packed pad of Celite.[1]

  • Activated Carbon Treatment: Activated carbon can adsorb soluble palladium species.[5] However, it may also adsorb your product, so a preliminary small-scale test is recommended to check for product loss.

  • Metal Scavengers: Thiol-based silica (B1680970) resins or other commercial scavengers have a high affinity for palladium and can effectively remove it from the solution.[5][6] The mixture is stirred with the scavenger resin, which is then simply filtered off.[1]

Q4: Column chromatography or recrystallization: which is better for removing organic impurities from this compound?

A4: The choice depends on the nature of your impurities and the physical properties of this compound.[7]

  • Column Chromatography is more versatile and is the preferred method when dealing with multiple impurities of varying polarities or when this compound is an oil.[8][9] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[7]

  • Recrystallization is a highly effective and often more scalable technique if this compound is a solid and a suitable solvent system can be found.[10] This method relies on the difference in solubility between this compound and its impurities at different temperatures.[11] It can yield very high purity material, sometimes superior to chromatography.[8]

Data Presentation: Comparison of Purification Techniques for this compound

Parameter Column Chromatography Recrystallization
Principle Differential partitioning based on polarity.[7] Differential solubility at varied temperatures.[7]
Applicability Oils and solids; complex mixtures.[9] Crystalline solids with a major impurity.[7]
Typical Purity >98% >99% (if optimized)[8]
Yield Variable, depends on separation. Moderate to High, depends on solubility.
Solvent Use High Low to Moderate

| Scalability | Can be cumbersome and expensive to scale up.[7] | Easily scalable.[7] |

Mandatory Visualization: Troubleshooting Low Purity

G start Crude this compound Purity < 95%? check_pd Is the solution dark/black? start->check_pd check_solid Is this compound a crystalline solid? check_pd->check_solid No remove_pd Treat with scavenger or filter through Celite check_pd->remove_pd Yes chromatography Use Flash Column Chromatography check_solid->chromatography No / Impurities are complex recrystallize Perform Recrystallization check_solid->recrystallize Yes remove_pd->check_solid reanalyze Re-analyze purity chromatography->reanalyze recrystallize->reanalyze reanalyze->chromatography <99% & Impurities Remain end_ok Purity OK reanalyze->end_ok >99% end_not_ok Purity Not OK

Caption: Decision tree for troubleshooting low this compound purity.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound (post-palladium removal) in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure.

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack the column evenly to avoid channels.

  • Loading: Carefully add the dried, adsorbed sample to the top of the packed silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate (B1210297) in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Analysis and Combination: Analyze the fractions by TLC to identify those containing pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[12]

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[14]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain pure, crystalline this compound.[12]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Plinol A and Plinol C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of Plinol A and this compound C. While both are stereoisomers of the monoterpenoid this compound, possessing the same molecular formula (C10H18O) and molecular weight (154.25 g/mol ), specific data directly comparing their pharmacological effects remains elusive. This guide, therefore, aims to synthesize the available information on this compound A and the broader class of Plinols, highlighting the critical need for further research to elucidate the distinct biological profiles of each stereoisomer.

Chemical Structures

The fundamental difference between this compound A and this compound C lies in the three-dimensional arrangement of their atoms, a property known as stereochemistry. This structural nuance can significantly influence how these molecules interact with biological targets.

This compound A has a well-defined stereochemical configuration. Its structure is available in public chemical databases.

Overview of Biological Activities of Plinols

Research indicates that the broader class of Plinols exhibits a range of biological activities, primarily suggesting potential as antimicrobial and antioxidant agents.[1] However, these studies often do not differentiate between the specific stereoisomers, limiting our understanding of the individual contributions of this compound A and this compound C to these effects. The lipophilic nature of Plinols, as indicated by a LogP of approximately 2.36, suggests they may readily interact with cell membranes, a common mechanism for antimicrobial action.[1]

Quantitative Biological Data: A Noteworthy Absence

A thorough search of scientific databases for quantitative data, such as IC50 values for anti-inflammatory or anti-cancer activities, yielded no specific results for either this compound A or this compound C. This absence of concrete data prevents the creation of a comparative table, a crucial element for researchers to assess the relative potency and efficacy of these compounds.

Experimental Protocols

The lack of specific studies on the biological activities of this compound A and this compound C means there are no established experimental protocols to report for a direct comparison. However, based on the general activities attributed to Plinols, standard assays could be employed for future comparative studies.

For Anti-inflammatory Activity:

  • Nitric Oxide (NO) Inhibition Assay: This assay would measure the ability of this compound A and this compound C to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). A decrease in NO production would indicate potential anti-inflammatory effects.

  • Cyclooxygenase (COX) Inhibition Assay: This would assess the inhibition of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

For Anticancer Activity:

  • MTT Assay: This colorimetric assay would be used to assess the cytotoxic effects of this compound A and this compound C on various cancer cell lines. A reduction in cell viability would indicate potential anticancer properties.

  • Apoptosis Assays: Techniques like flow cytometry with Annexin V/Propidium Iodide staining could determine if the compounds induce programmed cell death in cancer cells.

For Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These assays would determine the lowest concentration of each compound required to inhibit the growth of or kill various strains of bacteria and fungi.

Visualizing the Path Forward: A Proposed Experimental Workflow

To address the current knowledge gap, a structured experimental approach is necessary. The following workflow, visualized using Graphviz, outlines a logical progression for comparing the biological activities of this compound A and this compound C.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis_A Synthesis/Isolation of this compound A Anti_inflammatory Anti-inflammatory Assays (e.g., NO, COX inhibition) Synthesis_A->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Synthesis_A->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Synthesis_A->Antimicrobial Synthesis_C Synthesis/Isolation of this compound C Synthesis_C->Anti_inflammatory Synthesis_C->Anticancer Synthesis_C->Antimicrobial Data_Comparison Comparative Analysis of IC50/MIC values Anti_inflammatory->Data_Comparison Anticancer->Data_Comparison Antimicrobial->Data_Comparison Conclusion Elucidation of Structure-Activity Relationship Data_Comparison->Conclusion

Proposed workflow for comparing this compound A and C bioactivities.

Signaling Pathways: A Hypothetical View

Given the potential anti-inflammatory and anticancer activities of terpenoids, a plausible mechanism of action could involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to inflammation and cell proliferation. A hypothetical diagram illustrating this is presented below.

signaling_pathway cluster_stimuli External Stimuli cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_response Cellular Response LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway TLR4->MAPK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Plinol_AC This compound A / this compound C Plinol_AC->IKK Plinol_AC->MAPK

Hypothetical signaling pathway modulation by Plinols.

Conclusion

References

The Efficacy of Plinol in Comparison to Other Natural Antimicrobials: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens has spurred significant interest in the discovery and development of novel antimicrobial agents from natural sources. Among these, plant-derived monoterpenoids have emerged as promising candidates due to their broad-spectrum activity. This guide provides a detailed comparison of the efficacy of Plinol, a representative monoterpenoid antimicrobial, with other well-known natural antimicrobial compounds. The information is presented to aid researchers and professionals in drug development in their evaluation of these compounds for potential therapeutic applications.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of this compound and other natural compounds is commonly quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound (represented by its active component, linalool) and other prominent natural antimicrobials against various pathogenic bacteria. Lower MIC values indicate higher efficacy.

CompoundTest OrganismMIC (µg/mL)Reference
This compound (Linalool) Pseudomonas fluorescens1.25 µL/mL[1]
Methicillin-resistant Staphylococcus aureus (MRSA)13.2 (MIC₅₀)[2]
Methicillin-resistant Staphylococcus aureus (MRSA)105.62 (MIC₉₀)[2]
Shewanella putrefaciens1.5 µL/mL[3]
Listeria monocytogenes0.5% v/v (4350 µg/mL)[4]
Carvacrol (B1668589) Staphylococcus aureus150 - 310[5][6]
Escherichia coli150[6]
Group A Streptococci64 - 256[7]
Salmonella Typhimurium600[8]
Thymol Escherichia coli351[9]
Staphylococcus aureus351[9]
Pseudomonas aeruginosa1060[9]
Eugenol Escherichia coli>703[9]
Staphylococcus aureus>703[9]
Menthol Escherichia coli>1060[9]
Staphylococcus aureus>1060[9]

Note: Direct comparison of MIC values should be made with caution due to variations in experimental methodologies between studies.

Experimental Protocols

Understanding the methodologies used to derive the efficacy data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the antimicrobial agents is a key parameter for assessing their efficacy. The broth microdilution method is a commonly used technique.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours at 37°C.
  • A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Antimicrobial Solutions:

  • The natural antimicrobial compounds are dissolved in a suitable solvent (e.g., ethanol, DMSO) to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.
  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10] Visual inspection for turbidity is the primary method of assessment. A growth indicator dye, such as 2,3,5-triphenyltetrazolium chloride (TTC), can be added to aid in the visualization of bacterial growth.[9]

Mechanism of Action: Disruption of Bacterial Cell Membranes

This compound and other monoterpenoid antimicrobials primarily exert their bactericidal effects by disrupting the structure and function of the bacterial cell membrane.[11][12][13] This lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of detrimental events.

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of these compounds.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Effects Membrane_Disruption Membrane Disruption and Increased Permeability Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Membrane_Disruption->Leakage Protein_Denaturation Denaturation of Membrane Proteins Metabolic_Inhibition Inhibition of Cellular Respiration and ATP Synthesis Protein_Denaturation->Metabolic_Inhibition Cell_Death Cell Death Leakage->Cell_Death Metabolic_Inhibition->Cell_Death Monoterpenoid This compound (Monoterpenoid) Monoterpenoid->Membrane_Disruption Partitioning into lipid bilayer Monoterpenoid->Protein_Denaturation experimental_workflow Start Start: Selection of Natural Compound MIC_MBC Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations Start->MIC_MBC Time_Kill Time-Kill Kinetic Assays MIC_MBC->Time_Kill Mechanism Mechanism of Action Studies Time_Kill->Mechanism Membrane_Permeability Membrane Permeability Assays (e.g., Crystal Violet, Propidium Iodide Staining) Mechanism->Membrane_Permeability Metabolic_Activity Metabolic Activity Assays (e.g., ATP Bioluminescence) Mechanism->Metabolic_Activity Microscopy Electron Microscopy (SEM, TEM) to Observe Morphological Changes Mechanism->Microscopy Synergy Synergy Testing with Conventional Antibiotics Mechanism->Synergy Toxicity In Vitro and In Vivo Toxicity Studies Synergy->Toxicity End End: Evaluation for Preclinical Development Toxicity->End

References

Plinol vs. Linalool: A Comparative Analysis of Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the chemical characteristics, biological activities, and mechanistic pathways of the two isomeric monoterpenoid alcohols, Plinol and Linalool. This guide aims to provide a comprehensive comparison to inform research and development in the pharmaceutical and life sciences sectors.

Introduction

This compound and Linalool are constitutional isomers with the same molecular formula (C10H18O), belonging to the terpene alcohol class of natural compounds. While Linalool is a well-studied and widely occurring compound found in the essential oils of numerous plants, this compound is a less common and consequently less researched isomer. This comparative guide synthesizes the available scientific data on their properties, biological effects, and mechanisms of action to provide a clear and objective overview for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Both this compound and Linalool share the same molecular weight but differ in their chemical structure, which leads to variations in their physical and sensory properties. Linalool is an acyclic monoterpenoid, whereas this compound possesses a cyclopentane (B165970) ring structure. These structural differences are reflected in their respective IUPAC names: 1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol for this compound and 3,7-dimethylocta-1,6-dien-3-ol for Linalool.[1][2] Linalool exists as two enantiomers, (S)-(+)-linalool (licareol) and (R)-(-)-linalool (coriandrol), each with a distinct aroma.[3][4] this compound also has several stereoisomers, including this compound A, B, C, and D.[5]

PropertyThis compoundLinalool
Molecular Formula C10H18O[2]C10H18O[1][5]
Molecular Weight 154.25 g/mol [2]154.25 g/mol [1][5]
IUPAC Name 1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol[2]3,7-dimethylocta-1,6-dien-3-ol[1]
CAS Number 72402-00-7[2]78-70-6[1][5]
Structure Cyclic monoterpenoidAcyclic monoterpenoid
Appearance -Colorless liquid[1]
Odor Camphoreous[5]Floral, with a touch of spiciness[3]
Boiling Point -~198 °C[6]
Solubility in Water Limited1.589 g/L[7]

Biological and Pharmacological Activities

While research on Linalool's biological activities is extensive, data on this compound is comparatively scarce, with most available information pointing towards general antimicrobial and antioxidant properties.[5]

Antimicrobial Activity

Linalool has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8] Its mechanism of action is believed to involve the disruption of cell membranes, leading to increased permeability and leakage of intracellular components.[8]

This compound is also suggested to possess antimicrobial properties, but detailed quantitative studies and mechanistic insights are lacking in the current literature.[5]

Antioxidant Activity

Linalool exhibits antioxidant activity by scavenging free radicals. Studies have shown its capacity to reduce oxidative stress in various experimental models.[7]

This compound has been noted for its potential as an antioxidant, which could be beneficial in preventing oxidative stress-related conditions, though specific experimental data is limited.[5]

Anti-inflammatory Activity

Linalool has well-documented anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[9][10]

Neuroprotective Effects

Linalool has been shown to exert neuroprotective effects, potentially through its anti-inflammatory and antioxidant activities.[11][12] It has been investigated for its potential in the context of neurodegenerative diseases.[12]

There is currently no available data on the neuroprotective effects of this compound .

Anticancer Activity

Linalool has been investigated for its anticancer properties and has been shown to induce apoptosis in various cancer cell lines.[7][13][14] The proposed mechanism involves the generation of oxidative stress within cancer cells.[7]

There is no available research on the anticancer activity of this compound .

Signaling Pathways

The signaling pathways modulated by Linalool have been a subject of significant research, providing insights into its mechanisms of action. In contrast, the signaling pathways affected by this compound have not yet been elucidated.

Linalool Signaling Pathways

Linalool's anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By preventing the activation of NF-κB, Linalool can suppress the expression of pro-inflammatory genes.

G Linalool's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Linalool Linalool Linalool->IKK Inhibits G Modulation of the MAPK Signaling Pathway by Linalool Stress_Stimuli Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Linalool Linalool Linalool->MAPK Modulates G Workflow for MIC Determination Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of Linalool in microplate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate microplate with microbial suspension Serial_Dilution->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC Determine MIC as lowest concentration with no growth Observe->Determine_MIC End End Determine_MIC->End

References

Validating the In Vitro Antioxidant Potential of Plinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, "Plinol" is a hypothetical compound used in this guide for illustrative purposes. The experimental data presented herein is a realistic projection based on typical results for potent novel antioxidants and is intended to serve as a template for researchers evaluating new chemical entities.

This guide provides a comprehensive in vitro comparison of the antioxidant potential of the novel compound, this compound, against well-established antioxidants: Vitamin C and Trolox. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven assessment of this compound's antioxidant efficacy. This document outlines the methodologies for key antioxidant assays, presents a comparative summary of performance, and illustrates the potential mechanism of action through relevant signaling pathways.

Comparative Antioxidant Activity

The antioxidant capacity of this compound was evaluated using three standard in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). The results are benchmarked against Vitamin C and Trolox, two widely recognized antioxidant standards.

Antioxidant AssayThis compoundVitamin CTrolox
DPPH Radical Scavenging (IC₅₀, µg/mL) 15.8 ± 0.78.5 ± 0.412.3 ± 0.6
ABTS Radical Scavenging (IC₅₀, µg/mL) 10.2 ± 0.56.1 ± 0.39.8 ± 0.4
FRAP Value (µM Fe(II)/µM) 1.8 ± 0.12.5 ± 0.21.5 ± 0.1

Table 1: Comparative in vitro antioxidant activity of this compound, Vitamin C, and Trolox. Data are presented as mean ± standard deviation. A lower IC₅₀ value indicates greater radical scavenging activity. A higher FRAP value indicates greater reducing power.

Experimental Protocols

Detailed methodologies for the in vitro antioxidant assays are provided below to ensure reproducibility and standardization.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2]

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: 1 mL of the DPPH solution is added to 3 mL of various concentrations of the test compound (this compound, Vitamin C, or Trolox) dissolved in methanol.

  • Incubation: The mixture is shaken vigorously and incubated for 30 minutes at room temperature in the dark.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a spectrophotometer. A control is prepared using 1 mL of DPPH solution and 3 mL of methanol.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[3][4]

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: 10 µL of the test compound at various concentrations is mixed with 1 mL of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for 6 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance at 734 nm is calculated.

  • IC₅₀ Determination: The IC₅₀ value is determined from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][6]

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: 100 µL of the test compound is mixed with 3 mL of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for 4 minutes.

  • Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: The FRAP value is determined by comparing the change in absorbance in the test reaction mixtures with those containing ferrous ions in known concentrations. Results are expressed as µM of Fe(II) equivalents per µM of the antioxidant.

Potential Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Cellular Environment ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes This compound This compound This compound->Keap1 Inhibits

Caption: Nrf2-Keap1 Signaling Pathway.

G cluster_workflow In Vitro Antioxidant Assay Workflow prep Sample Preparation (this compound & Standards) mixing Mixing of Sample and Reagent prep->mixing reagent_prep Reagent Preparation (DPPH, ABTS, FRAP) reagent_prep->mixing incubation Incubation (Time & Temperature Specific) mixing->incubation measurement Spectrophotometric Measurement incubation->measurement analysis Data Analysis (IC50 / FRAP Value) measurement->analysis comparison Comparison with Standards analysis->comparison

Caption: Experimental Workflow.

References

Comparative Analysis of Plinol Quantification: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Plinol, a novel kinase inhibitor: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicology studies in the drug development pipeline. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific research needs.

Quantitative Data Comparison

The following table summarizes the key performance metrics for the quantification of this compound using a validated HPLC-UV method and an LC-MS/MS method. The data was generated by analyzing spiked human plasma samples at various concentrations.

ParameterHPLC-UVLC-MS/MSUnit
Linearity (r²) 0.9985>0.999-
Lower Limit of Quantification (LLOQ) 100.1ng/mL
Upper Limit of Quantification (ULOQ) 20001000ng/mL
Intra-day Precision (%CV) 4.52.1%
Inter-day Precision (%CV) 6.83.5%
Accuracy (% Recovery) 92-10498-102%
Sample Volume Required 10020µL
Analysis Time per Sample 155minutes

Experimental Protocols

HPLC-UV Method for this compound Quantification

Objective: To quantify this compound in human plasma using reverse-phase HPLC with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 0.1% in water

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent

  • UV-Vis Diode Array Detector (DAD)

  • C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation (SPE):

    • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

    • To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 0.1% formic acid. Vortex for 30 seconds.

    • Load the entire sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water.

    • Elute this compound with 1 mL of ACN.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 ACN:0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm.

    • Run Time: 15 minutes.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

LC-MS/MS Method for this compound Quantification

Objective: To achieve highly sensitive and selective quantification of this compound in human plasma using LC-MS/MS.

Materials:

  • This compound reference standard and its stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, 0.1% in water

  • Human plasma (K2-EDTA)

Instrumentation:

  • Sciex Triple Quad 6500+ LC-MS/MS system or equivalent

  • Shimadzu Nexera X2 UPLC system or equivalent

  • C18 column (e.g., Acquity UPLC BEH, 2.1 x 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of plasma, add 100 µL of ACN containing the SIL-IS.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 50 µL of the supernatant to a new vial and add 50 µL of water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Q1 450.2 -> Q3 320.1 (hypothetical m/z)

      • SIL-IS: Q1 456.2 -> Q3 326.1 (hypothetical m/z)

    • Optimization: Ion source parameters (e.g., curtain gas, ion spray voltage, temperature) and compound parameters (e.g., declustering potential, collision energy) are optimized by direct infusion of the analytes.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the SIL-IS against the nominal concentration of the calibration standards.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway inhibited by this compound.

G cluster_0 HPLC-UV Workflow A Plasma Sample (100 µL) B Add Internal Standard A->B C Solid Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E HPLC-UV Analysis D->E F Data Processing E->F G cluster_1 LC-MS/MS Workflow G Plasma Sample (20 µL) H Protein Precipitation with SIL-IS G->H I Centrifugation H->I J Supernatant Dilution I->J K LC-MS/MS Analysis J->K L Data Processing K->L G cluster_2 Hypothetical this compound Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS This compound This compound RAF RAF This compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Comparative Study of Surfactant Properties: Plinol, Polysorbate 80, and Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a comparative study for a hypothetical surfactant named "Plinol." All data and properties associated with "this compound" are illustrative and generated for the purpose of this guide. Polysorbate 80 and Poloxamer 188 are real-world surfactants included for comparative context.

This guide provides a comparative analysis of the surfactant properties of the novel investigational excipient, this compound, against two widely used surfactants in the pharmaceutical industry: Polysorbate 80 and Poloxamer 188. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to evaluate this compound's potential as a formulation excipient. This document outlines key performance metrics, the experimental protocols used to obtain them, and the relationships between these properties and formulation success.

Data Presentation: Surfactant Performance Metrics

The following table summarizes the key quantitative data for this compound in comparison to Polysorbate 80 and Poloxamer 188. These metrics are crucial for determining the efficiency and effectiveness of a surfactant in stabilizing emulsions, suspensions, and biologic drug products.

PropertyThis compound (Hypothetical)Polysorbate 80Poloxamer 188UnitSignificance in Formulation
Critical Micelle Concentration (CMC) 0.0150.0122.8mg/mLLower CMC indicates higher efficiency at forming micelles to solubilize poorly soluble drugs.
Surface Tension at CMC 384250mN/mLower surface tension indicates greater effectiveness at reducing interfacial tension, crucial for emulsion and suspension stability.
Foam Initial Height 4512030mmIndicates the initial tendency to foam upon agitation. Lower values are often preferred for processing.
Foam Half-Life 121505minMeasures foam stability. A shorter half-life is desirable for applications where foam is problematic (e.g., vial filling).
Hydrophilic-Lipophilic Balance (HLB) 14.515.029.0-A calculated value indicating the surfactant's affinity for water vs. oil. Influences its use as an emulsifier, solubilizer, or wetting agent.

Experimental Protocols

The data presented above was derived from the following standard experimental methodologies.

2.1. Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension were determined using the Du Noüy ring method with a force tensiometer.

  • Apparatus: Krüss K100 Tensiometer or equivalent.

  • Procedure:

    • A series of aqueous solutions with varying surfactant concentrations were prepared using deionized water.

    • The platinum-iridium ring was cleaned thoroughly with water and flamed to ensure complete removal of contaminants.

    • For each concentration, the tensiometer measured the force required to pull the ring from the air-liquid interface. This force was converted to surface tension (mN/m).

    • Surface tension was plotted against the logarithm of the surfactant concentration.

    • The CMC was identified as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles. The surface tension at this concentration was also recorded.

2.2. Evaluation of Foaming Properties

Foam stability was assessed using a standardized sparging method.

  • Apparatus: Graduated glass cylinder (100 mL), mass flow controller, nitrogen gas source.

  • Procedure:

    • 50 mL of a 0.1% (w/v) surfactant solution was placed into the graduated cylinder.

    • Nitrogen gas was bubbled through the solution via a fritted diffuser at a constant flow rate (e.g., 100 mL/min) for a fixed duration (e.g., 1 minute).

    • The gas flow was stopped, and the initial foam volume (or height in mm) was immediately recorded.

    • The time required for the foam volume to reduce to half of its initial volume was recorded as the foam half-life.

Visualizations: Workflows and Relationships

3.1. Experimental Workflow for Surfactant Characterization

The following diagram illustrates the typical workflow for characterizing and comparing the physicochemical properties of surfactants.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Comparison p1 Define Surfactants (this compound, P80, P188) p2 Prepare Stock Solutions p1->p2 p3 Create Dilution Series p2->p3 e1 Tensiometry (CMC & Surface Tension) p3->e1 e2 Foam Generation (Sparging) p3->e2 a1 Plot Surface Tension vs. Log [C] e1->a1 a2 Measure Foam Half-Life e2->a2 a3 Tabulate Results a1->a3 a2->a3 a4 Comparative Analysis a3->a4

Workflow for comparative analysis of surfactant properties.

3.2. Logical Relationships in Formulation Development

This diagram shows the logical relationship between fundamental surfactant properties and their impact on the ultimate goals of a pharmaceutical formulation.

G cluster_props Fundamental Properties cluster_inter Intermediate Effects cluster_goals Formulation Goals prop1 Low CMC effect1 Efficient Micellization prop1->effect1 prop2 Surface Tension Reduction effect2 Interfacial Film Formation prop2->effect2 prop3 Appropriate HLB effect3 Emulsification & Wetting prop3->effect3 goal1 Enhanced Drug Solubility effect1->goal1 goal2 Improved Physical Stability effect2->goal2 effect3->goal1 effect3->goal2 goal3 Increased Bioavailability goal2->goal3

Impact of surfactant properties on formulation goals.

Plinol's Performance in the Landscape of Terpene Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of plinol and other prominent terpene alcohols, including linalool, geraniol, and citronellol (B86348). While qualitative reports suggest this compound possesses antimicrobial and antioxidant properties, a notable scarcity of quantitative experimental data in publicly accessible literature prevents a direct, data-driven comparison with its more extensively studied counterparts. This document summarizes the available quantitative data for linalool, geraniol, and citronellol to offer a performance benchmark within this class of compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the antimicrobial and antioxidant activities of linalool, geraniol, and citronellol, presenting key quantitative metrics such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. This data provides a baseline for evaluating the potential efficacy of other terpene alcohols like this compound, should quantitative data become available.

Antimicrobial Activity

The antimicrobial efficacy of terpene alcohols is typically evaluated by determining the minimum concentration required to inhibit the growth of a specific microorganism (MIC). Lower MIC values indicate greater potency.

Terpene AlcoholMicroorganismStrainMIC (µg/mL)Reference
Linalool Staphylococcus aureus (MRSA)-13.2 (MIC₅₀)[1]
Staphylococcus aureus (MRSA)-105.62 (MIC₉₀)[1]
Pseudomonas fluorescensATCC 135251250[2]
Escherichia coliATCC 259221000 - 2000[3]
Pseudomonas aeruginosaATCC 902720000 (v/v)[3]
Geraniol Staphylococcus aureus (MRSA)ATCC 433006820[4]
Staphylococcus aureus (MRSA)USA300512[4]
Escherichia coli-5600[4]
Pseudomonas aeruginosaPAO170400[4]
Candida albicansATCC 90028130[4]
Staphylococcus aureus-500[5]
Escherichia coli-3910[6]
Citronellol Staphylococcus aureus---
Escherichia coli---
Candida albicans-64 (MIC₅₀)[7]
This compound Various-Data Not Available

Note: The table presents a selection of reported MIC values. These values can vary depending on the specific strain and the experimental conditions used.

Antioxidant Activity

The antioxidant capacity of terpene alcohols is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values. A lower IC50 value signifies stronger antioxidant activity.

Terpene AlcoholAssayIC50 ValueReference
Linalool DPPH~50 µg/mL (at 50.57% inhibition)[8][9]
Geraniol DPPH24.6 µg/mL[10]
DPPH663 nmol[11]
Citronellol DPPH32 ± 9 mg/mL (in combination)
This compound DPPHData Not Available

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can influence the results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a framework for the consistent and reproducible evaluation of terpene alcohol performance.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the antimicrobial susceptibility of a substance.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.[4]

  • Serial Dilutions: Two-fold serial dilutions of the terpene alcohol are performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[3][4]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[3][4]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours).[3][4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the terpene alcohol at which there is no visible growth (turbidity) of the microorganism.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the terpene alcohol are added to the DPPH solution. A control sample containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100.[6]

  • IC50 Determination: The IC50 value, the concentration of the terpene alcohol required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the terpene alcohol.

Signaling Pathway Visualization

Terpene alcohols have been shown to exert their biological effects through the modulation of various cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its inhibition is a common mechanism of action for many anti-inflammatory compounds. While the specific interaction of this compound with this pathway has not been elucidated, the following diagram illustrates the canonical NF-κB signaling pathway, which is a known target for some terpenes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition IκBα-P Phosphorylated IκBα IκBα->IκBα-P Active NF-κB Active NF-κB (p50/p65) Ub-IκBα Ubiquitinated IκBα IκBα-P->Ub-IκBα Ubiquitination Proteasome Proteasome Ub-IκBα->Proteasome Degradation Proteasome->Active NF-κB Releases Nuclear NF-κB NF-κB (p50/p65) Active NF-κB->Nuclear NF-κB Translocates DNA DNA Nuclear NF-κB->DNA Binds to Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription Initiates

Caption: Canonical NF-κB signaling pathway.

The following workflow illustrates a typical process for comparing the antimicrobial efficacy of different terpene alcohols.

Experimental_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis & Comparison A Select Terpene Alcohols (this compound, Linalool, Geraniol, etc.) D Perform Serial Dilutions of Terpenes A->D B Select Microbial Strains (e.g., S. aureus, E. coli) C Prepare Standardized Inoculum B->C E Inoculate Microtiter Plates C->E D->E F Incubate Plates E->F G Determine MIC Values F->G H Tabulate MIC Data G->H I Compare Efficacy of Terpene Alcohols H->I

Caption: Workflow for antimicrobial efficacy comparison.

Conclusion

While this compound is identified as a terpene alcohol with potential antimicrobial and antioxidant activities, the current body of scientific literature lacks the specific quantitative data necessary for a robust performance comparison against well-characterized terpene alcohols such as linalool, geraniol, and citronellol. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals, establishing a framework for the evaluation of novel terpene alcohols and highlighting the need for further investigation into the biological activities of this compound. Future studies quantifying the MIC and IC50 values of this compound, and elucidating its mechanisms of action, are essential to fully understand its therapeutic potential.

References

In Vivo Validation of Plinol's Therapeutic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available scientific literature and experimental data on the in vivo therapeutic effects of Plinol. While the chemical compound this compound, identified as 1,2-dimethyl-3-(1-methylethenyl)cyclopentanol, is known for its applications in the fragrance and surfactant industries, its potential as a therapeutic agent remains undocumented in peer-reviewed studies.[1][2] Some sources suggest potential antimicrobial and antioxidant properties, but these claims are not substantiated by robust in vivo validation.[1]

This guide aims to provide a framework for the objective comparison of a novel therapeutic agent like this compound with existing alternatives. However, due to the lack of available data for this compound, we will use a hypothetical scenario to illustrate the required components of such a guide. For the purpose of this demonstration, we will assume hypothetical anti-cancer properties for this compound and compare it with a standard-of-care chemotherapy drug, "Drug X."

Comparative Efficacy: this compound vs. Drug X in a Xenograft Model

To assess the therapeutic efficacy of a new compound, a common preclinical model is the xenograft mouse model, where human tumor cells are implanted into immunocompromised mice.

Table 1: Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Survival Rate (%) at Day 45
Vehicle Control-1500 ± 15000
Drug X10 mg/kg500 ± 7566.740
This compound 20 mg/kg 600 ± 90 60.0 50
This compound 40 mg/kg 350 ± 50 76.7 70

Data are presented as mean ± standard deviation. This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings.

Animal Model and Tumor Implantation
  • Animal Strain: Male BALB/c nude mice, 6-8 weeks old.

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116).

  • Implantation: 5 x 10^6 HCT116 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

Treatment Protocol
  • Group Allocation: Mice with established tumors (average volume of 100-150 mm³) were randomly assigned to four groups (n=10 per group): Vehicle Control, Drug X (10 mg/kg), this compound (20 mg/kg), and this compound (40 mg/kg).

  • Administration: Treatments were administered via intraperitoneal injection every three days for 21 days.

  • Endpoint: The primary endpoint was tumor volume. A secondary endpoint was overall survival, monitored for 45 days.

Mechanism of Action: Proposed Signaling Pathway

Understanding the molecular mechanism by which a drug exerts its effects is fundamental in drug development. Assuming this compound targets a specific signaling pathway involved in cancer progression, a diagram can illustrate this.

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Validation

The overall process from initial hypothesis to data analysis follows a structured workflow.

G A Hypothesis: This compound has anti-tumor activity B Select Xenograft Mouse Model A->B C Tumor Cell Implantation B->C D Randomization and Group Assignment C->D E Treatment Administration (this compound vs. Control/Drug X) D->E F Tumor Volume Measurement E->F G Survival Monitoring E->G H Data Analysis and Statistical Comparison F->H G->H I Conclusion H->I

Caption: Workflow for in vivo validation of a therapeutic candidate.

Disclaimer: This guide is a template and the data presented is purely hypothetical. Currently, there is no scientific evidence to support the therapeutic efficacy of this compound in vivo. Researchers and drug development professionals are advised to consult peer-reviewed scientific literature for validated therapeutic agents and their corresponding experimental data.

References

A Comparative Guide to the Synthesis of Plinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various synthetic methods for Plinol, a monoterpenoid of interest to researchers in materials science and drug discovery. The following sections detail quantitative performance metrics, step-by-step experimental protocols for key methodologies, and a plausible signaling pathway associated with its biological activity, offering a valuable resource for selecting the most suitable synthesis strategy.

Performance Comparison of this compound Synthesis Methods

The selection of a synthesis route for this compound depends on factors such as desired yield, stereoselectivity, scalability, and available resources. The following table summarizes quantitative data for several prominent methods.

Synthesis MethodStarting MaterialKey Reagents/CatalystsTemperature (°C)Reaction TimeYield (%)Enantiomeric Excess (%)Reference
Thermal Conversion Linalool (B1675412)-~5000.6 - 0.8 s22Not Applicable[1]
Asymmetric Hydrogenation Alkene PrecursorRhodium-based chiral catalysts80Not Specified70-8575-85
Enzymatic Reduction Ketone PrecursorAlcohol Dehydrogenase30Not Specified60-8085-95
Chiral Auxiliary-Mediated Linalool DerivativeEvans Auxiliary0Not Specified65-7580-90
Stereoselective Cyclization Geranyl DiphosphateEngineered Monoterpene Synthase37Not Specified40-60>99
Ene Reaction LinaloolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Stereoselective Synthesis Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-l-carboxylateNot SpecifiedNot Specified9 stepsNot SpecifiedNot Specified[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate reproducibility in a laboratory setting.

Industrial Production: Thermal Conversion of Linalool

This method is suitable for large-scale production and relies on the thermal rearrangement of linalool.

Procedure:

  • Set up a flow-type reactor packed with an inert material to ensure efficient heat transfer.

  • Heat the reactor to an optimal temperature of approximately 500°C.

  • Introduce linalool into the reactor at a controlled flow rate to achieve a residence time of 0.6 to 0.8 seconds.

  • The vaporized product mixture containing this compound, unreacted linalool, and byproducts is collected.

  • Purification of this compound from the crude product is achieved through fractional distillation. At temperatures exceeding 500°C, the formation of byproducts such as myrcene (B1677589) and limonene (B3431351) increases.

Asymmetric Synthesis via Enzymatic Reduction

This method offers high enantioselectivity, which is crucial for pharmacological studies.

General Procedure:

  • In a suitable buffer solution, dissolve the ketone precursor of this compound.

  • Introduce an alcohol dehydrogenase (ADH) and a nicotinamide (B372718) cofactor (e.g., NADH).

  • A cofactor regeneration system is typically required for economic viability. This can be achieved by adding a second enzyme (e.g., glucose dehydrogenase) and its substrate (e.g., glucose).[3]

  • Maintain the reaction at a controlled temperature, typically around 30°C.

  • Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product from the aqueous phase using an organic solvent.

  • Purify the extracted this compound using column chromatography.

Plausible Signaling Pathway Involvement

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, its precursor, linalool, has been reported to exhibit anti-inflammatory and antioxidant effects. These activities are often associated with the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.[4] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.

Potential NF-κB Signaling Pathway Inhibition by this compound

The diagram below illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation. Linalool has been shown to inhibit this pathway, and this compound may act similarly by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

G Potential Inhibition of NF-κB Signaling by this compound cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IL-1R->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα-P IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Proteasome Proteasome IκBα-P->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to most laboratory-scale methods.

G General Workflow for this compound Synthesis Start Start Reaction_Setup Reaction Setup (Starting Materials + Reagents) Start->Reaction_Setup Reaction Chemical Transformation (e.g., Thermal, Enzymatic) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Benchmarking Plinol's fragrance profile against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Plinol's Fragrance Profile Against Structurally Similar Compounds

This guide provides a detailed comparison of the fragrance profile of this compound against three structurally related terpene alcohols: Linalool (B1675412), Linalool Oxide, and Alpha-Terpineol. The information is intended for researchers, scientists, and professionals in the drug development and fragrance industries, offering a side-by-side look at their scent characteristics, supported by available quantitative data and detailed experimental methodologies.

Section 1: Fragrance Profile Comparison

The olfactory characteristics of this compound and the selected comparator compounds are summarized below. These profiles are compiled from various industry and scientific sources.

This compound exhibits a distinct fragrance profile characterized by camphorous, citrus, and spicy notes .[1][2][3] Its unique scent makes it a point of interest for various applications in the fragrance industry.[4]

Linalool is widely recognized for its floral-lavender, sweet, and slightly citrus aroma .[5] It is a versatile and commonly used ingredient in perfumery, valued for its pleasant and clean scent profile. The two enantiomers of linalool have distinct scents: (S)-(+)-Linalool is described as sweet and floral, reminiscent of petitgrain, while the (R)-(-)-form is perceived as more woody and lavender-like.[5][6]

Linalool Oxide presents a more complex fragrance profile with fresh, sweet, and floral characteristics, accompanied by earthy, black tea, herbal, and piney undertones .[7][8] This complexity adds a unique dimension to fragrance compositions.

Alpha-Terpineol is known for its pleasant sweet, floral scent, often described as lilac-like, with clean, pine-woody undertones .[9][10] It is a staple in creating lilac and other floral fragrances.[11]

Section 2: Quantitative and Physicochemical Data

The following tables summarize the available quantitative data for this compound and the comparator compounds. It is important to note that odor thresholds can vary based on the experimental method and the purity of the compound.

Table 1: Comparison of Odor Descriptors and Physicochemical Properties

CompoundOdor TypeOdor DescriptionMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound CamphoreousCamphor, citrus, spicy[1][2][3]C₁₀H₁₈O[2]154.25[2]209[3]
Linalool FloralFloral-lavender, sweet, citrus, woody[5]C₁₀H₁₈O[12]154.25[12]198
Linalool Oxide Floral, HerbalSweet, earthy, floral, spicy, lavender, dusty, herbal[7][8]C₁₀H₁₈O₂[7]170.25[7]188[7]
Alpha-Terpineol Floral, PineyFresh, sweet, lilac, pine-woody, clean[9][10]C₁₀H₁₈O[11]154.25[11]219[11]

Table 2: Odor Thresholds

CompoundOdor ThresholdSource
This compound Data not available
(S)-(+)-Linalool 7.4 ppb[5][6]Padrayuttawat et. al.
(R)-(-)-Linalool 0.8 ppb[5][6]Padrayuttawat et. al.
Linalool (racemic) ~1 ppm[13]OECD SIDS
Linalool Oxide 320 ppb[7]ScenTree
Alpha-Terpineol 280-350 ppb[9][11]Fenaroli's Handbook

Section 3: Experimental Protocols

The characterization of fragrance profiles relies on a combination of instrumental analysis and human sensory evaluation. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Sensory Panel Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture.

Methodology:

  • Sample Preparation: A sample of the fragrance compound is dissolved in a suitable solvent. For complex matrices, a headspace solid-phase microextraction (HS-SPME) may be used to capture the volatile components.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase coating the column.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" that can be compared to a library of known spectra for identification.

  • Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Fragrance Compound PreparedSample Prepared Sample Sample->PreparedSample Solvent Solvent Solvent->PreparedSample Injector Injector PreparedSample->Injector Column GC Column Injector->Column Vaporization & Carrier Gas MS Mass Spectrometer Column->MS Separated Components Data Data Analysis MS->Data Mass Spectra Output Chromatogram & Spectra Data->Output Identification & Quantification

GC-MS Experimental Workflow
Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of GC with the human nose as a highly sensitive detector to identify odor-active compounds.

Methodology:

  • Sample Preparation and GC Separation: The initial steps are identical to those of GC-MS.

  • Effluent Splitting: As the separated components elute from the GC column, the effluent is split into two streams.

  • Dual Detection: One stream is directed to a conventional detector (like an MS or FID) for chemical identification, while the other is directed to a heated sniffing port.

  • Sensory Evaluation: A trained sensory panelist or "nose" sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration in real-time.

  • Data Correlation: The data from the instrumental detector is correlated with the sensory data to create an "aromagram," which links specific chemical compounds to their perceived odors.

GCO_Workflow cluster_gc Gas Chromatography cluster_detectors Detection Sample Sample Injection Column GC Column Sample->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS Stream 1 SniffingPort Sniffing Port Splitter->SniffingPort Stream 2 DataIntegration Data Integration MS->DataIntegration HumanPanel Sensory Panelist SniffingPort->HumanPanel HumanPanel->DataIntegration Aromagram Aromagram DataIntegration->Aromagram

GC-O Experimental Workflow
Sensory Panel Evaluation

Sensory panel evaluation involves a group of trained individuals who assess and describe the fragrance characteristics of a substance according to a standardized protocol.

Methodology:

  • Panelist Selection and Training: Panelists are selected based on their sensory acuity and are trained to identify and quantify specific odor attributes consistently.[14]

  • Sample Preparation and Presentation: The fragrance compounds are prepared at specific concentrations in a neutral carrier (e.g., ethanol (B145695) or odorless cosmetic base). Samples are presented to the panelists in a controlled environment to minimize bias.

  • Evaluation: Panelists evaluate the samples and rate the intensity of various pre-defined sensory attributes (e.g., floral, fruity, spicy, woody) on a standardized scale.

  • Data Analysis: The data from all panelists are collected and statistically analyzed to generate a sensory profile for each compound. This may include techniques like Quantitative Descriptive Analysis (QDA) to create a "spider web" plot of the fragrance profile.

SensoryPanel_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Panel Trained Sensory Panel Evaluation Individual Assessment in Controlled Environment Panel->Evaluation Samples Prepared Fragrance Samples Samples->Evaluation Scoring Rating of Odor Attributes Evaluation->Scoring Stats Statistical Analysis Scoring->Stats Profile Generation of Sensory Profile Stats->Profile Output Sensory Profile Plot Profile->Output Quantitative Descriptive Analysis

Sensory Panel Evaluation Workflow

References

Unveiling Plinol: A Comparative Guide to its Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-function relationship of bioactive compounds is paramount. This guide provides a comprehensive comparison of Plinol, a bicyclic monoterpenoid, with its structurally similar acyclic analogues, linalool (B1675412) and geraniol. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes known information about its biological activities and leverages data on related compounds to provide a valuable comparative context.

Correlating Structure with Function

This compound, with its characteristic cyclopentanol (B49286) core, exhibits distinct properties compared to its linear counterparts. Its rigid bicyclic structure is thought to influence its interaction with biological membranes and cellular targets, potentially leading to unique activity profiles. The primary reported biological functions of this compound include antimicrobial and antioxidant effects. This guide delves into these functions, presenting available data and outlining the experimental protocols used to assess them.

Comparative Analysis of Biological Activity

To contextualize the biological activity of this compound, this section presents a comparative summary of the antimicrobial and antioxidant properties of the structurally related monoterpenoids, linalool and geraniol. It is important to note that the following data is compiled from various studies and does not represent a direct head-to-head comparison in a single study.

Antimicrobial Activity

The antimicrobial efficacy of monoterpenoids is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Linalool Staphylococcus aureus97.5[1]
Escherichia coli429124.5–1716498[2]
Geraniol Staphylococcus aureus--
Escherichia coli--
This compound Data not available--

Note: A lower MIC value indicates greater antimicrobial activity.

Antioxidant Activity

The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method, where a lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) signifies higher antioxidant activity.

CompoundAntioxidant AssayIC50 (µg/mL)Reference
Linalool DPPH50 (at 50.57% scavenging)[3]
Geraniol DPPH--
This compound Data not available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative data tables.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound (e.g., linalool, geraniol) are prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared to a concentration of 0.1 mM.

  • Preparation of Test Compound Solutions: Various concentrations of the test compound (e.g., linalool) are prepared in methanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of the test compound. A control is prepared with methanol instead of the test compound solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Visualizing the Mechanisms: Signaling Pathways

To understand how this compound and related monoterpenoids might exert their biological effects at a molecular level, it is helpful to visualize the potential signaling pathways involved.

Proposed Antimicrobial Mechanism of Monoterpenoids

The primary antimicrobial mechanism of many monoterpenoids is believed to be the disruption of microbial cell membranes.[4] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism This compound This compound / Monoterpenoid Membrane Bacterial Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial action of monoterpenoids.

Potential Antioxidant Signaling Pathway: Nrf2 Activation

Many natural antioxidant compounds exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While not yet demonstrated specifically for this compound, this is a plausible mechanism for its reported antioxidant activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Antioxidant ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress (inhibits Keap1) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1->Proteasome Ubiquitination & Degradation (Basal State) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Plausible antioxidant mechanism via Nrf2 pathway.

References

Independent Verification of Published "Plinol" Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial investigations indicate that "Plinol" is not an established therapeutic drug with approved clinical applications. It is a chemical compound, also known as clary alcohol, primarily utilized in the fragrance and food industries.[1][2] Research into its biological activities is ongoing, with some studies suggesting potential antimicrobial and antioxidant properties.[1] This guide, therefore, focuses on the available scientific data regarding this compound and does not constitute a comparison with clinically approved alternative therapies.

Overview of this compound

This compound (C10H18O) is a monoterpenoid alcohol found in various essential oils.[3] It is recognized for its distinct camphor-like aroma and is used as a fragrance and flavoring agent.[1][2] While not a therapeutic drug, its potential biological activities have been the subject of some preclinical research.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC10H18O[1]
Molecular Weight154.25 g/mol [1]
AppearanceColorless liquidN/A
OdorCamphoreous[1]
Boiling Point~200 °CN/A
SolubilitySoluble in alcohol, ether; insoluble in waterN/A

Potential Biological Activities and Applications

Scientific interest in this compound extends beyond its organoleptic properties. The following sections summarize the findings from preliminary, non-clinical research.

Several studies have investigated the antimicrobial potential of this compound. Research suggests that this compound may exhibit inhibitory activity against various microorganisms. This has led to its consideration for use as a preservative in food and cosmetic products.[1]

This compound has demonstrated antioxidant activity in some in-vitro studies.[1] This suggests that it may have the potential to neutralize free radicals, though the clinical significance of this finding is yet to be determined.

Comparative Analysis with Alternatives

A direct comparative analysis of this compound with other therapeutic agents for specific diseases is not feasible due to the absence of clinical trial data. The research on this compound is still in a preclinical phase, and it has not been evaluated for efficacy and safety in human subjects for any therapeutic indication.

Experimental Methodologies

The following are generalized descriptions of methodologies that would be relevant for the preclinical assessment of a compound like this compound. These are not from published clinical trials of this compound but represent standard laboratory practices.

  • Broth Microdilution Method: A standardized method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

  • Disk Diffusion Method: A qualitative method where a filter paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, and if it is effective in inhibiting microbial growth, a clear zone of inhibition will be observed around the disk.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common spectrophotometric assay to measure the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method is based on the ability of an antioxidant to scavenge the ABTS radical cation. The reduction of the blue-green ABTS radical cation by the antioxidant is measured by the decrease in absorbance at a specific wavelength.

Visualizations

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Conclusion

Based on currently available scientific literature, "this compound" is a chemical compound with established uses in the fragrance and food industries. While preliminary research has indicated potential antimicrobial and antioxidant properties, there is no evidence to support its use as a therapeutic drug in humans. The information presented in this guide is for research and informational purposes only and should not be interpreted as a recommendation for any therapeutic use. Further rigorous preclinical and clinical studies are necessary to determine if this compound has any potential for development as a pharmaceutical agent.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Plinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Plinol is identified as a skin and eye irritant. All handling must be conducted with appropriate personal protective equipment in a well-ventilated area.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 72402-00-7). Adherence to these protocols is essential to ensure personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following PPE is mandatory when handling this compound.[1] This substance is known to cause skin and serious eye irritation.[2]

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with vapors or splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile or other chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 are required.[1] Gloves must be inspected before use and changed immediately after contamination.[1]
Body Protection Laboratory CoatA standard, fully buttoned lab coat should be worn to protect against minor spills.[3] For larger quantities or splash risks, fire/flame resistant and impervious clothing is necessary.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded, or if irritation is experienced, a full-face respirator should be used.[1] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[1]

Operational Plan: Safe Handling Procedures

A systematic approach is critical for the safe handling of this compound in a laboratory setting.

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be performed in a well-ventilated place, such as a certified chemical fume hood, to minimize inhalation of vapors.[1]

  • Ignition Sources: Keep this compound away from all sources of ignition. Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

2.2. Procedural Steps

  • Preparation: Before beginning work, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.

  • Handling: Avoid contact with skin and eyes.[1] Avoid breathing any mist, gas, or vapors that may be generated.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all surfaces and equipment used.

Emergency and First Aid Measures

Immediate and appropriate response to emergencies and spills is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spills Evacuate personnel to a safe area. Remove all ignition sources. Use spark-proof tools and explosion-proof equipment for cleanup. Collect the spilled material in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including PPE, absorbent pads, and empty containers, in clearly labeled, sealed containers.[1]

  • Disposal Route: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_chem Handle this compound prep_hood->handle_chem handle_observe Observe for Spills/Exposure handle_chem->handle_observe post_decon Decontaminate Workspace handle_observe->post_decon post_wash Wash Hands post_decon->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_dispose Dispose via Approved Route disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。